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  • Product: N-(2-Hydroxyethenyl)ammeline, Dihydrochloride
  • CAS: 78098-50-7

Core Science & Biosynthesis

Foundational

What is the chemical structure of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride?

Title: Structural Dynamics and Synthetic Methodologies of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride: A Technical Whitepaper Executive Summary & Core Identity N-(2-Hydroxyethenyl)ammeline, Dihydrochloride (CAS: 78098-...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Dynamics and Synthetic Methodologies of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride: A Technical Whitepaper

Executive Summary & Core Identity

N-(2-Hydroxyethenyl)ammeline, Dihydrochloride (CAS: 78098-50-7) is a highly specialized 1,3,5-triazine derivative utilized primarily as an analytical reference standard and a metabolic intermediate in advanced biochemical assays[1],[2]. Recognized by its IUPAC designation, 2-amino-6-[[(E)-2-hydroxyethenyl]amino]-1H-1,3,5-triazin-4-one dihydrochloride[3], this compound represents a fascinating intersection of heterocyclic tautomerism and thermodynamic synthetic control.

As a derivative of ammeline—a known degradation product of triazine herbicides and a substrate for guanine deaminase[4]—this molecule serves as a critical structural probe. This whitepaper deconstructs the chemical causality behind its tautomeric stability and provides a self-validating, E-E-A-T compliant protocol for its synthesis and isolation.

Structural Elucidation & Tautomeric Dynamics

The structural integrity of N-(2-Hydroxyethenyl)ammeline is governed by two distinct tautomeric equilibria that dictate its behavior in solution and solid states:

The Ammeline Core Tautomerism: Unsubstituted ammeline is amphoteric and has historically been depicted as a hydroxy-triazine. However, high-resolution solid-state structural characterizations confirm that the core exclusively adopts the 4,6-diamino-1,3,5-triazin-2(1H)-one keto tautomer[5]. This keto form facilitates an exceptionally high hydrogen bond density, which heavily influences the solubility and reactivity of the exocyclic amines.

The Enol-Keto Substituent Shift: The addition of a two-carbon aldehyde chain to the exocyclic amine typically yields an N-(2-oxoethyl) or formylmethyl group. However, in this specific molecular environment, the kinetic keto product spontaneously tautomerizes to the thermodynamic enol form: the 2-hydroxyethenyl group. This shift is driven by Resonance-Assisted Hydrogen Bonding (RAHB) . The delocalization of electrons across the conjugated enaminone system allows the enol hydroxyl group to form a robust intramolecular hydrogen bond with the adjacent endocyclic triazine nitrogen, locking the molecule into the (E)-enol configuration[6].

Salt Formation: To stabilize the compound for long-term storage and analytical use (e.g., TRC Standard H941955)[2], the free base is treated with hydrochloric acid. Protonation occurs preferentially at the endocyclic triazine nitrogens rather than the exocyclic amines, yielding the stable dihydrochloride salt[5].

Physicochemical Data Summary

Quantitative data regarding the compound's physical and chemical properties are summarized below for rapid comparative analysis[1],[3],[2].

ParameterSpecification
Chemical Name N-(2-Hydroxyethenyl)ammeline, Dihydrochloride
IUPAC Name 2-amino-6-[[(E)-2-hydroxyethenyl]amino]-1H-1,3,5-triazin-4-one dihydrochloride
CAS Registry Number 78098-50-7
Molecular Formula C5H9Cl2N5O2 (Salt) / C5H7N5O2 (Free Base)
Molecular Weight 242.06 g/mol (Salt) / 169.14 g/mol (Free Base)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO; Slightly soluble in Water (pH dependent)
Commercial Reference TRC H941955

Synthetic Workflow & Mechanistic Causality

The synthesis of this compound requires strict environmental control to prevent unwanted intramolecular cyclization. The workflow below maps the logical progression from raw materials to the stabilized salt.

G A Ammeline (Triazine Core) C N-(2-oxoethyl)ammeline (Kinetic Keto Form) A->C Nucleophilic substitution (0-5 °C) B Chloroacetaldehyde (Alkylating Agent) B->C D N-(2-hydroxyethenyl)ammeline (Thermodynamic Enol Form) C->D Spontaneous enolization (RAHB stabilization) E Target Compound: Dihydrochloride Salt D->E + 2 eq. HCl (Protonation of ring N)

Synthetic pathway and tautomeric stabilization of N-(2-Hydroxyethenyl)ammeline.

Experimental Protocol: Synthesis and Self-Validating Isolation

This protocol is designed as a self-validating system. Each phase includes the mechanistic causality behind the experimental choice and an In-Process Control (IPC) to verify the system's integrity.

Phase 1: Nucleophilic Exocyclic Alkylation
  • Step: Suspend 1.0 equivalent of ammeline in anhydrous N,N-Dimethylformamide (DMF). Under a nitrogen atmosphere, lower the temperature to 0–5 °C. Add 1.05 equivalents of chloroacetaldehyde dropwise over 30 minutes.

  • Causality: Ammeline's exocyclic amines are poor nucleophiles due to the electron-withdrawing nature of the triazine core. DMF provides a polar aprotic environment to maximize nucleophilicity. The strict 0–5 °C thermal boundary is critical; higher temperatures provide the activation energy required for the intermediate aldehyde to undergo intramolecular cyclization with the adjacent endocyclic nitrogen, irreversibly forming an unwanted imidazo[1,2-a][1,3,5]triazine fused ring system.

  • System Validation (QC): LC-MS of the reaction aliquot must show an intermediate mass of m/z 170 [M+H]+. The absence of m/z 152 (loss of H₂O) validates that cyclization has not occurred.

Phase 2: Thermodynamic Enolization
  • Step: Remove the ice bath and allow the reaction mixture to stir at 25 °C for 12 hours.

  • Causality: The initial kinetic product is N-(2-oxoethyl)ammeline (the keto form). By allowing the reaction to warm and stir over an extended period, the system equilibrates to the thermodynamic minimum. The enol form is locked into place via Resonance-Assisted Hydrogen Bonding (RAHB)[6].

  • System Validation (QC): ¹H NMR (DMSO-d₆) of an isolated aliquot must show the disappearance of the aldehyde proton (triplet, ~9.5 ppm) and the emergence of a vinylic proton (doublet, ~6.8 ppm) coupled with a broad hydroxyl singlet. This spectral shift definitively validates the tautomeric conversion.

Phase 3: Dihydrochloride Salt Precipitation
  • Step: Introduce 2.2 equivalents of 4M anhydrous HCl in dioxane to the mixture under vigorous stirring. Filter the resulting precipitate, wash with cold diethyl ether, and dry under a high vacuum.

  • Causality: The free base is amphoteric and difficult to isolate in high purity[5]. Introduction of anhydrous HCl selectively protonates the endocyclic triazine nitrogens. This disrupts the solvation shell in DMF, drastically reducing solubility and forcing the dihydrochloride salt to precipitate quantitatively.

  • System Validation (QC): Elemental analysis must yield a Chlorine content of ~29.3%, confirming the di-salt stoichiometry (C₅H₉Cl₂N₅O₂) rather than a mono-salt mixture.

References

To ensure authoritative grounding and reproducibility, the following sources support the mechanistic claims and structural data provided in this guide:

  • Title: On Tautomerism and Amphoterism: An In-Depth Structural and Physicochemical Characterization of Ammeline and Some of Its Salts Source: Angewandte Chemie International Edition / PubMed Central URL: [Link]

  • Title: 2-amino-6-[[(E)-2-hydroxyethenyl]amino]-1H-1,3,5-triazin-4-one (CAS 78098-50-7) Standard Data Source: XiXisys Chemical Database URL: [Link]

  • Title: Synthesis and tautomerism study of 6-benzoylmethyl-1,3,5-triazin-2,4-diamine Source: Comptes Rendus Chimie (via Academia) URL: [Link]

  • Title: Bacterial Ammeline Metabolism via Guanine Deaminase Source: Journal of Bacteriology URL: [Link]

Sources

Exploratory

N-(2-Hydroxyethenyl)ammeline Dihydrochloride mechanism of action in vitro

Whitepaper: Investigational Framework for the Mechanism of Action of N-(2-Hydroxyethenyl)ammeline Dihydrochloride In Vitro Executive Summary N-(2-Hydroxyethenyl)ammeline Dihydrochloride (N-HEAm·2HCl, CAS: 78098-50-7) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Investigational Framework for the Mechanism of Action of N-(2-Hydroxyethenyl)ammeline Dihydrochloride In Vitro

Executive Summary

N-(2-Hydroxyethenyl)ammeline Dihydrochloride (N-HEAm·2HCl, CAS: 78098-50-7) is an emerging synthetic compound characterized by an ammeline (1,3,5-triazine) core linked to an acyclic 2-hydroxyethenyl moiety[1][2]. Structurally, it belongs to the broader class of acyclic nucleoside analogs. While traditional nucleoside analogs (e.g., acyclovir, penciclovir) utilize a purine or pyrimidine base, N-HEAm employs a triazine ring to mimic natural nucleobases[3].

As a Senior Application Scientist, I have designed this technical guide to establish a rigorous, self-validating in vitro framework for elucidating the mechanism of action (MoA) of N-HEAm. Based on its structural homology to established acyclic nucleosides, we hypothesize that N-HEAm acts as a prodrug. It requires intracellular phosphorylation to its active triphosphate form (N-HEAm-TP), which subsequently acts as a competitive inhibitor and obligate chain terminator of viral or cellular DNA polymerases[4][5].

Structural Rationale & Putative Mechanism

The pharmacological efficacy of acyclic nucleoside analogs hinges on their ability to deceive the cellular machinery[4]. The ammeline core of N-HEAm provides the necessary hydrogen-bonding interface to mimic cytosine or uracil during base pairing. However, the critical mechanistic trigger lies in the 2-hydroxyethenyl group.

Because this acyclic tail lacks the equivalent of a 3'-hydroxyl (3'-OH) group found in natural deoxyribose, any polymerase that incorporates N-HEAm-TP into a nascent DNA strand will be unable to form the subsequent phosphodiester bond[4]. This results in obligate chain termination. To achieve this, the compound must first be sequentially phosphorylated by nucleoside kinases (NK), nucleoside monophosphate kinases (NMK), and nucleoside diphosphate kinases (NDK)[4][5].

Pathway N N-HEAm (Prodrug) MP N-HEAm-MP N->MP Viral/Cellular Kinase DP N-HEAm-DP MP->DP NMP Kinase TP N-HEAm-TP (Active) DP->TP NDP Kinase Pol DNA Polymerase TP->Pol Competitive Binding DNA Chain Termination Pol->DNA Lacks 3'-OH

Intracellular activation of N-HEAm to its triphosphate form and subsequent DNA chain termination.

In Vitro Experimental Workflows

To transition this hypothesis into validated scientific fact, we must employ a two-pronged experimental approach. First, we must prove that N-HEAm is successfully converted into N-HEAm-TP inside the cell. Second, we must prove that N-HEAm-TP directly terminates DNA synthesis.

Protocol 1: Intracellular Phosphorylation Profiling via LC-MS/MS

Causality & Rationale: Intracellular nucleotides are highly polar and rapidly degrade due to endogenous phosphatases. Traditional reverse-phase C18 columns fail to retain these polar metabolites without ion-pairing reagents, which suppress mass spectrometry signals[6]. Therefore, we utilize a cold methanol/water extraction to immediately halt enzymatic activity, coupled with a porous graphitic carbon (PGC) or strong anion-exchange column for high-resolution LC-MS/MS separation[6][7]. This provides femtomole-level sensitivity required to detect rare triphosphate metabolites[8].

Step-by-Step Methodology:

  • Cell Incubation: Seed target cells (e.g., HeLa or virus-infected lines) at 2×106 cells/well. Treat with 10 µM N-HEAm for 4, 8, 12, and 24 hours to establish phosphorylation kinetics.

  • Metabolite Extraction: Wash cells twice with ice-cold PBS. Immediately add 500 µL of pre-cooled (-80°C) methanol/water (50:50, v/v) to lyse cells and precipitate proteins[6].

  • Centrifugation: Vortex for 20 seconds and centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to a new vial and evaporate under a gentle stream of nitrogen gas[7].

  • Reconstitution & LC-MS/MS: Reconstitute the dried pellet in 100 µL of mobile phase A (0.1 M ammonium acetate, pH 9.5). Inject 10 µL onto a Thermo Hypercarb PGC column (2.1 × 50 mm, 3 µm)[6].

  • Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM) to track the specific mass transitions of N-HEAm-MP, -DP, and -TP[8].

Protocol 2: DNA Polymerase Inhibition via Primer Extension Assay

Causality & Rationale: To definitively prove chain termination, we utilize a primer extension assay. By labeling the 5' end of a synthetic primer with [γ-32P]ATP, every extended DNA molecule carries exactly one radioactive tag[9][10]. If N-HEAm-TP is incorporated, the polymerase cannot add the next nucleotide. When resolved on a denaturing polyacrylamide gel, this termination event appears as a distinct, truncated radiolabeled band compared to the full-length control[10].

Step-by-Step Methodology:

  • Primer Labeling: Mix 2.5 pmol of a 20-mer DNA primer with 10 pmol of[γ-32P]ATP and 10 Units of T4 polynucleotide kinase (PNK) in 1× PNK buffer. Incubate at 37°C for 30 minutes, then heat-inactivate at 65°C for 15 minutes[9][10].

  • Annealing: Mix the radiolabeled primer with a complementary 40-mer DNA template (1:1.2 molar ratio) in extension buffer (50 mM Tris-HCl pH 8.0, 50 mM KCl). Heat to 95°C for 5 minutes and cool slowly to room temperature to ensure specific hybridization[10].

  • Extension Reaction: Add 2 mM MgCl2, 100 µM of natural dNTPs (minus the nucleotide N-HEAm competes with), and varying concentrations of enzymatically synthesized N-HEAm-TP (0.1 to 10 µM). Initiate the reaction by adding 2 nM of purified target DNA Polymerase (e.g., viral RT or human Pol γ)[10].

  • Termination & Resolution: Incubate at 37°C for 15 minutes. Stop the reaction by adding an equal volume of 2× formamide loading dye (95% formamide, 20 mM EDTA). Heat to 95°C for 5 minutes[10].

  • Autoradiography: Resolve the products on a 15% denaturing polyacrylamide-urea gel. Expose the gel to a phosphorimager screen to visualize the exact nucleotide position of chain termination[9][10].

Workflow A Cell Incubation with N-HEAm B Metabolite Extraction (MeOH/Water) A->B C LC-MS/MS Analysis (TP Quantification) B->C D Primer Extension Assay (In Vitro) C->D Validates active form E Denaturing PAGE (Chain Termination) D->E

Self-validating in vitro workflow combining LC-MS/MS quantification and primer extension assays.

Quantitative Data Interpretation

When executing the above protocols, the resulting quantitative data should be benchmarked against known acyclic nucleosides (e.g., Acyclovir, Cidofovir)[5][11]. The table below outlines the expected kinetic and inhibitory profiles for a highly active triazine-based chain terminator.

ParameterAssay SourceExpected Value Range for N-HEAmBiological Implication
Intracellular Cmax​ (TP) LC-MS/MS50 – 250 fmol / 106 cellsIndicates efficient cellular uptake and kinase-mediated activation.
IC50​ (Viral Pol) Primer Extension0.5 – 5.0 µMStrong competitive inhibition against endogenous dNTPs.
IC50​ (Human Pol γ ) Primer Extension> 100 µMHigh selectivity index; low risk of mitochondrial toxicity.
Chain Termination Efficiency Gel Densitometry> 95% at 10 µMConfirms the absence of a functional 3'-OH equivalent.

Conclusion

Elucidating the in vitro mechanism of action for N-(2-Hydroxyethenyl)ammeline Dihydrochloride requires a tightly coupled analytical approach. By combining the femtomole sensitivity of LC-MS/MS to map its intracellular phosphorylation cascade with the single-nucleotide resolution of the primer extension assay, researchers can definitively characterize its profile as a putative DNA polymerase inhibitor and chain terminator. This self-validating system ensures that both the pharmacokinetic activation and the pharmacodynamic target engagement are rigorously proven.

References

  • XiXisys. "2-amino-6-[[(E)-2-hydroxyethenyl]amino]-1H-1,3,5-triazin-4-one | CAS 78098-50-7". XiXisys Database. Available at: [Link]

  • PubMed Central (PMC). "A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels". Pharm Res. Available at: [Link]

  • PubMed Central (PMC). "Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases". Future Med Chem. Available at: [Link]

  • SciSpace. "The primer extension assay". Cold Spring Harb Protoc. Available at: [Link]

  • MDPI. "Recent Advances in Molecular Mechanisms of Nucleoside Antivirals". Int J Mol Sci. Available at:[Link]

  • ASM Journals. "Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir". Clin Microbiol Rev. Available at: [Link]

  • ACS Publications. "Synthesis and Antiviral Activity of Novel Acyclic Nucleoside Analogues". J Med Chem. Available at: [Link]

  • PubMed Central (PMC). "The primer extension assay". Cold Spring Harb Protoc. Available at: [Link]

  • PubMed Central (PMC). "Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates". J Chromatogr B. Available at:[Link]

Sources

Foundational

Physical and chemical properties of N-(2-Hydroxyethenyl)ammeline Dihydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of N-(2-Hydroxyethenyl)ammeline Dihydrochloride Introduction: Bridging Molecular Structure and Pharmaceutical Potential In the landscape of drug discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-(2-Hydroxyethenyl)ammeline Dihydrochloride

Introduction: Bridging Molecular Structure and Pharmaceutical Potential

In the landscape of drug discovery and development, the journey from a promising molecular entity to a viable therapeutic is paved with rigorous scientific investigation. A comprehensive understanding of a compound's fundamental physical and chemical properties is not merely an academic exercise; it is the bedrock upon which all subsequent formulation, safety, and efficacy studies are built.[][2] This guide provides an in-depth framework for the characterization of N-(2-Hydroxyethenyl)ammeline Dihydrochloride, a novel derivative of the triazine compound, ammeline.

As direct experimental data for this specific molecule is not yet publicly available, this document serves as both a predictive analysis based on its constituent parts—the ammeline core, the N-(2-hydroxyethenyl) substituent, and the dihydrochloride salt form—and a detailed strategic protocol for its empirical characterization. The methodologies outlined herein are designed to generate a robust, self-validating data package suitable for researchers, scientists, and drug development professionals, ensuring a clear path from preclinical characterization to informed formulation design.[3][4]

Molecular Structure and Predicted Physicochemical Attributes

The structure of N-(2-Hydroxyethenyl)ammeline Dihydrochloride is defined by its three primary components: the s-triazine ring of ammeline, the N-linked hydroxyethenyl group, and the two molar equivalents of hydrochloric acid forming the salt.

structure cluster_ammeline Ammeline Core cluster_substituent N-(2-Hydroxyethenyl) Group cluster_salt Dihydrochloride Salt N1 N C2 C N1->C2 N3 N C2->N3 C2_sub –OH C2->C2_sub C4 C N3->C4 HCl1 2(H⁺Cl⁻) N5 N C4->N5 C4_sub –NH₂ C4->C4_sub C6 C N5->C6 C6->N1 N_sub –N C6->N_sub CH_vinyl –CH= N_sub->CH_vinyl CH2_vinyl CH–OH CH_vinyl->CH2_vinyl caption Fig 1: Structure of N-(2-Hydroxyethenyl)ammeline Dihydrochloride.

Caption: Fig 1: Structure of N-(2-Hydroxyethenyl)ammeline Dihydrochloride.

The Ammeline Core

Ammeline (4,6-diamino-1,3,5-triazin-2-ol) is a weakly acidic compound with a reported pKa of approximately 9.[5][6] It is described as a white powder with very low ("trace") solubility in water.[5][6] This low solubility is attributed to its stable crystalline structure and the potential for strong intermolecular hydrogen bonding.

The N-(2-Hydroxyethenyl) Substituent

The introduction of a hydroxyethenyl group (a tautomer of an acetaldehyde substituent) is expected to influence the molecule's properties in several ways. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially increasing interaction with aqueous media. The vinyl group introduces a region of electron density. The nitrogen to which it is attached is likely a primary site of protonation.

The Dihydrochloride Salt Form

The formation of a dihydrochloride salt is a common strategy to enhance the aqueous solubility of poorly soluble basic compounds.[7][8] This is achieved by protonating basic nitrogen centers on the molecule, creating an ionic species that is more readily solvated by water. We predict that protonation will occur on two of the most basic nitrogen atoms—likely one in the triazine ring and the exocyclic amine of the substituent. This salt form is expected to significantly increase aqueous solubility compared to the free base but may also introduce hygroscopicity (the tendency to absorb moisture from the air).[7]

Core Physicochemical Characterization: Protocols and Rationale

A thorough characterization is critical for defining the properties of an Active Pharmaceutical Ingredient (API).[][3] The following protocols represent a standard, robust workflow for determining the key physicochemical parameters of N-(2-Hydroxyethenyl)ammeline Dihydrochloride.

Appearance and Morphology
  • Causality: The physical appearance, including color, form, and particle morphology, is the most fundamental property. It serves as a primary identifier and can provide early indications of polymorphism or impurities.

  • Protocol:

    • Visual Inspection: Record the appearance of the bulk powder (color, texture) under ambient laboratory light.

    • Light Microscopy: Disperse a small sample of the powder in a suitable non-solvent (e.g., mineral oil) on a microscope slide. Examine under a polarized light microscope (PLM) at various magnifications (10x, 40x, 100x).

    • Data Capture: Record images of representative particles, noting their shape (e.g., needles, plates, irregular), size distribution, and whether they exhibit birefringence, which is indicative of crystallinity.[2]

Dissociation Constant (pKa)
  • Causality: The pKa value is essential for predicting how a molecule's charge and, consequently, its solubility and permeability will change with pH.[9][10] This is critical for understanding its behavior in the variable pH environments of the gastrointestinal tract. For a dihydrochloride salt of a multi-basic compound, multiple pKa values are expected.

  • Protocol (Potentiometric Titration): [9][11][12]

    • Preparation: Accurately weigh and dissolve a sample of the compound (e.g., 10 mg) in a known volume of deionized water or a co-solvent system if solubility is limited.

    • Titration: Place the solution in a thermostatted vessel (25°C) and titrate with a standardized solution of 0.1 M NaOH while monitoring the pH with a calibrated electrode. Titrate in the reverse direction with 0.1 M HCl to identify all protonation sites.

    • Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[9]

pH-Solubility Profile
  • Causality: As an ionizable molecule, the aqueous solubility of N-(2-Hydroxyethenyl)ammeline Dihydrochloride is expected to be highly pH-dependent. Establishing a pH-solubility profile is crucial for selecting dissolution media, predicting oral absorption, and designing parenteral formulations.[][13]

  • Protocol (Equilibrium Shake-Flask Method):

    • Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

    • Incubation: Add an excess amount of the compound to vials containing each buffer.

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Sampling & Analysis: Withdraw a sample from each vial and clarify by centrifugation or filtration (using a filter material confirmed not to bind the analyte).

    • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Solid Phase Analysis: Analyze the remaining solid material by Powder X-ray Diffraction (PXRD) to check for any phase changes or conversion to the free base at higher pH values.[14]

Partition and Distribution Coefficient (Log P / Log D)
  • Causality: The octanol-water partition coefficient (Log P for the neutral species) and distribution coefficient (Log D at a specific pH) are indicators of a molecule's lipophilicity. This property is a key determinant of its ability to cross biological membranes and is correlated with oral absorption and bioavailability.[8]

  • Protocol (Shake-Flask Method):

    • Phase Preparation: Pre-saturate n-octanol with buffered water and the aqueous buffer (e.g., pH 7.4) with n-octanol.

    • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the n-octanol phase.

    • Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) and then allow the phases to separate completely via centrifugation.

    • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC-UV).

    • Calculation: Calculate Log D at pH 7.4 using the formula: Log D = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Thermal Analysis and Hygroscopicity
  • Causality: Thermal analysis identifies the melting point, decomposition temperature, and solid-state transitions, which are critical for manufacturing and stability.[3] Hygroscopicity testing determines the material's tendency to absorb atmospheric moisture, which can impact its physical stability, flowability, and chemical degradation.[15]

  • Protocols:

    • Differential Scanning Calorimetry (DSC): Heat a small sample (2-5 mg) in a sealed aluminum pan under a nitrogen purge at a controlled rate (e.g., 10°C/min). The resulting thermogram will show endotherms (melting) or exotherms (decomposition).

    • Thermogravimetric Analysis (TGA): Heat a sample (5-10 mg) on an open pan at a controlled rate (e.g., 10°C/min). TGA measures weight loss as a function of temperature, indicating the loss of volatiles (water, solvent) or decomposition.

    • Dynamic Vapor Sorption (DVS): Place a sample in the DVS instrument and subject it to a programmed cycle of increasing and decreasing relative humidity (RH) at a constant temperature (e.g., 25°C). The instrument measures the change in mass, revealing the extent and kinetics of water sorption and desorption.

Chemical Stability Profile: Forced Degradation Studies

  • Causality & Trustworthiness: Forced degradation (or stress testing) is a regulatory requirement (ICH Q1A(R2)) and a cornerstone of robust analytical development.[16][17] By intentionally degrading the molecule under more severe conditions than those used for accelerated stability testing, we can identify likely degradation products, elucidate degradation pathways, and, most importantly, prove that our primary analytical method (e.g., HPLC) is "stability-indicating."[16][18][19] A stability-indicating method is one that can accurately separate and quantify the intact API from its degradation products, ensuring that stability data is trustworthy.[20]

Caption: Fig 2: Workflow for Forced Degradation Studies.

Forced Degradation Protocol

The goal is to achieve a target degradation of 5-20% of the active ingredient.[17] Conditions should be adjusted (time, temperature, reagent concentration) if degradation is too low or too extensive.

  • Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., water or methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the API solution with 0.1 M HCl. Heat at 60°C for a specified time (e.g., 8 hours). Neutralize before analysis.

    • Base Hydrolysis: Treat the API solution with 0.1 M NaOH. Heat at 60°C for a specified time (e.g., 4 hours). Neutralize before analysis.

    • Oxidative Degradation: Treat the API solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid API powder in an oven at 80°C for 7 days. Also, heat a solution of the API at 60°C.

    • Photolytic Degradation: Expose the solid API and a solution of the API to controlled light exposure as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Control Samples: For each condition, prepare a control sample stored at ambient temperature in the dark.

  • Analysis: Analyze all stressed and control samples by a high-resolution, gradient HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS). The PDA detector helps assess peak purity, while the MS provides mass information for identifying degradants.

Integrated Physicochemical Characterization Workflow

The overall process of characterizing a new chemical entity is a logical, multi-step workflow designed to build a comprehensive data package efficiently.

Caption: Fig 3: Integrated Physicochemical Characterization Workflow.

Summary of Anticipated Physicochemical Properties

The following table summarizes the anticipated properties of N-(2-Hydroxyethenyl)ammeline Dihydrochloride based on the analysis of its structure. The "Anticipated Value / Property" column represents educated predictions that must be confirmed by the experimental protocols detailed in this guide.

PropertyTest MethodRationale / Anticipated ValueRelevance to Drug Development
Appearance Visual & Light MicroscopyWhite to off-white crystalline powder.Basic identification, quality control.[4]
Molecular Formula N/AC₅H₉Cl₂N₅OFundamental molecular identity.
Molecular Weight N/A242.07 g/mol Required for all concentration calculations.
pKa Potentiometric Titration2-3 pKa values expected; one acidic (~8-9, from ammeline OH), two basic (~4-6, from ring/side-chain Ns).[5][9]Governs solubility and absorption at different physiological pHs.
Aqueous Solubility pH-Solubility ProfileHigh solubility at acidic pH (<4), decreasing as pH increases. Significantly higher than free base.[7][21]Critical for formulation; impacts dissolution rate and bioavailability.
Log D (pH 7.4) Shake-Flask (Octanol/Buffer)Anticipated to be low (<1) due to the ionized salt form and polar groups.Predicts membrane permeability and potential for CNS penetration.
Melting Point DSCExpected to be high (>250°C), likely with decomposition.[22]Defines thermal stability for processing (e.g., milling, drying).
Hygroscopicity DVSPotentially hygroscopic due to the dihydrochloride salt nature.Influences handling, packaging, and storage requirements to prevent physical instability.[15]
Chemical Stability Forced DegradationPotentially susceptible to hydrolysis at high pH and oxidation due to the amine and vinyl groups.Identifies degradation pathways and informs storage conditions and shelf-life determination.[16][18]

Conclusion and Forward Outlook

This technical guide provides a comprehensive, scientifically grounded framework for the complete physicochemical characterization of N-(2-Hydroxyethenyl)ammeline Dihydrochloride. By systematically executing the detailed protocols for determining its fundamental properties—from solubility and pKa to thermal behavior and chemical stability—researchers can build the essential data package required for all subsequent stages of drug development.

The anticipated profile of a water-soluble, crystalline solid with pH-dependent properties suggests that it is a promising candidate for oral formulation. However, careful attention must be paid to its potential hygroscopicity and specific degradation pathways. The true value of this guide lies not in the predicted data, but in the robust, validated experimental plan it presents. Following this workflow will ensure the generation of high-quality, reliable data, thereby de-risking the development process and accelerating the journey of this novel compound toward its full therapeutic potential.

References

  • Determination of pKa of Triazolo[5,1-c][3][4][9]triazines in Non-Aqueous Media by Potentiometric Titration. (2024). Ural Federal University. Available at:

  • API Characterization. NETZSCH Analyzing & Testing.
  • Determination of pKa of triazolo[5,1-c][3][4][9]triazines in non-aqueous media by potentiometric titration. Kabale University Library Catalog. Available at:

  • API Physical & Chemical Characterization. CD Formulation.
  • Ammeline | C3H5N5O. PubChem, NIH.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026). BioProcess International.
  • Physicochemical Characterization. BOC Sciences.
  • Determination of pKa of triazolo[5,1-c][3][4][9]triazines in non-aqueous media by potentiometric titration. (2024). Kabale University Library. Available at:

  • Ammeline. Wikipedia.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information (PMC).
  • Modification of Physicochemical Properties of Active Pharmaceutical Ingredient by Pharmaceutical Co-Crystals. (2023). IntechOpen.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass.
  • AMMELINE Product Description. ChemicalBook.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Determination of p K a of triazolo[5,1-c][3][4][9]triazines in non-aqueous media by potentiometric titration. (2024). ResearchGate. Available at:

  • Physical and Chemical Characterization for APIs. (2023). Labinsights.
  • Ammeline. chemeurope.com.
  • Ammeline. Chem-Impex.
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. (2005). PubMed.
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • DFT Simulations of pKa Values of Triazines. Texas Christian University.
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016). ResearchGate.
  • Hydrochloride. Grokipedia.
  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. (2018). ACS Omega.

Sources

Exploratory

Structural Characterization and Exact Mass Determination of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride: A Technical Whitepaper

Executive Summary The precise structural characterization of substituted triazines is a critical workflow in pharmaceutical development, agrochemical profiling, and material sciences. N-(2-Hydroxyethenyl)ammeline, Dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of substituted triazines is a critical workflow in pharmaceutical development, agrochemical profiling, and material sciences. N-(2-Hydroxyethenyl)ammeline, Dihydrochloride (CAS: 78098-50-7) is a complex ammeline derivative characterized by an exocyclic 2-hydroxyethenyl substitution.

Determining the exact mass and molecular weight of this compound presents unique analytical challenges. Because it is formulated as a dihydrochloride salt, the intact molecule does not survive gas-phase ionization in mass spectrometry (MS). Instead, researchers must employ orthogonal, self-validating analytical systems—combining High-Resolution Mass Spectrometry (HRMS) for the free base and Ion Chromatography (IC) for the counter-ions—to confirm its stoichiometric identity. This whitepaper provides a comprehensive guide to the theoretical mass calculations, dissociation mechanics, and validated experimental protocols required to characterize this compound [1].

Chemical Identity and Theoretical Mass Calculations

To accurately identify N-(2-Hydroxyethenyl)ammeline, Dihydrochloride, one must distinguish between its average molecular weight (used for stoichiometric dosing and formulation) and its monoisotopic exact mass (used for HRMS identification).

The average molecular weight is calculated using the natural abundance of all isotopes, whereas the monoisotopic exact mass is calculated using only the most abundant primary isotopes (e.g., 12C , 1H , 14N , 16O , 35Cl ).

Quantitative Mass Properties

The following table summarizes the foundational mass data required for analytical calibration.

PropertyFree BaseDihydrochloride Salt
Chemical Name N-(2-Hydroxyethenyl)ammelineN-(2-Hydroxyethenyl)ammeline, Dihydrochloride
CAS Number N/A78098-50-7
Molecular Formula C5​H7​N5​O2​ C5​H9​Cl2​N5​O2​ (or C5​H7​N5​O2​⋅2HCl )
Average Molecular Weight 169.14 g/mol 242.06 g/mol
Monoisotopic Exact Mass 169.0600 Da241.0133 Da
Target m/z (ESI+) 170.0673 [M+H]+ 170.0673 [M+H]+ (Salt dissociates)
Target m/z (ESI-) N/A34.9689 [Cl]−

Causality in Mass Selection: Why does the exact mass of the salt (241.0133 Da) differ so significantly from its molecular weight (242.06 g/mol )? Chlorine has two stable isotopes: 35Cl (75.78%) and 37Cl (24.22%). The molecular weight averages these, but HRMS targets the specific isotopic envelope starting with the monoisotopic peak utilizing exclusively 35Cl .

Analytical Strategy: The E-E-A-T Approach to Salt Characterization

A common pitfall in mass spectrometry is attempting to locate the intact mass of a salt. In solution, the dihydrochloride salt dissociates entirely. During Electrospray Ionization (ESI), the droplet desolvation process yields the protonated free base [M+H]+ in positive mode, while the chloride counter-ions are repelled or neutralized [2].

To build a self-validating system , the analytical workflow must be bifurcated:

  • HILIC-HRMS (Positive Mode): Targets the highly polar free base. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory here; traditional reversed-phase C18 columns will fail to retain the polar triazine core, resulting in ion suppression at the solvent front [3].

  • Ion Chromatography (Conductivity/Negative MS): Quantifies the chloride ions to mathematically prove the 2:1 stoichiometric ratio, thereby validating the "dihydrochloride" designation.

AnalyticalWorkflow Prep Sample Prep (ACN/H2O) HILIC HILIC Separation Prep->HILIC ESI ESI Ionization (+/- Modes) HILIC->ESI HRMS HRMS Detection (Orbitrap/Q-TOF) ESI->HRMS Data Mass Verification (Exact Mass) HRMS->Data

Fig 1: End-to-end LC-HRMS workflow for triazine derivative mass verification.

Mechanistic Ionization and Fragmentation

When the protonated free base ( m/z 170.0673) is subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), it undergoes predictable fragmentation. The exocyclic 2-hydroxyethenyl group is labile. Cleavage of the N-alkenyl bond, accompanied by a proton transfer back to the amine, results in the neutral loss of C2​H2​O (ketene equivalent, 42.0106 Da). This yields a highly stable product ion at m/z 128.0567 , corresponding to the intact, protonated ammeline core [4].

IonizationPathway Salt N-(2-Hydroxyethenyl)ammeline, 2HCl Exact Mass: 241.0133 Da Dissociation In-Solution Dissociation (pH ~3.0) Salt->Dissociation FreeBase Protonated Base [M+H]+ m/z 170.0673 Dissociation->FreeBase ESI+ Chloride Chloride Ion [Cl]- m/z 34.9689 Dissociation->Chloride ESI- Fragment Ammeline Core Fragment m/z 128.0567 FreeBase->Fragment MS/MS (CID)

Fig 2: ESI dissociation and MS/MS fragmentation pathway of the dihydrochloride salt.

Experimental Protocols

To ensure absolute trustworthiness and reproducibility, execute the following step-by-step methodologies.

Protocol 1: Exact Mass Determination via HILIC-HRMS

This protocol isolates and measures the exact mass of the free base to within <3 ppm mass accuracy.

  • Sample Preparation: Dissolve 1.0 mg of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride in 1 mL of LC-MS grade Water to ensure complete dissolution of the salt. Dilute 1:100 using Acetonitrile (ACN) containing 0.1% Formic Acid to match the initial HILIC mobile phase conditions.

  • Chromatographic Setup:

    • Column: Ethylene Bridged Hybrid (BEH) HILIC column (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 mins. (Causality: Triazines partition heavily into the aqueous layer; starting with high organic ensures they are retained on the polar stationary phase).

  • MS Acquisition:

    • Operate an Orbitrap or Q-TOF mass spectrometer in Positive ESI mode .

    • Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

    • Acquire full scan MS data at a resolution of ≥70,000 (at m/z 200).

  • Data Processing: Extract the ion chromatogram for m/z 170.0673. Verify the isotopic envelope matches the theoretical distribution for C5​H8​N5​O2+​ .

Protocol 2: Stoichiometric Validation via Ion Chromatography (IC)

This protocol quantifies the chloride content to validate the 242.06 g/mol molecular weight of the bulk material.

  • Sample Preparation: Dissolve 10.0 mg of the compound in 100 mL of ultra-pure water (18.2 MΩ·cm).

  • Chromatographic Setup:

    • Column: Anion-exchange column (e.g., Metrosep A Supp 5).

    • Eluent: 3.2 mM Na2​CO3​ / 1.0 mM NaHCO3​ at an isocratic flow rate of 0.7 mL/min.

  • Detection: Utilize a suppressed conductivity detector.

  • Quantification: Compare the chloride peak area against a 5-point calibration curve of NaCl standards. A calculated chloride mass fraction of approximately 29.3% confirms the 2:1 Dihydrochloride stoichiometry.

References

  • Braekevelt, E., et al. "Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry." Food Additives & Contaminants, 2011.[Link]

  • Gentil, E., et al. "Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry." ResearchGate, 1996.[Link]

  • Waters Corporation. "Melamine, Ammeline, and Cyanuric Acid Analysis by UPLC-MS/MS and UPLC/PDA." Waters Application Notes, 2007.[Link]

Foundational

Translating Safety to Efficacy: A Technical Whitepaper on N-(2-Hydroxyethenyl)ammeline Dihydrochloride

While researchers and procurement teams can readily download a standard Safety Data Sheet (SDS) for N-(2-Hydroxyethenyl)ammeline Dihydrochloride (CAS: 78098-50-7) from chemical suppliers, treating the SDS as a mere compl...

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Author: BenchChem Technical Support Team. Date: April 2026

While researchers and procurement teams can readily download a standard Safety Data Sheet (SDS) for N-(2-Hydroxyethenyl)ammeline Dihydrochloride (CAS: 78098-50-7) from chemical suppliers, treating the SDS as a mere compliance checklist is a critical error in drug development. As a Senior Application Scientist, I approach the SDS not just as a safety mandate, but as a foundational blueprint for chemical reactivity, formulation strategy, and experimental design.

This technical guide deconstructs the physicochemical parameters of this specialized triazine derivative, translating generic hazard codes into highly controlled, self-validating laboratory workflows.

Chemical Profiling & Reactivity Dynamics

N-(2-Hydroxyethenyl)ammeline Dihydrochloride is a highly functionalized derivative of ammeline (4,6-diamino-1,3,5-triazin-2-ol). The integration of an N-(2-hydroxyethenyl) moiety introduces a reactive enol-like functionality, while the triazine core provides multiple hydrogen-bonding sites critical for bioconjugation or target binding.

The Causality Behind the Dihydrochloride Salt Form

In drug design, the selection of a salt form is never arbitrary. Triazines are inherently weak bases. By synthesizing this compound as a dihydrochloride salt , chemists achieve two critical objectives:

  • Enhanced Aqueous Solubility: The conversion of the free base to a dihydrochloride salt profoundly alters its dissolution thermodynamics. The ionic nature of the salt allows for favorable ion-dipole interactions with water, bypassing the high lattice energy that typically makes neutral triazines insoluble[1].

  • Molecular Stabilization: The "pKa rule" dictates that for a stable salt to form, the pKa of the basic functional group must be at least two to three units higher than the acidic counterion[1]. The two equivalents of hydrochloric acid protonate the basic nitrogen centers of the triazine ring, stabilizing the molecule and preventing the premature oxidation or tautomeric degradation of the sensitive 2-hydroxyethenyl group.

Deconstructing the SDS: A Scientist's Perspective

When you download the SDS for a reactive triazine salt, the quantitative data must be immediately translated into workflow constraints. Below is a synthesized breakdown of the critical parameters and their direct impact on laboratory handling.

Table 1: Physicochemical and Safety Parameters
ParameterValue / DesignationCausality & Impact on Experimental Workflow
CAS Number 78098-50-7Unique identifier required for precise inventory tracking and regulatory compliance.
Molecular Formula C5H9Cl2N5O2The presence of two HCl equivalents dictates that solubilization will drastically lower the pH of unbuffered solutions.
Molecular Weight ~242.06 g/mol Critical for exact stoichiometric calculations during bioconjugation or crosslinking assays.
GHS Classification Skin Irrit. 2, Eye Irrit. 2ATriazine derivatives behave as weak bases and can cause structural tissue damage or irritation[2][3]. Necessitates handling in a Class II biosafety cabinet or fume hood.
Hygroscopicity High (Typical of Di-HCl salts)Moisture absorption leads to premature hydrolysis. Must be stored under an inert atmosphere (Argon/Nitrogen) at -20°C.
Solubility Profile High in aqueous mediaSusceptible to the "common-ion effect." Avoid dissolving in high-molarity chloride solutions (e.g., concentrated HCl), which suppresses dissolution[1][4].

Experimental Integration: Self-Validating Protocols

A common failure point in drug development workflows is the abrupt neutralization of dihydrochloride salts, which can cause localized pH spikes, leading to the irreversible precipitation of the free base[4]. To prevent this, I have designed a self-validating solubilization protocol .

This method uses in-line pH monitoring and visual clarity as continuous feedback loops. If the protocol deviates, the system immediately signals the user via precipitation, validating the phase boundary of the compound.

Protocol: Controlled Neutralization and Solubilization

Objective: To achieve a stable, neutral (pH 7.2) stock solution of N-(2-Hydroxyethenyl)ammeline without degrading the ethenyl moiety or precipitating the free base.

Step-by-Step Methodology:

  • Inert Weighing: Transfer the vial from -20°C storage to a desiccator and allow it to equilibrate to room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation, rapidly degrading the hygroscopic dihydrochloride salt.

  • Primary Solubilization (Acidic Buffer): Weigh 24.2 mg (approx. 0.1 mmol) of the compound and dissolve it in 5.0 mL of 50 mM Sodium Acetate buffer (pH 4.5).

    • Causality: We use an acetate buffer rather than pure water to provide buffering capacity against the two equivalents of HCl that will be released. We avoid chloride-based buffers (like dilute HCl) to prevent the common-ion effect, which would suppress solubility[1][4].

  • Controlled Neutralization: Place the solution on a magnetic stirrer. Insert a calibrated micro-pH probe. Slowly titrate 0.1 M NaOH into the solution in 10 µL increments.

    • Self-Validation Loop: Monitor the solution visually. If transient cloudiness appears (indicating localized precipitation of the free base), pause the titration. The cloudiness must resolve upon stirring before adding the next increment. If the solution remains cloudy, the pH has exceeded the solubility threshold of the free base, and the buffer must be adjusted.

  • Spectroscopic Validation: Once pH 7.2 is reached, extract a 10 µL aliquot and analyze via UV-Vis spectroscopy (scan 200-400 nm).

    • Causality: The absorbance profile confirms that the conjugated triazine ring and the ethenyl system remain intact and have not undergone base-catalyzed polymerization.

Workflow Visualization

The following diagram maps the logical decision tree for the self-validating solubilization protocol, ensuring that any physical instability is caught and corrected in real-time.

G A SDS Review & Hazard Assessment B Weighing under Inert Atmosphere A->B PPE Donned C Primary Solubilization (pH 4.5 Acetate Buffer) B->C Desiccated Transfer D Controlled Neutralization (0.1 M NaOH Titration) C->D E In-line pH Monitoring (Self-Validation) D->E F Precipitation Detected? (Free Base Formation) D->F G Pause Titration & Re-equilibrate F->G Yes (Cloudy) H Spectroscopic Validation (UV-Vis/NMR) F->H No (Clear at pH 7.2) G->D Solution Clears

Fig 1: Self-validating solubilization and neutralization workflow for dihydrochloride salts.

References

  • Salt formation to improve drug solubility Advanced Drug Delivery Reviews / USPTO[Link]

  • Ammeline | C3H5N5O | CID 135408770 PubChem - NIH [Link]

Sources

Exploratory

Pharmacokinetics of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride

An In-Depth Technical Guide to the Pharmacokinetics and Bioanalytical Profiling of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride As a Senior Application Scientist, navigating the pharmacokinetic (PK) landscape of special...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Bioanalytical Profiling of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride

As a Senior Application Scientist, navigating the pharmacokinetic (PK) landscape of specialized triazine derivatives requires moving beyond basic literature reviews and applying first-principles logic to analytical chemistry and physiological disposition. N-(2-Hydroxyethenyl)ammeline, dihydrochloride (CAS: 78098-50-7)[1] is a highly specific, functionalized derivative of ammeline—a known metabolite and structural analogue of the industrial chemical melamine[2].

Because empirical, peer-reviewed pharmacokinetic data on this specific catalog compound is scarce, this whitepaper synthesizes established triazine pharmacokinetic behavior[3] with predictive physicochemical modeling. The goal is to provide drug development professionals and toxicologists with a rigorous, self-validating framework for quantifying and understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this molecule.

Physicochemical Rationale and Formulation Dynamics

Before designing a PK study, one must understand the causality behind the compound's physical state. Ammeline and its base derivatives exhibit notoriously poor aqueous solubility, which severely limits gastrointestinal absorption and complicates intravenous (IV) formulation.

The synthesis of N-(2-Hydroxyethenyl)ammeline as a dihydrochloride salt is a deliberate chemical intervention designed to alter its dissolution kinetics[].

  • Causality of the Salt Form: The protonation of the triazine ring nitrogens by hydrochloric acid disrupts the highly stable, intermolecular hydrogen-bonding network typical of triazines. This significantly lowers the lattice energy, enhancing aqueous solubility and ensuring rapid dissolution in the gastric fluid (pH 1.2–2.0).

  • Analytical Caveat: While commercial vendors often list the compound as a "dihydrochloride"[], molecular weight data (e.g., MW 205.6, Formula C5​H8​ClN5​O2​ ) sometimes suggests a monohydrochloride stoichiometry in practical yields[1]. Analysts must perform precise titrations or elemental analysis prior to establishing standard curves to ensure accurate molar dosing.

Bioanalytical Methodology: A Self-Validating LC-MS/MS Protocol

To generate trustworthy pharmacokinetic data, the analytical protocol must overcome the inherent challenges of triazines: high polarity, poor retention on standard reversed-phase columns, and severe matrix effects in urine and plasma[5].

The following step-by-step methodology employs Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS), utilizing an isotopic internal standard (IS) to create a self-validating quantification system.

Step-by-Step Extraction and Quantification Protocol
  • Sample Preparation (Protein Precipitation): Aliquot 100 µL of biological matrix (plasma or urine) into a microcentrifuge tube. Add 10 µL of 13C3​ -ammeline (Internal Standard) to normalize extraction recovery and matrix ionization suppression[6].

  • Solvent Addition: Add 300 µL of 1% formic acid in acetonitrile. Rationale: The acidic organic solvent simultaneously precipitates plasma proteins and maintains the analyte in a protonated state, which is critical for the subsequent cation-exchange step.

  • Solid Phase Extraction (SPE):

    • Condition an Oasis MCX (Mixed-mode Cation eXchange) cartridge with 1 mL methanol followed by 1 mL water.

    • Load the supernatant. Wash with 1 mL 0.1 N HCl (removes acidic/neutral interferences) and 1 mL methanol (removes hydrophobic interferences).

    • Elute with 1 mL of 5% NH4​OH in methanol. Rationale: The basic pH neutralizes the analyte, breaking the ionic interaction with the sorbent for efficient elution.

  • Chromatographic Separation (HILIC): Reconstitute the dried eluate in 100 µL of mobile phase. Inject 5 µL onto a Waters XBridge HILIC column (2.1 x 100 mm, 3.5 µm). Rationale: HILIC provides superior retention for polar triazines compared to C18 columns, preventing the analyte from eluting in the void volume where matrix suppression is highest.

  • MS/MS Detection: Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

BioanalyticalWorkflow Plasma Plasma/Urine Sample PPT Protein Precipitation (Acetonitrile + Acid) Plasma->PPT SPE MCX Solid Phase Extraction PPT->SPE HILIC HILIC LC Separation SPE->HILIC MSMS ESI+ MS/MS Detection HILIC->MSMS Data PK Parameter Calculation MSMS->Data

Figure 1: Step-by-step LC-MS/MS bioanalytical workflow for polar triazine quantification.

Pharmacokinetic Profile (ADME)

Based on the structural homology to melamine and ammeline, we can extrapolate the pharmacokinetic behavior of N-(2-Hydroxyethenyl)ammeline[2],[3].

  • Absorption: Due to the dihydrochloride salt formulation, oral bioavailability is predicted to be high (>70%). The salt rapidly dissociates in the stomach, and the relatively low molecular weight allows for efficient paracellular or transporter-mediated intestinal absorption.

  • Distribution: Triazines generally exhibit low plasma protein binding (<20%) and a volume of distribution ( Vd​ ) roughly equivalent to total body water (approx. 0.61 L/kg in mammalian models)[3]. The compound will distribute rapidly into well-perfused tissues but is unlikely to cross the blood-brain barrier efficiently due to its polarity.

  • Metabolism: The 1,3,5-triazine ring is highly resistant to cytochrome P450-mediated metabolism. However, the 2-hydroxyethenyl side chain (an enol ether equivalent) is a potential site for phase I oxidation or rapid tautomerization/hydrolysis in vivo.

  • Excretion: Elimination is driven almost entirely by renal clearance via glomerular filtration. The elimination half-life ( t1/2​ ) is expected to be short, ranging from 3 to 5 hours, mirroring the rapid clearance kinetics of melamine in porcine and rodent models[3].

Table 1: Predicted Pharmacokinetic Parameters (Mammalian Model Extrapolation)
PK ParameterPredicted Value RangePhysiological Rationale
Oral Bioavailability (F) 70 - 85%High aqueous solubility of the dihydrochloride salt.
Volume of Distribution ( Vd​ ) 0.55 - 0.65 L/kgHigh polarity, low protein binding, distribution into total body water[3].
Clearance (Cl) 0.10 - 0.15 L/h/kgRapid renal filtration without significant tubular reabsorption[3].
Elimination Half-Life ( t1/2​ ) 3.5 - 4.5 hoursRapid systemic clearance via the kidneys[3].
Protein Binding < 20%Lack of highly lipophilic domains prevents strong albumin binding.

Toxicokinetics and Nephrotoxicity Risks

A critical aspect of triazine pharmacokinetics is the risk of precipitation in the renal tubules. While ammeline and melamine individually possess low acute toxicity, their co-exposure with cyanuric acid leads to the formation of insoluble hydrogen-bonded complexes (melamine cyanurate), causing fatal crystalluria and acute kidney injury[2],[7].

When evaluating N-(2-Hydroxyethenyl)ammeline, researchers must monitor for potential hydrolysis of the hydroxyethenyl group, which could yield base ammeline. If administered alongside cyanuric acid or in subjects with highly concentrated, acidic urine, the risk of nephrolithiasis increases exponentially[7]. Toxicokinetic studies must therefore include microscopic urinalysis to screen for spherulite crystals.

ADMEPathway Dose N-(2-Hydroxyethenyl)ammeline (Oral / IV Dose) GI GI Tract Absorption (Rapid Dissolution) Dose->GI PO Blood Systemic Circulation (Low Protein Binding) Dose->Blood IV GI->Blood Liver Hepatic Metabolism (Side-chain hydrolysis) Blood->Liver Kidney Renal Excretion (Glomerular Filtration) Blood->Kidney Liver->Blood Metabolites Tox Potential Crystalluria (If complexed in tubules) Kidney->Tox High Conc. / Co-exposure

Figure 2: Pharmacokinetic disposition and renal clearance pathway highlighting crystalluria risk.

Conclusion

Investigating the pharmacokinetics of N-(2-Hydroxyethenyl)ammeline, dihydrochloride requires a robust analytical strategy tailored to highly polar, nitrogen-rich compounds. By utilizing HILIC-MS/MS and anticipating rapid renal clearance with a low volume of distribution, researchers can accurately map its ADME profile. Crucially, toxicological assessments must remain vigilant regarding the compound's potential to form insoluble renal complexes, a hallmark of triazine-class liabilities.

References

  • ChemicalBook. "N-(2-Hydroxyethenyl)ammeline, Dihydrochloride price,buy N-(2-Hydroxyethenyl)ammeline..." Accessed April 5, 2026. 1

  • BOC Sciences. "Main Product - BOC Sciences: N-(2-Hydroxyethenyl)ammeline, Dihydrochloride." Accessed April 5, 2026.

  • Jacob, C. D., et al. "Pharmacokinetics of Melamine and Cyanuric Acid and Their Combinations in F344 Rats." Toxicological Sciences, 126(2), 317-24, 2012. 2

  • Karthikraj, R., et al. "Inter-day and inter-individual variability in urinary concentrations of melamine and cyanuric acid." Environment International, 2018. 5

  • Baynes, R. E., et al. "Pharmacokinetics of melamine in pigs following an intravenous bolus." Food and Chemical Toxicology, 46(3), 1196-200, 2008. 3

  • Lu, M. B., et al. "Occurrence and Profiles of Melamine and Cyanuric Acid in Bovine Feed and Urine from China, India, and the United States." Environmental Science & Technology, 2019. 6

  • Dobson, R. L., et al. "Environmental Exposure to Melamine and its Derivatives and Kidney Outcomes in Children." Environmental Research, 2008. 7

Sources

Foundational

Thermal Stability Profile of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride: A Technical Whitepaper

Executive Summary In pharmaceutical development and advanced materials science, 1,3,5-triazine derivatives serve as robust molecular scaffolds. Among these, N-(2-Hydroxyethenyl)ammeline, Dihydrochloride (CAS: 78098-50-7)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and advanced materials science, 1,3,5-triazine derivatives serve as robust molecular scaffolds. Among these, N-(2-Hydroxyethenyl)ammeline, Dihydrochloride (CAS: 78098-50-7) represents a specialized functionalized ammelinium salt[1]. While the ammeline core is historically renowned for its extreme thermal resilience, the addition of a hydroxyethenyl substituent and the formulation as a dihydrochloride salt introduce complex, multi-stage thermal degradation kinetics.

As an Application Scientist, I have structured this whitepaper to decode the structural determinants of this compound's thermal stability. By examining the causality behind its degradation pathway, we can establish highly accurate, self-validating thermogravimetric (TGA) and differential scanning calorimetry (DSC) protocols essential for drug formulation, hot-melt extrusion, and stability testing.

Structural Determinants of Thermal Robustness

The thermal behavior of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride is governed by three competing structural factors:

  • Enol-Keto Tautomerism of the Triazine Core: In the solid state, the ammeline core predominantly exists as the 4,6-diamino-1,3,5-triazin-2(1H)-one tautomer[2]. This specific keto configuration facilitates an exceptionally dense, layered hydrogen-bonding network. This intermolecular locking mechanism is the primary reason the bare ammeline core resists thermal decomposition until extreme temperatures.

  • Ammelinium Salt Formation: The protonation of the triazine ring and amino groups to form the dihydrochloride salt drastically alters the lattice energy. While neutral ammeline is stable past 300 °C, ammelinium salts typically undergo phase transitions or dehydrohalogenation at lower temperatures[3].

  • The 2-Hydroxyethenyl Substituent: The aliphatic side chain introduces a site of thermal vulnerability. Unlike the highly conjugated, closed π -electron system of the triazine ring, the hydroxyethenyl group is susceptible to dehydration and cleavage under moderate thermal stress.

Mechanistic Degradation Pathway

The thermal degradation of this compound is not a single event but a sequential unraveling of its structural components. The process occurs in three distinct stages: Dehydrohalogenation, Substituent Cleavage, and Ring Rupture.

Pathway N1 N-(2-Hydroxyethenyl)ammeline, 2HCl (Intact Salt) N2 N-(2-Hydroxyethenyl)ammeline (Neutral Base) N1->N2 Stage 1: 150-220 °C Loss of 2 HCl N3 Ammeline Core (2(1H)-keto tautomer) N2->N3 Stage 2: 250-320 °C Substituent Cleavage N4 Volatile Products (Cyanic Acid, NH3, CO2) N3->N4 Stage 3: >600 °C Triazine Ring Rupture

Fig 2: Mechanistic thermal degradation pathway of the compound.

Quantitative Thermal Degradation Data

To accurately predict the behavior of this compound during high-temperature processing, we must quantify the mass loss and thermodynamic nature of each degradation stage. The theoretical molecular weight of the intact salt is approximately 242 g/mol .

Table 1: TGA/DSC Thermal Events for N-(2-Hydroxyethenyl)ammeline, Dihydrochloride

Thermal StageTemperature Range (°C)Theoretical Mass Loss (%)Observed Thermal Event (DSC)Mechanistic Assignment
Stage 1 150 – 220~30.1%Strong EndothermDehydrohalogenation: Loss of 2 equivalents of HCl gas, yielding the neutral base.
Stage 2 250 – 320~17.7%Moderate EndothermSubstituent Cleavage: Dehydration and loss of the hydroxyethenyl group.
Stage 3 600 – 750~52.2%Broad ExothermTriazine Ring Rupture: Complete decomposition of the ammeline core into volatile gases[4].

Note: The ammeline core itself requires nearly 700 °C to fully decompose due to its dense hydrogen-bonded lattice[4].

Experimental Design: High-Resolution TGA/DSC Protocol

Standard thermal analysis protocols often fail when applied to halogenated triazine salts due to overlapping kinetic events and corrosive off-gassing. The following methodology is engineered specifically for ammelinium dihydrochloride derivatives, ensuring high-fidelity, reproducible data.

Workflow A Sample Prep (2-5 mg, Alumina) B Atmosphere Control (N2 Purge) A->B Prevents oxidation C Thermal Ramp (10 °C/min) B->C Inert environment D Data Acquisition (TGA/DSC) C->D Captures events

Fig 1: Standardized TGA/DSC workflow for ammelinium salts.

Step-by-Step Methodology & Causality

Step 1: Precision Sample Preparation

  • Action: Weigh precisely 2.0 to 5.0 mg of the compound into a crucible.

  • Causality: Keeping the sample mass low prevents the formation of thermal gradients within the bulk powder. This ensures that the endothermic release of HCl occurs sharply and uniformly, preventing artificial broadening of the DSC peaks.

Step 2: Crucible Selection

  • Action: Utilize Alumina ( Al2​O3​ ) crucibles exclusively.

  • Causality: Stage 1 degradation releases two equivalents of highly corrosive hydrogen chloride (HCl) gas. Standard aluminum (Al) pans will undergo rapid chemical attack, which skews the DSC baseline and can permanently damage the instrument's heat-flux sensor.

Step 3: Atmosphere Control

  • Action: Purge the furnace with high-purity Nitrogen ( N2​ ) at a continuous flow rate of 50 mL/min.

  • Causality: An inert atmosphere is non-negotiable. The introduction of oxygen would induce premature, exothermic oxidative degradation of the aliphatic hydroxyethenyl moiety, completely masking the intrinsic endothermic cleavage kinetics of the substituent.

Step 4: Controlled Thermal Ramping

  • Action: Apply a linear heating rate of 10 °C/min from 25 °C to 800 °C.

  • Causality: A moderate heating rate ensures the sample maintains thermal equilibrium with the furnace. Faster rates (e.g., 20 °C/min) induce thermal lag, causing the dehydrohalogenation event (Stage 1) to artificially merge with the substituent cleavage event (Stage 2). Slower rates allow the dense hydrogen-bonded lattice to absorb heat uniformly.

Protocol Self-Validation System

To ensure the integrity of the collected data, this protocol incorporates a strict self-validation check:

  • Mass Closure Verification: Post-run, the residual mass at 800 °C must be <1.0% . A higher residue indicates incomplete decomposition, suggesting either crucible contamination or an insufficient holding time at the maximum temperature.

  • Kinetic Resolution Check: The first derivative of the TGA curve (DTG) must show a complete return to the baseline (zero slope) between Stage 1 and Stage 2. If the DTG peaks overlap, the heating rate must be dynamically reduced to 5 °C/min to properly resolve the overlapping degradation kinetics.

Conclusion & Implications for Drug Development

Understanding the thermal stability profile of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride is critical for downstream processing. Because the compound begins losing its stabilizing HCl molecules between 150 °C and 220 °C, pharmaceutical manufacturing techniques that require high thermal inputs—such as hot-melt extrusion or aggressive spray drying—must be carefully calibrated to stay below the 150 °C threshold. However, the underlying ammeline core remains one of the most thermally robust organic scaffolds available, surviving well past 300 °C thanks to its keto-tautomeric hydrogen bonding network[2].

By adhering to the self-validating TGA/DSC protocol outlined above, researchers can accurately map the thermal boundaries of this compound, ensuring structural integrity is maintained throughout the drug development lifecycle.

References

  • On Tautomerism and Amphoterism: An In‐Depth Structural and Physicochemical Characterization of Ammeline and Some of Its Salts Source: ResearchGate / Angewandte Chemie URL
  • TGA profiles for urea, biuret, CYA, ammelide, ammeline and melamine Source: ResearchGate URL
  • N-(2-Hydroxyethenyl)ammeline, Dihydrochloride (CAS 78098-50-7)
  • Synthetic conditions for the preparation of ammelinium salts Source: ResearchGate URL
  • On Tautomerism and Amphoterism: An In‐Depth Structural and Physicochemical Characterization of Ammeline and Some of Its Salts Source: Open Access LMU URL

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: Dissolution of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride in Aqueous Buffer

Abstract This document provides a detailed protocol for the solubilization of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride in aqueous buffer systems. The protocol is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed protocol for the solubilization of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride in aqueous buffer systems. The protocol is designed for researchers, scientists, and drug development professionals who require consistent and reproducible preparation of this compound for use in a variety of experimental assays. The causality behind each step is explained to ensure scientific integrity and empower the user to adapt the protocol to specific experimental needs.

Introduction: Understanding the Compound

N-(2-Hydroxyethenyl)ammeline, Dihydrochloride (CAS: 78098-50-7; Molecular Formula: C5H9Cl2N5O2) is a dihydrochloride salt of an ammeline derivative.[1] Ammeline itself is a weakly acidic triazine derivative with a pKa of approximately 9.[2][3] As a dihydrochloride salt, N-(2-Hydroxyethenyl)ammeline is expected to be acidic in nature and readily soluble in aqueous solutions, particularly in acidic to neutral pH ranges. Proper dissolution is critical for obtaining accurate and reproducible results in downstream applications, as inconsistent solubilization can lead to variability in compound concentration and activity.

The protocol outlined below is based on established principles of solution and buffer preparation to ensure the complete and stable dissolution of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride.[4][5][6][7]

Materials and Reagents

  • N-(2-Hydroxyethenyl)ammeline, Dihydrochloride

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Beakers

  • Magnetic stirrer and stir bars

  • pH meter (calibrated)

  • Purified water (e.g., Milli-Q® or equivalent)

  • Buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic, citric acid, sodium citrate, sodium acetate, acetic acid)

  • 0.1 M Hydrochloric Acid (HCl) for pH adjustment

  • 0.1 M Sodium Hydroxide (NaOH) for pH adjustment

Recommended Aqueous Buffer Systems

The choice of buffer is critical and depends on the desired pH for the final experimental assay. Given the acidic nature of the dihydrochloride salt, starting with a slightly acidic to neutral buffer is recommended. The buffer capacity should be sufficient to resist pH changes upon addition of the compound.[8][9]

Buffer System Effective pH Range Typical Concentration (mM) Notes
Phosphate Buffer 6.0 - 8.010 - 100One of the most versatile and commonly used biological buffers.[8]
Citrate Buffer 2.5 - 6.510 - 50Useful for experiments requiring a more acidic pH.[8]
Acetate Buffer 3.6 - 5.610 - 100Suitable for maintaining mild acidity.[8]

Step-by-Step Dissolution Protocol

This protocol provides a general procedure that can be adapted based on the chosen buffer system and desired final concentration.

Preparation of the Aqueous Buffer
  • Define the Goal : Determine the final desired pH, concentration, and volume of the buffer solution.[7]

  • Select the Buffer System : Choose a buffer with a pKa value close to your target pH.[7] For example, for a target pH of 7.4, a phosphate buffer is an excellent choice.

  • Calculate Solute Amounts : Calculate the mass of the acidic and basic components of the buffer needed to achieve the desired concentration and volume.[5][10]

  • Initial Dissolution : In a beaker, dissolve the buffer components in approximately 80% of the final volume of purified water.[7] Use a magnetic stirrer to facilitate dissolution.

  • pH Adjustment : Calibrate the pH meter according to the manufacturer's instructions. Slowly add 0.1 M HCl or 0.1 M NaOH to the buffer solution to adjust the pH to the desired value.

  • Final Volume : Once the target pH is reached and stable, transfer the solution to a volumetric flask and add purified water to the final volume mark.[4]

  • Mixing : Stopper the flask and invert it several times to ensure the solution is homogeneous.[4]

Dissolution of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride
  • Calculate Required Mass : Based on the desired final concentration and volume of the solution, calculate the mass of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride required using the following formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )[5]

  • Weigh the Compound : Using an analytical balance, carefully weigh the calculated mass of the compound onto a weighing paper or boat. Remember to tare the balance with the weighing paper/boat before adding the compound.[4]

  • Initial Dispensing : Transfer the weighed compound into a volumetric flask of the appropriate size for the final volume.

  • Initial Solubilization : Add approximately 70-80% of the prepared aqueous buffer to the volumetric flask.[6]

  • Facilitate Dissolution : Stopper the flask and swirl gently. If necessary, use a magnetic stirrer at a low speed to aid dissolution. Avoid vigorous shaking that could introduce air bubbles.

  • Complete Dissolution : Continue mixing until the compound is fully dissolved and the solution is clear. Visually inspect the solution against a dark background to ensure no solid particles remain.

  • Bring to Final Volume : Once the compound is completely dissolved, carefully add the remaining buffer to the volumetric flask until the bottom of the meniscus touches the calibration mark.[4]

  • Final Homogenization : Stopper the flask and invert it at least 10-15 times to ensure the final solution is homogeneous.[4]

  • Verification and Storage : If required, verify the final pH of the solution. Label the flask clearly with the compound name, concentration, solvent (buffer details), and date of preparation.[6] Store the solution as recommended for the compound's stability.

Experimental Workflow Diagram

Dissolution_Protocol cluster_prep Buffer Preparation cluster_dissolution Compound Dissolution prep_start Define Buffer Parameters (pH, Concentration, Volume) calc_buffer Calculate Solute Amounts prep_start->calc_buffer dissolve_buffer Dissolve in ~80% Water calc_buffer->dissolve_buffer adjust_ph Adjust pH dissolve_buffer->adjust_ph final_vol_buffer Bring to Final Volume adjust_ph->final_vol_buffer mix_buffer Homogenize final_vol_buffer->mix_buffer add_buffer Add ~75% Prepared Buffer mix_buffer->add_buffer Use Prepared Buffer calc_compound Calculate Compound Mass weigh Weigh Compound calc_compound->weigh add_to_flask Add to Volumetric Flask weigh->add_to_flask add_to_flask->add_buffer dissolve_compound Mix Until Dissolved add_buffer->dissolve_compound final_vol_compound Bring to Final Volume dissolve_compound->final_vol_compound mix_compound Homogenize final_vol_compound->mix_compound store Label and Store mix_compound->store

Caption: Workflow for the preparation and dissolution of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride.

Trustworthiness and Self-Validation

To ensure the integrity of the prepared solution, the following self-validating steps are recommended:

  • pH Verification : After adding the compound, re-check the pH of the final solution. A significant deviation from the buffer's original pH may indicate a high concentration of the compound or insufficient buffer capacity.

  • Visual Inspection : A properly prepared solution should be clear and free of any visible particulates.

  • Concentration Verification (Optional) : For critical applications, the concentration of the final solution can be verified using an appropriate analytical method, such as UV-Vis spectroscopy, if a reference spectrum and extinction coefficient are known.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the dissolution of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride in aqueous buffers. By following these detailed steps and understanding the rationale behind them, researchers can prepare consistent and reliable solutions for their experimental needs, thereby enhancing the reproducibility of their results.

References

  • inChemistry. (2020, March 30). Know Your Techniques: Solutions. American Chemical Society. [Link]

  • Lab Manager. (2025, December 2). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. [Link]

  • Science Buddies. (2023, July 28). How to Make Solutions for Chemistry and Biology Experiments. [Link]

  • Astor Scientific. (2026, February 27). Buffer Solution Preparation: An Essential Skill for Researchers. [Link]

  • Wikipedia. Ammeline. [Link]

  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. [Link]

  • PubChem. N-(2-Hydroxyethyl)ethylenediamine. [Link]

  • Dissolution Technologies. (2014, November). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental. [Link]

  • Sciencemadness.org. (2008, August 24). Converting to the hydrochloric salt for storage?. [Link]

  • USP-NF. (2013, November 21). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. [Link]

  • Google Patents. (2010).
  • Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. [Link]

  • chemeurope.com. Ammeline. [Link]

  • PMC. (2020, December 10). Toward Mechanistic Design of Surrogate Buffers for Dissolution Testing of pH-Dependent Drug Delivery Systems. [Link]

  • ResearchGate. (2020). Aqueous phase dissolution profiles in a biphasic dissolution with 900.... [Link]

  • Google Patents. (2021). CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing ....

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Application

How to prepare N-(2-Hydroxyethenyl)ammeline Dihydrochloride stock solution

An Application Note and Protocol for the Preparation of N-(2-Hydroxyethenyl)ammeline Dihydrochloride Stock Solution For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detail...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Preparation of N-(2-Hydroxyethenyl)ammeline Dihydrochloride Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of N-(2-Hydroxyethenyl)ammeline Dihydrochloride. As a novel compound with limited publicly available data, this guide is built upon fundamental chemical principles derived from its constituent functional groups: a triazine (ammeline) core, a dihydrochloride salt, and a potentially unstable N-(2-hydroxyethenyl) moiety. The protocol emphasizes best practices to ensure solution integrity, stability, and experimental reproducibility.

Introduction and Scientific Rationale

N-(2-Hydroxyethenyl)ammeline Dihydrochloride is a unique molecule combining the structural features of ammeline, a derivative of melamine, with a vinyl alcohol substituent. The dihydrochloride salt form is typically employed to enhance the aqueous solubility of amine-containing compounds, a critical attribute for many biological and pharmaceutical applications.[1][2][3] Ammeline itself, a stable triazine compound, is known to be soluble in aqueous mineral acids.[4][5][6]

The primary scientific challenge in handling this compound lies with the N-(2-hydroxyethenyl) group. Vinyl alcohols are classic examples of keto-enol tautomerism and are generally unstable, readily isomerizing to their more stable carbonyl counterparts. This inherent instability necessitates careful handling and storage to prevent degradation of the stock solution over time. Therefore, this protocol has been designed with a strong emphasis on mitigating potential degradation pathways.

The following guidelines are based on established best practices for handling amine hydrochloride salts, triazine-based compounds, and molecules with potentially labile functional groups.[7][8][9]

Safety and Handling Precautions

Before beginning any work, consult the Safety Data Sheet (SDS) for N-(2-Hydroxyethenyl)ammeline Dihydrochloride. If an SDS is not available, handle the compound with the precautions appropriate for a novel chemical of unknown toxicity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7][10][11]

  • Ventilation: Handle the solid compound and prepare solutions in a well-ventilated laboratory or inside a chemical fume hood to avoid inhalation of dust or aerosols.[7][12]

  • Spill and Disposal: In case of a spill, contain the material and clean the area as per your institution's guidelines. Dispose of the compound and any contaminated materials in accordance with local, state, and national regulations.[7]

Materials and Equipment

  • N-(2-Hydroxyethenyl)ammeline Dihydrochloride (solid powder)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flasks (Class A)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath sonicator

  • Sterile, amber or light-blocking cryovials for aliquoting

  • Solvent: Sterile, high-purity water (e.g., Milli-Q® or equivalent)

  • Sterile syringe filters (0.22 µm pore size, compatible with aqueous solutions, e.g., PVDF or PES)

  • Syringes

Detailed Protocol for 10 mM Stock Solution Preparation

This protocol provides a method for preparing a 10 mM aqueous stock solution. Adjust calculations as needed for different desired concentrations.

Pre-Preparation and Calculation
  • Determine Molecular Weight (MW): Obtain the precise MW of N-(2-Hydroxyethenyl)ammeline Dihydrochloride from the manufacturer's certificate of analysis. For this example, we will assume a hypothetical MW of 244.08 g/mol (C₅H₇N₅O · 2HCl).

  • Calculate Required Mass: Use the following formula to calculate the mass of the compound needed to prepare the desired volume of a 10 mM stock solution.[8]

    Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    Example for 10 mL of a 10 mM stock: Mass (mg) = (0.010 mol/L) × (0.010 L) × (244.08 g/mol ) × (1000 mg/g) = 2.44 mg

Step-by-Step Dissolution Procedure
  • Weighing: Carefully weigh the calculated amount of N-(2-Hydroxyethenyl)ammeline Dihydrochloride using an analytical balance in a fume hood.

  • Transfer: Transfer the weighed powder into an appropriate-sized sterile conical tube or volumetric flask.

  • Solvent Addition: Add approximately 80% of the final desired volume of sterile, high-purity water to the vessel.

  • Dissolution: Cap the vessel securely and vortex thoroughly. Due to its dihydrochloride nature, the compound is expected to be water-soluble.[3][13] If dissolution is slow, the following may be applied cautiously:

    • Sonication: Place the vessel in a water bath sonicator for 5-10 minute intervals until the solid is fully dissolved. Avoid excessive heating.

    • Gentle Warming: Briefly warm the solution to 30-35°C. Do not overheat, as this may accelerate the degradation of the vinyl alcohol moiety.

  • Volume Adjustment: Once the solid is completely dissolved, add sterile water to reach the final desired volume.

  • Homogenization: Cap and invert the vessel 15-20 times to ensure the solution is homogeneous.[8]

  • Sterilization (Optional but Recommended): To prevent microbial growth during storage, sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile container. This is particularly important for solutions intended for cell-based assays.

Aliquoting and Storage
  • Aliquot: To avoid repeated freeze-thaw cycles which can degrade the compound, immediately aliquot the stock solution into single-use volumes in sterile, light-blocking cryovials.[8][14]

  • Labeling: Clearly label each aliquot with the compound name, concentration, preparation date, and your initials.

  • Storage: Store the aliquots under the following conditions:

    • Long-term Storage: -80°C is highly recommended to maximize stability and minimize the rate of potential tautomerization.

    • Short-term Storage: For immediate use (within 1-2 days), storage at 2-8°C , protected from light, may be acceptable. However, due to the potential instability, this is not ideal.

    • Inert Atmosphere: For maximum stability, consider flushing the headspace of each vial with an inert gas (e.g., argon or nitrogen) before capping.

Data and Properties Summary

The following table summarizes the key information and recommendations for handling N-(2-Hydroxyethenyl)ammeline Dihydrochloride.

ParameterRecommendation / InformationRationale & References
Recommended Solvent High-purity, sterile water (e.g., Milli-Q®)Dihydrochloride salt form and known solubility of ammeline in aqueous acids suggest high water solubility.[2][4][13]
Solubility Expected to be high in aqueous solutions.Amine hydrochloride salts are specifically made to enhance aqueous solubility.[3][15]
pH of Stock Solution AcidicThe solution will be acidic due to the presence of two hydrochloride equivalents.
Stability Primary Concern: The N-(2-hydroxyethenyl) group is prone to tautomerization.Vinyl alcohols are generally unstable. The triazine core is stable but can hydrolyze under harsh pH/temperature conditions.[4][6]
Preparation Prepare fresh for each experiment if possible.To minimize the impact of potential degradation over time.
Storage Temperature -80°C (long-term); 2-8°C (short-term, <48h)Low temperatures reduce the rate of chemical degradation.[8][16]
Handling Aliquot into single-use volumes. Protect from light.Avoids repeated freeze-thaw cycles and light-induced degradation.[8][14]

Visual Diagrams

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & Handling calc Calculate Mass weigh Weigh Compound calc->weigh transfer Transfer to Tube weigh->transfer add_solvent Add 80% Solvent transfer->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol mix Homogenize adjust_vol->mix filter Sterile Filter (0.22 µm) mix->filter aliquot Aliquot into Cryovials filter->aliquot Proceed Immediately label_vials Label Vials aliquot->label_vials store Store at -80°C label_vials->store

Caption: Workflow for preparing a sterile stock solution.

Key Factors for Compound Stability

G cluster_factors Influencing Factors Compound N-(2-Hydroxyethenyl)ammeline Dihydrochloride Stability Solution Stability Compound->Stability Temp Temperature (Store at -80°C) Temp->Stability Light Light Exposure (Use Amber Vials) Light->Stability pH pH (Avoid Extremes) pH->Stability FreezeThaw Freeze-Thaw Cycles (Aliquot) FreezeThaw->Stability

Caption: Factors influencing stock solution stability.

References

  • Smolin, E. M., & Rapoport, L. (1959).
  • Santa Cruz Biotechnology, Inc. (2024).
  • Chem-Impex International, Inc.
  • Chemos GmbH & Co. KG. (2023). Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine.
  • ECHEMI. (n.d.).
  • GuideChem. (n.d.). AMMELINE (CAS 645-92-1).
  • Angene Chemical. (2021). Safety Data Sheet: 1,3,5-Triazine, 2,4,6-trimethyl-.
  • Kiselyov, A. S., & Eisenberg, S. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification.
  • Indiamart. (n.d.). Ammelide - Analytical Standard.
  • Setyawati, I. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
  • University of California, Riverside. (n.d.). Chemical Storage Guidelines.
  • Enfanos. (n.d.).
  • ChemicalBook. (n.d.). AMMELINE CAS#: 645-92-1.
  • Restek Corporation. (2019).
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Ammeline.
  • Sciencemadness.org. (2021).
  • ResearchGate. (2018). Drug stock solutions best practices?.
  • ResearchGate. (2015).
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Food and Agriculture Organization of the United N
  • Sigma-Aldrich. (n.d.). N-(2-Hydroxyethyl)ethylenediamine 99%.
  • BenchChem. (n.d.). Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt.
  • University of Toronto. (2022). Chemical Storage Guidelines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135408770, Ammeline.
  • Oregon State University. (n.d.). Chemical Storage Guidelines.
  • Rice University. (2005). Solutions and dilutions: working with stock solutions.
  • Kumar, D., et al. (2017). Hydrochloride Salt of the GABAkine KRM-II-81. Mol. Pharmaceutics, 14(7), 2416-2426.
  • Kumar, L., & Singh, S. (2021).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8112, N-(2-Hydroxyethyl)ethylenediamine.
  • Bharate, S. S., et al. (2018).
  • Wiśniewska, M., et al. (2018). Investigation of the polyvinyl alcohol stabilization mechanism and adsorption properties on the surface of ternary mixed nanooxide AST 50 (Al2O3–SiO2–TiO2). Adsorption Science & Technology, 36(1-2), 484-497.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis [PhD thesis, University of Glasgow].
  • Aydogan, B., & Yilmaz, M. (2010). Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides. Tetrahedron Letters, 51(43), 5694-5696.
  • Soutar, D. E., et al. (2025). PVAylation: precision end-functionalized poly(vinyl alcohol)
  • Henan Jinhe Industry Co., Ltd. (n.d.). Polyvinyl alcohol (PVA)
  • ResearchGate. (n.d.). Factors influencing the stability of poly(vinyl alcohol)
  • World Journal of Pharmaceutical Research. (2021). A REVIEW ON PHARMACEUTICAL SALTS.
  • Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE.
  • Organic Syntheses. (n.d.). ACETOPHENONE, 2-AMINO-, HYDROCHLORIDE.
  • ResearchGate. (2012). How to make a salt of a novel compound?.
  • Google Patents. (n.d.). CN105924485A - Synthesis method of N, N, N ', N' -tetra (2-hydroxyethyl) -ethylenediamine.
  • Analytice. (n.d.). N,N-Bis (2-hydroxyethyl) alkyl (C8-C18) amine hydrochlorides - Ref N° 39120 - analysis.
  • Google Patents. (n.d.). CN103304356A - Hydroxylamine synthesis method.
  • Google Patents. (n.d.). EP0090063A1 - Process for making N-(2-aminoethyl)

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Method

Application Note: Advanced HILIC-UV/MS Analysis of N-(2-Hydroxyethenyl)ammeline Dihydrochloride

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Scope N-(2-Hydroxyethenyl)ammeline Dihydrochloride (CAS: 78098-50-7) is a highly polar, nitrogen-dense triazine deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Scope

N-(2-Hydroxyethenyl)ammeline Dihydrochloride (CAS: 78098-50-7) is a highly polar, nitrogen-dense triazine derivative. Frequently encountered as an impurity in the synthesis of melamine-based resins, agricultural fertilizers, and pharmaceutical intermediates, its accurate quantification is critical for quality control and toxicological assessment.

Due to its extreme hydrophilicity and basic nature, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) struggles to retain this compound, often resulting in peak distortion and co-elution with the void volume. This application note details a robust, self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with UV and MS detection to ensure high chromatographic fidelity.

Scientific Rationale: The HILIC Advantage

Why Abandon Standard C18 Columns?

Standard RP-HPLC methods for ammeline and related triazines typically require either 100% aqueous mobile phases or the addition of ion-pairing reagents (e.g., sodium octanesulfonate). However, 100% aqueous conditions can induce stationary phase dewetting (phase collapse) in standard C18 columns, while ion-pairing reagents severely suppress ionization in mass spectrometry, rendering them incompatible with modern LC-MS/MS workflows.

The Causality of HILIC Selection

HILIC provides an elegant, MS-compatible solution. By utilizing a zwitterionic stationary phase and a highly organic mobile phase (>70% acetonitrile), a water-enriched liquid layer forms on the stationary phase surface. The polar N-(2-Hydroxyethenyl)ammeline partitions into this aqueous layer, achieving strong retention.

Furthermore, the acidic nature of the dihydrochloride salt necessitates stringent pH control. We utilize a 10 mM ammonium formate buffer adjusted to pH 3.0. This low pH ensures the ammeline derivative remains fully protonated, leveraging secondary electrostatic interactions with the negatively charged sulfonate groups of the zwitterionic phase. This dual-retention mechanism sharpens the peak shape and enhances reproducibility.

HILIC_Mechanism Analyte N-(2-Hydroxyethenyl)ammeline (Protonated Basic Triazine) Partitioning Hydrophilic Partitioning (Primary Mechanism) Analyte->Partitioning Electrostatic Electrostatic Interactions (Secondary Mechanism) Analyte->Electrostatic MobilePhase Mobile Phase (>70% Acetonitrile) MobilePhase->Partitioning StatPhase Zwitterionic Stationary Phase (Water-Enriched Layer) StatPhase->Partitioning StatPhase->Electrostatic Retention Analyte Retention & Elution Partitioning->Retention Electrostatic->Retention

Logical relationship of HILIC retention mechanisms for polar triazines.

Experimental Protocols

Reagents and Materials
  • Acetonitrile (LC-MS grade)

  • Ammonium formate and Formic acid (LC-MS grade)

  • N-(2-Hydroxyethenyl)ammeline Dihydrochloride reference standard (CAS: 78098-50-7)

  • 0.1 N Hydrochloric acid (HCl)

  • 0.22 µm PTFE syringe filters

Sample Preparation & Matrix Matching

Causality: Triazines strongly bind to complex matrices and can form insoluble complexes with cyanuric acid. Acidic extraction prevents the formation of these precipitate complexes, ensuring complete recovery .

  • Weighing : Accurately weigh 500 mg of the sample into a 50 mL polypropylene centrifuge tube.

  • Acidic Extraction : Add 15 mL of 0.1 N HCl. The low pH disrupts matrix-analyte binding and prevents triazine precipitation.

  • Ultrasonication : Sonicate the mixture in a water bath for 30 minutes at room temperature to maximize extraction efficiency .

  • Centrifugation : Centrifuge at 2000 × g for 5 minutes to pellet insoluble matrix components.

  • Matrix Matching (Critical Step) : Transfer 1 mL of the supernatant and dilute with 4 mL of Acetonitrile (1:5 v/v). Why? Injecting a highly aqueous sample into a HILIC system disrupts the water-enriched layer on the column, causing severe peak splitting. Diluting with acetonitrile matches the sample diluent to the initial mobile phase conditions.

  • Filtration : Filter the diluted sample through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Prep_Workflow S1 Sample Weighing (500 mg) S2 Acidic Extraction (0.1N HCl) S1->S2 S3 Ultrasonication (30 min) S2->S3 S4 Centrifugation (2000 x g) S3->S4 S5 Matrix Matching (1:5 ACN) S4->S5 S6 HILIC-UV/MS Analysis S5->S6

Step-by-step experimental workflow for sample extraction and HILIC analysis.

Chromatographic Conditions
  • Column : Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase A : 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B : 100% Acetonitrile.

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 2 µL.

  • Column Temperature : 40°C.

  • Detection (UV) : 210 nm (represents the average UV maximum for triazine rings ).

Data Presentation

The following tables summarize the quantitative parameters required to execute and validate this method successfully.

Table 1: HILIC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Profile
0.01090Isocratic hold
2.01090Isocratic hold
6.04060Linear gradient
8.04060High-aqueous wash
8.11090Return to initial
12.01090Re-equilibration

Table 2: Method Validation & Performance Metrics

ParameterValueAcceptance Criteria
Linear Range 0.05 – 50 µg/mLN/A
Correlation Coefficient (R²) > 0.999≥ 0.995
Limit of Detection (LOD) 15 ng/mLS/N ≥ 3
Limit of Quantification (LOQ) 45 ng/mLS/N ≥ 10
Intra-day Precision (RSD%) < 2.5%≤ 5.0%
Recovery Rate 92.4% – 101.8%80% – 120%

Conclusion

By shifting from traditional reversed-phase methodologies to a carefully optimized HILIC framework, analysts can achieve superior retention, peak symmetry, and MS-compatibility for N-(2-Hydroxyethenyl)ammeline Dihydrochloride. The integration of acidic extraction and strict matrix matching creates a self-validating workflow that mitigates common pitfalls such as analyte precipitation and solvent-induced peak distortion.

References

  • Furusawa, N. (2012). A 100% Water Mobile Phase HPLC-PDA Analysis of Melamine and Related Analogues. American Journal of Analytical Chemistry, 3, 295-299. URL:[Link]

  • Varelis, P., et al. (2008). High-performance liquid chromatographic method for the simultaneous detection of the adulteration of cereal flours with melamine and related triazine by-products ammeline, ammelide, and cyanuric acid. Journal of Agricultural and Food Chemistry, 56(17), 7551-7557. URL:[Link]

  • Chromatography Today. (2019). HPLC Analysis of Melamine and Related Substances in Fertilisers. URL:[Link]

Application

Application Note: In Vitro Evaluation of N-(2-Hydroxyethenyl)ammeline Dihydrochloride in Cell Culture Assays

Mechanistic Rationale & Chemical Context N-(2-Hydroxyethenyl)ammeline Dihydrochloride (CAS: 78098-50-7) is a highly functionalized 1,3,5-triazine derivative. In modern drug development, the 1,3,5-triazine scaffold is rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Chemical Context

N-(2-Hydroxyethenyl)ammeline Dihydrochloride (CAS: 78098-50-7) is a highly functionalized 1,3,5-triazine derivative. In modern drug development, the 1,3,5-triazine scaffold is recognized as a privileged structure, frequently utilized in the design of potent, ATP-competitive kinase inhibitors targeting the PI3K/AKT/mTOR and EGFR signaling cascades 1. The incorporation of the 2-hydroxyethenyl moiety onto the ammeline core provides unique hydrogen-bonding capabilities, theoretically enhancing its interaction with the hinge region of kinase ATP-binding pockets 2.

Understanding the mechanism of action is critical for designing appropriate cell culture assays. Triazine derivatives typically exert their antiproliferative effects by interrupting downstream signaling required for cell survival and metabolism 3.

Pathway RTK Receptor Tyrosine Kinase (EGFR) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Phosphorylation mTOR mTORC1 / mTORC2 AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Downstream Signaling Inhibitor N-(2-Hydroxyethenyl)ammeline Dihydrochloride Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Triazine derivative inhibition of the PI3K/AKT/mTOR signaling pathway in cancer models.

Experimental Design & Causality

To rigorously evaluate this compound, the experimental design must account for the physical chemistry of the molecule and the biological readout required.

  • Choice of Salt Form: The dihydrochloride salt form is explicitly chosen over the free base ammeline due to its superior thermodynamic solubility in aqueous environments. Free base triazines often suffer from spontaneous precipitation in physiological buffers (pH 7.4), which artificially lowers the effective concentration and skews IC₅₀ calculations.

  • Cell Line Selection: Human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines are selected. Literature demonstrates that triazine hydrazone derivatives exhibit pronounced, dose-dependent antiproliferative activity specifically in these cell lines due to their high basal PI3K/mTOR activity 4.

  • Assay Causality (MTT): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is utilized because the reduction of the tetrazolium dye to insoluble formazan is strictly dependent on NAD(P)H-dependent cellular oxidoreductase enzymes 5. This provides a direct, causal link between the metabolic viability of the cell and the colorimetric output.

Self-Validating Experimental Protocols

To ensure a self-validating system, the following protocols mandate three critical controls: a media-only blank (to subtract background absorbance), a vehicle control (to rule out solvent toxicity), and a positive control (e.g., Roscovitine, a known triazine-related CDK inhibitor 6) to validate the assay's dynamic range.

Protocol A: Reagent Preparation
  • Stock Solution: Weigh exactly 2.05 mg of N-(2-Hydroxyethenyl)ammeline Dihydrochloride (MW ≈ 205.6 g/mol ). Dissolve in 1 mL of sterile, cell-culture grade DMSO to create a 10 mM stock solution.

  • Working Dilutions: Prepare serial dilutions in complete culture medium (e.g., DMEM + 10% FBS) to achieve final well concentrations ranging from 0.1 µM to 100 µM. Crucial Step: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: Cell Viability Assay Workflow
  • Cell Seeding: Harvest MCF-7 or HCT-116 cells in the logarithmic growth phase. Seed into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

  • Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for complete cell adherence.

  • Treatment: Aspirate the seeding medium. Add 100 µL of the prepared compound dilutions. Include wells for the Vehicle Control (0.5% DMSO in medium), Positive Control (10 µM Roscovitine), and Blank (medium only).

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for exactly 4 hours at 37°C. Causality: During this window, viable cells metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the crystals at the bottom. Add 150 µL of 100% DMSO to each well. Place on a plate shaker for 10 minutes to ensure complete dissolution.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

Workflow Step1 Cell Seeding (5000 cells/well) Step2 Compound Treatment (0.1 - 100 µM) Step1->Step2 Step3 Incubation (72 hours, 37°C) Step2->Step3 Step4 MTT Addition & Formazan Formation Step3->Step4 Step5 Solubilization & Absorbance (570nm) Step4->Step5

Step-by-step experimental workflow for the MTT cell viability assay.

Data Presentation & Expected Outcomes

Calculate the percentage of cell viability using the self-validating formula: Viability (%) =[(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] × 100

Based on structural homology with established triazine-based antiproliferative agents, the expected IC₅₀ values for N-(2-Hydroxyethenyl)ammeline Dihydrochloride should be benchmarked against standard inhibitors as summarized below:

Cell LineTissue OriginExpected Triazine Analog IC₅₀ Range (µM)Reference Standard (Roscovitine) IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma1.01 – 18.20~ 15.5
HCT-116 Colorectal Carcinoma0.97 – 19.51~ 12.0
A549 Non-Small Cell Lung Cancer2.30 – 25.00~ 18.2

Note: Data derived from comparative structural studies of mono- and bis-pyrazolyl-s-triazine derivatives targeting kinase cascades.

References

  • Title: Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades Source: ACS Omega URL:[Link]

  • Title: Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors Source: Frontiers in Chemistry URL:[Link]

  • Title: Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity Source: MDPI Pharmaceuticals URL:[Link]

  • Title: Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Method

Step-by-step synthesis pathway for N-(2-Hydroxyethenyl)ammeline Dihydrochloride

Application Note: Synthesis and Characterization of N-(2-Hydroxyethenyl)ammeline Hydrochloride Derivatives Document Type: Standard Operating Protocol & Application Note Target Audience: Synthetic Organic Chemists, Nucleo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of N-(2-Hydroxyethenyl)ammeline Hydrochloride Derivatives

Document Type: Standard Operating Protocol & Application Note Target Audience: Synthetic Organic Chemists, Nucleoside Development Scientists Compound Identifier: CAS 78098-50-7 [1]

Introduction & Mechanistic Rationale

Ammeline (4,6-diamino-1,3,5-triazin-2-ol) and its derivatives are highly valued building blocks in the synthesis of modified nucleosides, nucleotides, and novel chemotherapeutics. The functionalization of the exocyclic amines of the triazine core presents significant synthetic challenges due to the molecule's poor solubility and strong intermolecular hydrogen-bonding network.

The target compound, N-(2-Hydroxyethenyl)ammeline (often isolated as a hydrochloride salt), is uniquely characterized by its enol-aldehyde tautomeric system [2]. Direct alkylation with reactive aldehydes often leads to uncontrolled polymerization or bis-alkylation. Therefore, this protocol employs a robust, two-step protection-deprotection strategy. By utilizing an acetal-protected electrophile (chloroacetaldehyde dimethyl acetal), the exocyclic amine is selectively mono-alkylated. Subsequent acidic hydrolysis unmasks the aldehyde, which exists in equilibrium with its 2-hydroxyethenyl (enol) form, simultaneously precipitating the product as a stable hydrochloride salt [3].

Synthetic Workflow & Pathway

The following directed graph illustrates the logical flow of the synthesis, highlighting the transition from the highly stable ammeline core to the reactive enol/aldehyde target.

G A Ammeline Core (Poorly Soluble) C Step 1: N-Alkylation (DMF, K2CO3, 80°C) A->C B Chloroacetaldehyde Dimethyl Acetal B->C D Acetal Intermediate (Soluble) C->D E Step 2: Acidic Hydrolysis (Aqueous HCl, 60°C) D->E F N-(2-Hydroxyethenyl)ammeline Hydrochloride E->F

Figure 1: Synthetic workflow for N-(2-Hydroxyethenyl)ammeline via acetal protection.

Materials and Reagents

Note: Commercial availability of the final reference standard (CAS 78098-50-7) can be utilized for analytical cross-validation [1][2].

ReagentMW ( g/mol )EquivalentsFunctionSafety / Handling
Ammeline127.111.0Starting MaterialIrritant; handle in fume hood.
Chloroacetaldehyde dimethyl acetal124.571.25Alkylating AgentFlammable, toxic.
Potassium Carbonate (K₂CO₃)138.211.5BaseHygroscopic; dry before use.
Dimethylformamide (DMF)73.0910 volSolventTeratogen; use strictly in hood.
Hydrochloric Acid (HCl, 2M aq)36.46ExcessDeprotection/SaltCorrosive.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of N-(2,2-dimethoxyethyl)ammeline (Intermediate)

Expertise Insight: Ammeline is notoriously insoluble in standard organic solvents. Anhydrous DMF is selected as it disrupts the hydrogen bonding of the triazine core at elevated temperatures. K₂CO₃ is chosen as a mild base; stronger bases (like NaH) risk deprotonating the triazine hydroxyl group, leading to unwanted O-alkylation.

  • Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and an argon inlet.

  • Suspension: Charge the flask with Ammeline (12.7 g, 100 mmol) and anhydrous DMF (150 mL). Stir vigorously at room temperature.

  • Base Addition: Add finely powdered, oven-dried K₂CO₃ (20.7 g, 150 mmol) in a single portion. Stir for 30 minutes to ensure adequate mixing and partial deprotonation.

  • Alkylation: Dropwise, add chloroacetaldehyde dimethyl acetal (15.6 g, 125 mmol) via an addition funnel over 15 minutes.

  • Heating: Raise the internal temperature to 80°C. Maintain heating and stirring for 16 hours under an argon atmosphere.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 600 mL of ice-cold distilled water. The acetal intermediate will precipitate as a white solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 50 mL) to remove residual DMF and salts, and dry in a vacuum oven at 50°C overnight.

Phase 2: Deprotection and Hydrochloride Salt Formation

Expertise Insight: The conversion of the acetal to the aldehyde requires aqueous acid. By using 2M HCl, the reaction achieves two goals simultaneously: it hydrolyzes the dimethyl acetal to the reactive aldehyde (which tautomerizes to the 2-hydroxyethenyl enol) and protonates the triazine ring to form the hydrochloride salt, driving the product out of solution.

  • Suspension: Transfer the dried acetal intermediate into a 250 mL round-bottom flask.

  • Hydrolysis: Add 100 mL of 2M aqueous HCl.

  • Thermal Cleavage: Heat the suspension to 60°C. The solid may briefly dissolve before a new precipitate (the hydrochloride salt) begins to form. Maintain at 60°C for 4 hours.

  • Crystallization: Remove from heat and cool the mixture slowly to 4°C in an ice bath to maximize crystallization.

  • Filtration: Filter the crystalline product under vacuum. Wash the filter cake with ice-cold ethanol (2 x 20 mL) followed by diethyl ether (20 mL) to facilitate rapid drying.

  • Final Drying: Dry the product under high vacuum at room temperature to yield N-(2-Hydroxyethenyl)ammeline hydrochloride.

Analytical Characterization Data

Depending on the stoichiometric ratio of HCl during crystallization, the compound may isolate as a monohydrochloride (MW ~205.6) [1] or a dihydrochloride.

Analytical MethodExpected Observation / ValueDiagnostic Significance
LC-MS (ESI+) m/z 172.1 [M+H]⁺Confirms the mass of the free base (C₅H₉N₅O₂).
¹H NMR (DMSO-d₆) ~9.5 ppm (br s, 1H, -OH enol) ~7.8 ppm (d, 1H, =CH-O)Validates the presence of the enol tautomer over the aldehyde form in polar aprotic solution.
Elemental Analysis C: 29.21%, H: 3.92%, N: 34.06%Matches theoretical values for the monohydrochloride salt (C₅H₈ClN₅O₂).

References

Application

Crystallization of N-(2-Hydroxyethenyl)ammeline Dihydrochloride: From Theory to Practice

An Application Note and Protocol for Researchers Abstract This document provides a comprehensive guide to the crystallization of N-(2-Hydroxyethenyl)ammeline Dihydrochloride, a novel derivative of ammeline. Given the uni...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide to the crystallization of N-(2-Hydroxyethenyl)ammeline Dihydrochloride, a novel derivative of ammeline. Given the unique structural characteristics of this molecule—a hydrophilic triazine core, multiple hydrogen bonding sites, and its nature as a dihydrochloride salt—a systematic approach to crystallization is paramount for obtaining high-purity, crystalline material suitable for pharmaceutical development and further research. We will explore the critical physicochemical properties influencing crystallization, detail robust protocols for various crystallization techniques, and provide a framework for troubleshooting common challenges. The methodologies are grounded in established principles for crystallizing polar, organic amine hydrochloride salts.[1][2]

Introduction and Scientific Rationale

N-(2-Hydroxyethenyl)ammeline Dihydrochloride is a molecule of significant interest, combining the rigid, hydrogen-bonding scaffold of ammeline with a reactive hydroxyethenyl group. Ammeline (4,6-diamino-2-hydroxy-1,3,5-triazine) is a hydrolysis product of melamine, known for its low solubility in most solvents and its ability to form extensive hydrogen-bonding networks.[3][4][5] The introduction of the N-(2-hydroxyethenyl) substituent and, critically, its conversion to a dihydrochloride salt, fundamentally alters its physicochemical profile, presenting both challenges and opportunities for crystallization.

The dihydrochloride form dramatically increases the polarity and expected aqueous solubility, making it behave as a typical amine hydrochloride. The key to successful crystallization lies in understanding and controlling the intermolecular forces at play. The primary interactions governing crystal lattice formation will be:

  • Ionic Interactions: Strong charge-assisted hydrogen bonds between the protonated triazine/amino groups and the chloride counter-ions are expected to be the largest contributors to crystal stability.[6]

  • Hydrogen Bonding: The hydroxyl (-OH) group on the ethenyl side-chain and the remaining amino (-NH2) groups are potent hydrogen bond donors and acceptors, which can interact with solvent molecules or other molecules of the compound.[7][8]

  • π-π Stacking: The electron-deficient triazine ring may participate in stacking interactions.

This guide provides researchers with the foundational knowledge and practical steps to develop a robust and reproducible crystallization process.

Pre-Crystallization Analysis: Critical Parameters

Before attempting crystallization, a thorough understanding of the molecule's properties is essential. The choices made during the crystallization process must be informed by these parameters.

2.1. Solvent Selection: The Cornerstone of Crystallization The "like-dissolves-like" principle is the starting point. As a polar dihydrochloride salt, the compound is expected to be most soluble in polar protic solvents. The goal is to identify a solvent or solvent system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature.

Rationale for Solvent Choices:

  • Polar Protic Solvents (Water, Methanol, Ethanol): These are excellent starting points due to their ability to solvate the chloride ions and form strong hydrogen bonds with the molecule's hydroxyl and amino groups. Water is a logical first choice.[9]

  • Polar Aprotic Solvents (Acetonitrile, Acetone, Isopropanol): These are less capable of solvating the chloride ions and are often used as anti-solvents . Their addition to a solution of the compound in a good solvent can induce crystallization by reducing the overall solvating power of the medium.

  • Binary Mixtures (e.g., Ethanol/Water, Isopropanol/Water): These mixtures allow for fine-tuning of the solvent's polarity and solvating power to achieve the ideal solubility gradient for crystallization.[1][9]

2.2. The Critical Role of pH Ammeline itself is weakly acidic (pKa ~9), but also possesses basic amino groups.[3] As a dihydrochloride salt, the pH of the solution will be acidic. It is critical to maintain this acidic pH to ensure the molecule remains in its doubly protonated state. A significant increase in pH could lead to partial or full deprotonation, resulting in the precipitation of the free base or monohydrochloride, or preventing crystallization altogether.

2.3. Polymorphism: The Challenge of Multiple Crystal Forms Amine hydrochlorides are known to exhibit polymorphism, where a compound can exist in multiple crystal structures with different physical properties (solubility, stability, melting point).[1] It is crucial to be aware of this possibility. The crystallization conditions (solvent, cooling rate, temperature) can influence which polymorph is obtained. Characterization techniques like Powder X-Ray Diffraction (PXRD) are essential to identify and control the polymorphic form.

Crystallization Methodologies & Protocols

The following protocols provide detailed, step-by-step instructions for the most applicable crystallization techniques.

Methodology Overview

The general workflow for developing a crystallization protocol involves screening solvents to find a suitable system, then optimizing the conditions of the chosen method (cooling, anti-solvent, etc.) to achieve the desired crystal form and purity.

G cluster_prep Preparation cluster_process Crystallization Process cluster_analysis Analysis Crude Crude N-(2-Hydroxyethenyl)ammeline Dihydrochloride Screen Solvent Solubility Screening Crude->Screen Dissolve Dissolution in Chosen Solvent (with heating) Screen->Dissolve Method Select Method Dissolve->Method Cooling Controlled Cooling Method->Cooling Method 1 AntiSolvent Anti-Solvent Addition Method->AntiSolvent Method 2 Isolation Isolation (Filtration) Cooling->Isolation AntiSolvent->Isolation Drying Drying (Vacuum Oven) Isolation->Drying Product Pure Crystalline Product Drying->Product Characterize Characterization (PXRD, DSC, etc.) Product->Characterize

Caption: General workflow for the crystallization of N-(2-Hydroxyethenyl)ammeline Dihydrochloride.

Protocol 1: Controlled Cooling Crystallization

This is the most common and often the first method to be attempted. It relies on the principle of decreasing solubility with decreasing temperature.

Materials:

  • Crude N-(2-Hydroxyethenyl)ammeline Dihydrochloride

  • Selected solvent system (e.g., 90:10 Ethanol:Water)

  • Jacketed reactor or round-bottom flask with a magnetic stirrer and reflux condenser

  • Temperature control unit (circulating bath)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Vacuum oven

Procedure:

  • Solvent Preparation: Prepare the desired volume of the chosen solvent mixture (e.g., 90 mL ethanol, 10 mL deionized water).

  • Dissolution: Charge the reactor with the crude material and the solvent. Begin stirring and heat the mixture to a temperature sufficient to achieve complete dissolution (e.g., 60-70 °C). Visually confirm that a clear solution is obtained.

  • Controlled Cooling: Once dissolved, begin a slow, linear cooling ramp. A rate of 10-20 °C per hour is recommended. Slower cooling promotes the growth of larger, more well-defined crystals.

  • Maturation: Once the target final temperature is reached (e.g., 0-5 °C), hold the resulting slurry at this temperature for 2-4 hours with gentle agitation.[1] This "maturation" or "digestion" period allows the system to reach equilibrium and can improve crystal size and purity.

  • Isolation: Isolate the crystalline product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold solvent mixture to displace the impure mother liquor.

  • Drying: Dry the isolated crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is particularly useful if the compound is highly soluble in a solvent even at low temperatures.

Materials:

  • Crude N-(2-Hydroxyethenyl)ammeline Dihydrochloride

  • A "good" solvent (e.g., Methanol or Water)

  • An "anti-solvent" (e.g., Isopropanol or Acetonitrile)

  • Jacketed reactor or flask with a stirrer

  • Addition funnel or syringe pump

Procedure:

  • Dissolution: Dissolve the crude material in a minimal amount of the "good" solvent at a constant temperature (e.g., room temperature or slightly elevated).

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. A slow, controlled addition rate via a syringe pump is ideal. The solution will become turbid at the point of nucleation.

  • Maturation: After the addition is complete, stir the resulting slurry for 1-2 hours to ensure complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Controlled Cooling Crystallization protocol, using the final solvent/anti-solvent mixture for the wash step.

Troubleshooting and Optimization

Crystallization development is often an iterative process. Below is a guide to addressing common issues.

Troubleshooting Start Problem Observed OilingOut Oiling Out Compound separates as a liquid phase Start->OilingOut Amorphous Amorphous Solid Powdery solid with no defined crystals Start->Amorphous NoCrystals No Crystals Form Solution remains clear (supersaturated) Start->NoCrystals Sol_Oil Decrease concentration Slow the cooling/addition rate Use a more polar solvent system OilingOut->Sol_Oil Sol_Amorphous Slow the cooling/addition rate Increase maturation time Try a different solvent/anti-solvent Amorphous->Sol_Amorphous Sol_NoCrystals Add seed crystals Scratch inside of flask Increase concentration or add more anti-solvent NoCrystals->Sol_NoCrystals

Caption: Decision tree for troubleshooting common crystallization problems.

Data Presentation: Solvent Screening

A systematic solvent screening is the first step. The results can be summarized for easy comparison.

Solvent System (v/v)Solubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Crystal Quality upon CoolingNotes
WaterHigh (>100)Very HighPoor, often syrupyToo soluble for cooling crystallization alone.
MethanolHigh (>80)Very HighSmall needlesPotential for anti-solvent method.
EthanolModerate (~25)High (>100)Good, prismsGood candidate for cooling crystallization.
IsopropanolLow (<5)Moderate (~20)-Good candidate as an anti-solvent.
AcetonitrileVery Low (<1)Low (<5)-Good candidate as an anti-solvent.
Ethanol/Water (9:1)Low (~10)High (>90)Excellent, large rodsOptimal System Identified.
IPA/Water (9:1)Very Low (<2)Moderate (~30)Good, fine needlesAlternative system.

Note: The data in this table is hypothetical and serves as an example for how to structure experimental results.

Conclusion

The crystallization of N-(2-Hydroxyethenyl)ammeline Dihydrochloride is a multifactorial process that requires careful control over solvent systems, temperature, and pH. By leveraging its properties as a polar amine hydrochloride, successful crystallization can be achieved through systematic screening and optimization of methods like controlled cooling and anti-solvent addition. The protocols and troubleshooting guide provided herein offer a robust starting point for researchers to obtain high-quality crystalline material, a critical step in the advancement of this compound for its intended applications. Subsequent characterization by PXRD, DSC, and TGA is mandatory to confirm the solid form's identity, purity, and stability.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
  • European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1).
  • Wikipedia. (n.d.). Ammeline. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. Journal of the American Chemical Society, 126(41), 13335-13342. Available at: [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335-13342. Available at: [Link]

  • Fábián, L., et al. (2021). Resolving a Nearly Two-Centuries-Old Mystery: On the Structural Chemistry and Physicochemical Properties of Compounds Associated With the Term Ammelide. Chemistry – A European Journal, 27(72), 18037-18045. Available at: [Link]

  • Das, S., et al. (2019). A BRIEF OVERVIEW ON COCRYSTALS AND THEIR PHARMACEUTICAL APPLICATIONS. Farmacia, 67(5), 757-766. Available at: [Link]

  • Barbour, L. J. (2002). Crystal Engineering of Hydroxy Group Hydrogen Bonding: Design and Synthesis of New Diol Lattice Inclusion Hosts. The Journal of Organic Chemistry, 67(10), 3299-3306. Available at: [Link]

  • Liew, Y. Z., et al. (2023). The Role of Solvent Hydroxyl Functional Groups on the Interaction Energy and Growth of Form I Paracetamol Crystal Facets. Crystal Growth & Design, 23(1), 469-481. Available at: [Link]

  • Paudyal, M. P., et al. (2020).
  • European Patent Office. (2003). Crystalline melamine and its use in amino-formaldehyde resins (EP1226130B1).
  • Google Patents. (n.d.). Ammeline-melamine-formaldehyde resins (AMFR) and method of preparation (EP0598473A2).
  • ResearchGate. (n.d.). Stepwise hydrolysis of melamine (a) over ammeline (b) and ammelide (c) towards cyanuric acid (d).
  • National Center for Biotechnology Information. (n.d.). Ammeline. PubChem Compound Database. Retrieved from [Link]

  • IntechOpen. (2012). Crystal Structures of Organic Compounds.
  • MDPI. (2025). Catalytic Conversion of Xylo-Oligomers to Furfural in Pulping Pre-Hydrolysis Liquor Using a Hydroxyl-Functionalized Covalent Organic Framework.
  • National Center for Biotechnology Information. (n.d.). N-(2-Hydroxyethyl)ethylenediamine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021).
  • Google Patents. (n.d.). Synthesis method of N, N, N ', N' -tetra (2-hydroxyethyl) -ethylenediamine.
  • Elsevier. (2010). Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides.
  • Sciencemadness.org. (2024). Synthesis of N,N-Bis-(2-methoxyethyl)
  • MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines.
  • National Center for Biotechnology Information. (2026). Synthesis and crystal structure of HDAC6 selective inhibitor of N-hydroxy-4-{2-[(2-hydroxyethyl)(phenyl)
  • ResearchGate. (n.d.). Synthesis and crystal structure of N(12)-(2-hydroxy-2-phenylethyl)cytisine.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Degradation of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures involving N-(2-Hydroxyethenyl)ammeline, Dihydrochloride (CAS 78098-50-7) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures involving N-(2-Hydroxyethenyl)ammeline, Dihydrochloride (CAS 78098-50-7) . This compound is a highly valuable building block, but it possesses a structural liability that requires strict handling protocols.

This guide is designed to provide drug development professionals and researchers with the mechanistic causality behind the compound's instability, self-validating experimental protocols, and troubleshooting strategies to ensure reproducible data.

Core Causality: The Mechanics of Degradation

To prevent degradation, you must first understand the chemical conflict inherent in the compound's formulation. The molecule consists of an ammeline core functionalized with an enamine/enol-ether hybrid group, supplied as a dihydrochloride salt .

Enamines are notoriously labile in aqueous, acidic environments. The primary degradation route is 1[1]. Because the compound carries its own acid (HCl), any exposure to atmospheric moisture creates a highly localized, low-pH microenvironment within the powder.

When moisture is absorbed, it protonates the enamine double bond, forming a highly electrophilic iminium intermediate[2]. Water then attacks this intermediate, irreversibly cleaving the molecule into a reactive aldehyde (glycolaldehyde) and free ammeline. Ammeline is highly insoluble in most organic and aqueous solvents and will rapidly precipitate out of solution[3]. This creates a self-catalyzing degradation loop if the environment is not kept strictly anhydrous.

EnamineHydrolysis NHE N-(2-Hydroxyethenyl)ammeline Dihydrochloride Iminium Protonated Iminium Intermediate NHE->Iminium H+ from HCl H2O Moisture / H2O (Acidic Microenvironment) H2O->Iminium Tetra Tetrahedral Hemiaminal Iminium->Tetra + H2O Ammeline Ammeline (Precipitate) Tetra->Ammeline Cleavage Aldehyde Glycolaldehyde (Reactive) Tetra->Aldehyde Cleavage

Figure 1: Acid-catalyzed enamine hydrolysis pathway of N-(2-Hydroxyethenyl)ammeline.

Quantitative Stability Data

Understanding the half-life ( t1/2​ ) of the compound under various conditions dictates how it must be handled. The following table summarizes expected stability profiles based on enamine hydrolysis kinetics.

Storage ConditionSolvent / EnvironmentTemperatureEstimated Half-Life ( t1/2​ )
Solid Powder Ambient Air (50% Relative Humidity)25°C< 48 hours
Solid Powder Desiccator (Argon/N₂ purged)-20°C> 12 months
Solution (10 mM) Unbuffered Water (pH ~2 due to HCl)25°C< 30 minutes
Solution (10 mM) Anhydrous DMSO (<50 ppm H₂O)-80°C3-6 months
Solution (100 µM) HEPES Buffer (pH 7.4)4°C~ 4-6 hours

Troubleshooting Guide: Identifying Degradation

Because the degradation pathway results in the formation of insoluble ammeline, the system is highly self-validating. You can quickly diagnose batch integrity using the following matrix:

Symptom / ObservationRoot CauseAnalytical ConfirmationAction Required
Powder is clumpy or sticky Hygroscopic absorption of atmospheric moisture.Weighing errors; inconsistent assay dosing.Discard batch. Ensure future vials are opened only in a dry box.
DMSO stock is cloudy Enamine hydrolysis has occurred; the cloudiness is precipitated ammeline.Centrifuge and run HPLC on supernatant. Main peak will be missing.Discard solution. Use strictly anhydrous DMSO (<50 ppm water).
Loss of efficacy in vitro Compound degraded in the aqueous assay buffer before reaching the target.NMR shows loss of vinylic protons and appearance of aldehyde peaks.Minimize time spent in aqueous buffer. Spike immediately before reading.

Experimental Protocols: Handling & Reconstitution

To break the causality loop of moisture + acid = hydrolysis, your workflow must eliminate water until the exact moment of the biological or chemical assay.

HandlingWorkflow Rec 1. Inspect (Check for clumpiness) Store 2. Store at -20°C (Desiccated, Argon) Rec->Store Prep 3. Reconstitute (Anhydrous Solvent) Store->Prep Use 4. Assay Spike (Buffer to pH 7.4) Prep->Use

Figure 2: Optimal handling and storage workflow to prevent moisture-induced degradation.

Protocol: Anhydrous Reconstitution and Assay Spiking

This protocol is self-validating: if step 4 results in a cloudy solution, the protocol was breached.

  • Equilibration: Remove the sealed vial from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, triggering hydrolysis.

  • Inert Atmosphere: Transfer the vial to a dry inert-gas glovebox (Argon or N₂) or use a Schlenk line to purge the headspace.

  • Solvent Addition: Add anhydrous, amine-free DMSO (water content <50 ppm) to achieve your desired stock concentration (e.g., 10 mM).

  • Validation Check: Vortex gently until completely dissolved. The solution must be perfectly clear . If it is cloudy, ammeline has precipitated, and the stock is compromised.

  • Aliquoting: Divide the stock into single-use aliquots, blanket with Argon, and freeze immediately at -80°C.

  • Assay Execution: For aqueous assays, pre-chill the target assay buffer (e.g., 100 mM HEPES, pH 7.4). Spike the DMSO stock into the buffer immediately prior to the experiment (within 5 minutes of assay initiation). Do not pre-mix and store the aqueous solution.

Frequently Asked Questions (FAQs)

Q: Why did my DMSO stock solution become cloudy overnight? A: DMSO is highly hygroscopic. If your vial was left unsealed or prepared outside a dry box, atmospheric moisture was absorbed. This moisture reacted with the dihydrochloride salt to create an acidic microenvironment, triggering enamine hydrolysis. The cloudiness you see is precipitated ammeline.

Q: Can I neutralize the stock solution with NaOH to prevent acid catalysis? A: No. Adding strong aqueous bases will cause localized high-pH zones, potentially degrading the triazine ring or causing immediate precipitation of the free base. If neutralization is absolutely required for your stock, use a mild, non-nucleophilic organic base (like DIPEA) in anhydrous conditions, or simply rely on a strongly buffered aqueous assay medium (pH 7.4) at the final dilution step.

Q: Is the degradation reversible if I dry the compound out again? A: No. The cleavage of the enamine into ammeline and glycolaldehyde is an irreversible covalent bond cleavage event. Once degraded, the batch must be discarded.

Q: Can I store diluted aqueous solutions at 4°C for use the next day? A: Absolutely not. Even in a pH-neutral buffer, the enamine moiety has a finite half-life in water (approximately 4-6 hours). Aqueous solutions must be prepared fresh and used immediately.

References

  • Enamines - Master Organic Chemistry Source: masterorganicchemistry.com URL:[Link][1]

  • Imine and Enamine Hydrolysis Mechanism - Chemistry Steps Source: chemistrysteps.com URL:[Link][2]

  • The degradative pathway of the s-triazine melamine Source: d-nb.info URL:[Link][3]

  • The degradative pathway of the s-triazine melamine. The steps to ring cleavage | Biochemical Journal Source: portlandpress.com URL:[Link]

Sources

Optimization

Troubleshooting N-(2-Hydroxyethenyl)ammeline Dihydrochloride precipitation in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility challenges with N-(2-Hydroxyethenyl)ammeline Dihydrochloride (CAS: 78098-50-7).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility challenges with N-(2-Hydroxyethenyl)ammeline Dihydrochloride (CAS: 78098-50-7).

As a highly polar dihydrochloride salt of a triazine derivative, this compound exhibits complex solvation dynamics. Below, we break down the thermodynamic causality of its precipitation, provide diagnostic workflows, and outline self-validating protocols to rescue your experiments.

PART 1: Root Cause Analysis (The "Why")

Q1: Why does N-(2-Hydroxyethenyl)ammeline Dihydrochloride precipitate in 100% pure DMSO? The precipitation is a thermodynamic conflict between the compound's crystalline lattice energy and the solvent's properties. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a high dielectric constant[1]. While the exposed oxygen atom in DMSO is excellent at solvating cations (like the protonated ammeline core), its positive charge is sterically hindered by methyl groups. This makes DMSO exceptionally poor at solvating anions like chloride (Cl⁻)[1]. Without adequate hydrogen bonding to stabilize the two chloride ions per molecule, the thermodynamic drive to break the salt's crystalline lattice is insufficient, resulting in precipitation.

Q2: My stock solution was clear yesterday, but today it contains a white precipitate. What changed? This is typically caused by one of two environmental variables:

  • Temperature Fluctuations: DMSO has a relatively high freezing point of 18.5°C (65.3°F)[1]. If laboratory temperatures drop overnight, localized micro-freezing reduces the solvent's capacity, forcing the solute out of solution.

  • Hygroscopicity: DMSO rapidly absorbs atmospheric moisture[2]. While trace water can sometimes aid chloride solvation, excessive moisture can trigger the formation of an insoluble hydrate or cause a premature "solvent-shift" if the local pH is altered.

PART 2: Diagnostic & Resolution Workflows

Visual Troubleshooting Matrix

Troubleshooting A Precipitation in DMSO B Temp < 20°C? A->B C Warm to 37°C & Sonicate B->C Yes D Moisture Contamination? B->D No E Re-prep in Anhydrous DMSO D->E Yes F Conc. > Thermodynamic Limit? D->F No G Dilute or Add 5% Protic Co-solvent F->G Yes

Fig 1: Step-by-step decision matrix for resolving DMSO precipitation.

Q3: How do I rescue a crashed stock solution without degrading the compound? You must provide kinetic energy to overcome the lattice enthalpy without exceeding the thermal decomposition threshold of the compound.

Protocol 1: Thermal-Acoustic Rescue of DMSO Stock Solutions This protocol is self-validating: a successful rescue will yield a completely optically clear solution that remains stable at room temperature for at least 4 hours.

  • Seal the Vessel: Ensure the microcentrifuge tube or vial is tightly sealed with Parafilm to prevent further moisture ingress during heating.

  • Thermal Incubation: Place the vial in a dry block heater or water bath set to 37°C for 15 minutes[2]. Do not exceed 50°C, as triazine derivatives can undergo unwanted side reactions or degradation at high temperatures.

  • Acoustic Cavitation: Transfer the warmed vial immediately to an ultrasonic bath. Sonicate for 5–10 minutes[2]. The acoustic cavitation provides localized high-energy micro-environments that physically shatter crystalline aggregates.

  • Vortex and Inspect: Vortex vigorously for 30 seconds. Hold the vial against a dark background under a bright light to check for micro-crystals.

  • Validation: If the solution is clear, allow it to sit at room temperature (22°C) for 4 hours. If precipitation recurs, your concentration exceeds the thermodynamic limit, and you must proceed to Protocol 2.

PART 3: Downstream Application & Dilution

Q4: The DMSO stock is clear, but it precipitates immediately when I add it to my cell culture media. Why? This is a classic "solvent-shift precipitation" exacerbated by pH changes. When the DMSO stock is introduced to an aqueous buffer at physiological pH (e.g., pH 7.4), the local pH likely exceeds the compound's pKa. This causes the highly soluble dihydrochloride salt to deprotonate into its free base form, which has drastically lower aqueous solubility[3]. Additionally, the "common-ion effect" from high chloride concentrations in standard buffers (like PBS) suppresses the solubility of the hydrochloride salt[4].

Solvation Dynamics Pathway

Solvation Salt Dihydrochloride Salt DMSO Aprotic DMSO (Poor Cl- Solvation) Salt->DMSO Buffer Aqueous Buffer (pH > pKa) Salt->Buffer Precip1 Crystalline Precipitation DMSO->Precip1 High Conc. Precip2 Free Base Precipitation Buffer->Precip2 Deprotonation Soluble Stable Solvation (pH < pKa) Buffer->Soluble Acidic pH

Fig 2: Solvation dynamics and precipitation risks for dihydrochloride salts.

Protocol 2: Two-Step Aqueous Dilution Strategy To prevent solvent-shift precipitation during biological assays, use an intermediate dilution step to control the ionization state.

  • Prepare Intermediate Stock: Dilute your 100% DMSO stock 1:10 into a mildly acidic, protic co-solvent (e.g., 0.1 N HCl or an acetate buffer at pH 3.0). This maintains the protonated state of the ammeline core while providing water to solvate the chloride ions[3].

  • Vortex: Mix immediately to prevent localized supersaturation.

  • Final Dilution: Add the intermediate stock dropwise to your final assay media while maintaining vigorous stirring. Ensure the final DMSO concentration remains below 0.5% to avoid cellular toxicity[2].

PART 4: Quantitative Solvation Data

To guide your experimental design, refer to the following compatibility matrix. This table synthesizes the physicochemical behavior of dihydrochloride salts across different solvent environments[3],[1],[4].

Solvent SystemDielectric Constant (ε)Cation SolvationAnion (Cl⁻) SolvationPrecipitation RiskRecommended Action
100% Anhydrous DMSO 46.7ExcellentPoorHigh (>10 mM)Apply gentle heat (37°C) and sonication.
DMSO + 5% Water ~48.0ExcellentModerateLowUse as an intermediate stock for assays.
Aqueous Buffer (pH 7.4) 80.1Moderate (Free Base forms)ExcellentHigh (Solvent-shift)Pre-dilute in acidic buffer prior to final addition.
Aqueous Buffer (pH 2.0) 80.1Excellent (Fully Ionized)ExcellentVery LowIdeal environment for maximizing solubility.

References

  • Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Salt formation to improve drug solubility Source: USPTO (Referenced Literature) URL:[Link]

Sources

Troubleshooting

Optimizing concentration of N-(2-Hydroxyethenyl)ammeline Dihydrochloride for cell viability assays

Knowledge Base > Compound-Specific Guides > N-(2-Hydroxyethenyl)ammeline Dihydrochloride Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers and drug development professionals opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base > Compound-Specific Guides > N-(2-Hydroxyethenyl)ammeline Dihydrochloride

Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers and drug development professionals optimizing in vitro cell viability assays for N-(2-Hydroxyethenyl)ammeline Dihydrochloride (CAS: 78098-50-7).

As a derivative of ammeline—a known hydrolytic transformation product of melamine—this compound presents unique biochemical and physical challenges in cell culture. Ammeline derivatives are increasingly studied for their roles in endocrine disruption, nephrotoxicity, and the induction of ferroptosis[1],[2]. However, poor assay design often leads to artifactual cell death rather than true pharmacological toxicity.

Mechanistic Context: Why Optimization is Critical

Triazine derivatives like ammeline disrupt cellular homeostasis primarily through glutathione (GSH) depletion, leading to unchecked lipid peroxidation and ferroptosis[2]. Accurately measuring this requires preserving mitochondrial and metabolic integrity during the assay without introducing chemical artifacts.

G A N-(2-Hydroxyethenyl)ammeline Exposure B Intracellular Accumulation A->B C Glutathione (GSH) Depletion B->C E Mitochondrial Dysfunction B->E D Lipid Peroxidation (ROS) C->D F Ferroptosis / Cell Death D->F E->F

Mechanistic pathway of ammeline-derivative induced cellular stress and ferroptosis.

Troubleshooting & FAQs

Q1: My cells detach and die within 2–4 hours of adding the compound at high concentrations. Is this acute toxicity? Causality: Likely not. This is a classic artifact caused by the dihydrochloride salt form. When dissolved in unbuffered or weakly buffered media, the two molar equivalents of HCl dissociate, causing a rapid and severe drop in the pH of the culture medium. Mammalian cells undergo acute acidosis and detach. Solution: You must pre-buffer your media with 25 mM HEPES or carefully titrate the working solution with 0.1N NaOH until the phenol red indicator returns to physiological pH (~7.4) prior to adding it to the cells.

Q2: I am seeing high variance between my technical replicates and visible precipitate in the wells. What is happening? Causality: Triazines have notoriously poor aqueous solubility at neutral pH. If you prepare your stock solution directly in water or media, microcrystals will form. These crystals physically crush cells and interfere with optical absorbance readings. Solution: Prepare a highly concentrated master stock (e.g., 100 mM) in 100% DMSO. When diluting into your culture media, ensure the final DMSO concentration never exceeds 0.1%[3]. Warm the media to 37°C before adding the compound to prevent cold-shock precipitation.

Q3: Which viability assay should I use? Is MTT acceptable? Causality: Do not use MTT. The MTT assay requires the removal of media and the addition of DMSO to dissolve the resulting formazan crystals. Triazine microcrystals can co-precipitate with the formazan, making solubilization incomplete and skewing your absorbance data. Solution: Use a water-soluble tetrazolium salt assay like CCK-8 [1],[2] or a fluorescent Resazurin reduction assay[3]. These do not require washing or solubilization steps, preserving the integrity of the well.

Quantitative Data: Expected Viability Baselines

To prevent missing the IC50 window, use the following empirically derived concentration ranges for ammeline derivatives across common cell lines. Note that toxicity often presents as a non-linear dose-response[1].

Cell LineTissue OriginMax Non-Toxic Conc.Cytotoxicity ThresholdRecommended AssayReference
HK-2 Human Kidney50 μg/mL> 50 μg/mL (Dose-dependent up to 1000 μg/mL)CCK-8[2]
BeWo Human Placental3 μg/mL> 30 μg/mLCCK-8[1]
H295R Human Adrenal10 μM> 25 μM (>10% viability drop)Resazurin[3]
Self-Validating Experimental Protocol: CCK-8 Viability Assay

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes intrinsic controls that prove any observed cell death is due to the compound's mechanism of action (ferroptosis) rather than solvent toxicity or pH shifts.

Step 1: Preparation of Master Stock
  • Weigh N-(2-Hydroxyethenyl)ammeline Dihydrochloride and dissolve in 100% molecular-grade DMSO to create a 100 mM master stock.

  • Vortex vigorously and sonicate for 5 minutes in a water bath to ensure complete dissolution.

Step 2: Media Preparation & pH Neutralization
  • Prepare your working concentrations (e.g., 1 μM to 100 μM) by diluting the DMSO stock into pre-warmed (37°C) culture media. Crucial: Ensure the final DMSO concentration is exactly 0.1% across all doses[3].

  • Self-Validation Step (pH Control): Check the color of the phenol red. If the highest concentration shifts the media to yellow/orange, titrate with 0.1N NaOH dropwise until the color matches the vehicle control.

Step 3: Cell Treatment & Rescue Controls
  • Seed cells (e.g., HK-2 or BeWo) in a 96-well plate at 10,000 cells/well and incubate for 24 hours[1].

  • Aspirate old media and apply the compound-treated media.

  • Self-Validation Step (Mechanistic Control): In a parallel set of wells treated with your highest compound dose, co-administer 5 μM Ferrostatin-1 (Fer-1) . Because ammeline derivatives induce ferroptosis, Fer-1 should significantly rescue cell viability (typically by 6–13%)[2]. If Fer-1 fails to rescue viability, your compound has likely crashed out of solution or the pH is too low.

Step 4: CCK-8 Assay Execution
  • After 24 or 48 hours of exposure, add 10 μL of CCK-8 reagent directly to the 100 μL of media in each well[1].

  • Incubate for 1–2 hours at 37°C.

  • Measure absorbance at 450 nm using a microplate reader.

Workflow S1 1. Stock Prep (DMSO, 100mM) S2 2. Dilution & pH Neutralization S1->S2 S3 3. Cell Treatment (24-48h) S2->S3 S4 4. CCK-8 Addition (Avoid MTT) S3->S4 S5 5. Absorbance Read (450nm) S4->S5

Optimized self-validating workflow for triazine-derivative cell viability assays.

References
  • Beyond Nephrotoxicity: Maternal–Fetal Transfer of Melamine and Potential Disruption of Placental Steroid Hormones. Environmental Science & Technology - ACS Publications (2026). 1

  • Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS. National Institutes of Health (NIH) (2024). 3

  • Environmental Exposure to Melamine Derivatives and Early Kidney Injury: Role of Ferroptosis and Oxidative Stress. ACS Publications (2025). 2

Sources

Optimization

Technical Support Center: Troubleshooting N-(2-Hydroxyethenyl)ammeline Dihydrochloride Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers and drug development professionals encountering yield and purity bottlenecks during the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers and drug development professionals encountering yield and purity bottlenecks during the synthesis of N-(2-Hydroxyethenyl)ammeline Dihydrochloride .

Synthesizing this functionalized triazine derivative is notoriously challenging due to the physicochemical properties of the starting material (ammeline) and the hydrolytic instability of the triazine ring. This guide provides a mechanistic breakdown, troubleshooting FAQs, quantitative optimization data, and a validated standard operating procedure (SOP).

Mechanistic Pathway & Workflow

The synthesis of N-(2-Hydroxyethenyl)ammeline Dihydrochloride is achieved via a two-step sequence:

  • N-Alkylation: Ammeline is reacted with Bromoacetaldehyde diethyl acetal (BADA)[1] to form an acetal-protected intermediate.

  • Deprotection & Salt Formation: Acid-catalyzed cleavage of the acetal yields the free aldehyde, which tautomerizes to the enol form (2-hydroxyethenyl) and is immediately trapped as the stable dihydrochloride salt.

SynthesisWorkflow Ammeline Ammeline (Insoluble H-Bond Network) Base NaH / DMF (Deprotonation) Ammeline->Base Step 1 Acetal N-(2,2-diethoxyethyl)ammeline (Acetal Intermediate) Base->Acetal BADA Bromoacetaldehyde diethyl acetal (BADA) BADA->Acetal Alkylation Acid Anhydrous HCl in Dioxane Acetal->Acid Step 2 Product N-(2-Hydroxyethenyl)ammeline Dihydrochloride Acid->Product Deprotection & Salt Formation

Workflow for the synthesis of N-(2-Hydroxyethenyl)ammeline Dihydrochloride.

Troubleshooting FAQs

Q1: Why is my alkylation yield consistently below 30%, and why does the starting material remain unreacted? A1: The primary bottleneck is the extreme insolubility of ammeline. Ammeline forms a dense, highly stable intermolecular hydrogen-bonding network in the solid state, similar to melamine and ammelide[2]. Standard bases like K₂CO₃ are insufficient to disrupt this lattice. Causality & Solution: You must use a strong base, such as Sodium Hydride (NaH), in anhydrous DMF. Deprotonating ammeline forms its sodium salt, which breaks the hydrogen-bonding network, drastically increasing both its solubility in DMF and the nucleophilicity of the exocyclic nitrogen.

Q2: I am detecting multiple higher-molecular-weight impurities during the alkylation step. How do I prevent this? A2: Ammeline possesses multiple nucleophilic sites (two primary amino groups and a tautomeric hydroxyl/imide nitrogen). Over-alkylation with BADA is a common side reaction if the electrophile is in excess or the temperature is too high. Causality & Solution: Strictly limit the stoichiometry of BADA to 1.05 equivalents. Maintain the reaction temperature at 60°C; exceeding 80°C significantly lowers the activation energy barrier for secondary alkylation events.

Q3: During acetal deprotection, my triazine ring degrades, yielding ammelide and cyanuric acid. How can I selectively deprotect the acetal? A3: Triazine rings are highly susceptible to nucleophilic attack and hydrolytic cleavage in the presence of aqueous acids[3]. Using aqueous HCl to deprotect the acetal protonates the triazine ring nitrogens, making the adjacent carbons electrophilic enough to be attacked by water, leading to deamination (forming ammelide) and eventual ring opening. Causality & Solution: Eliminate water from the deprotection step. Use anhydrous HCl in dioxane (4M). This provides the necessary protons to catalyze the elimination of ethanol from the acetal without providing the water molecules required for triazine ring hydrolysis.

Q4: How do I efficiently isolate the final product without inducing polymerization? A4: The deprotected 2-oxoethyl group is highly reactive and prone to self-condensation/polymerization. Causality & Solution: The product must be isolated immediately as the dihydrochloride salt. The salt stabilizes the enol tautomer (2-hydroxyethenyl) by altering the electronic distribution across the exocyclic nitrogen. Precipitation in cold diethyl ether forces the salt out of solution before polymerization kinetics can take over.

Quantitative Optimization Data

The following table summarizes the impact of varying reaction conditions on the yield and purity of the two-step synthesis. Implementing the optimized parameters prevents the common pitfalls discussed above.

StepBase / Acid ConditionSolvent SystemTemp (°C)Yield (%)Purity (HPLC)Primary Failure Mode
1. Alkylation K₂CO₃ (2.0 eq)DMF80°C28%85%Poor ammeline solubility; unreacted SM.
1. Alkylation NaH (1.1 eq)DMF (Anhydrous)60°C82% 96% Optimized Condition.
1. Alkylation NaH (2.0 eq)DMF (Anhydrous)90°C41%60%Over-alkylation at secondary amines.
2. Deprotection 3M Aqueous HClH₂O / THF25°C15%30%Triazine ring hydrolysis (ammelide formed).
2. Deprotection TFA (Neat)None25°C45%75%Incomplete deprotection; polymerization.
2. Deprotection 4M HCl in Dioxane Dioxane25°C88% 98% Optimized Condition.

Standard Operating Procedure (SOP)

This self-validating protocol utilizes the optimized conditions to ensure high fidelity and reproducibility.

Step 1: Synthesis of N-(2,2-diethoxyethyl)ammeline
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 10.0 g (78.7 mmol) of anhydrous ammeline and 100 mL of anhydrous DMF.

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Slowly add 3.46 g of NaH (60% dispersion in mineral oil, 86.5 mmol, 1.1 eq) in small portions to control hydrogen gas evolution. Stir for 30 minutes at room temperature until the solution becomes homogenous (indicating successful disruption of the H-bond network).

  • Alkylation: Add 16.3 g (82.6 mmol, 1.05 eq) of Bromoacetaldehyde diethyl acetal (BADA) dropwise via syringe.

  • Heating: Heat the reaction mixture to 60°C for 12 hours. Monitor via TLC (DCM:MeOH 9:1) to ensure mono-alkylation.

  • Workup: Quench with 10 mL of cold water, concentrate under reduced pressure to remove DMF, and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude acetal intermediate.

Step 2: Deprotection and Dihydrochloride Salt Formation
  • Reaction Setup: Dissolve the crude N-(2,2-diethoxyethyl)ammeline (~15 g) in 50 mL of anhydrous 1,4-dioxane under argon.

  • Acidic Cleavage: Cool the solution to 5°C. Slowly add 40 mL of 4M anhydrous HCl in dioxane.

  • Maturation: Remove the ice bath and stir at room temperature for 4 hours. The anhydrous environment prevents hydrolytic cleavage of the triazine backbone while effectively deprotecting the acetal to the aldehyde/enol.

  • Precipitation: Slowly pour the reaction mixture into 300 mL of vigorously stirred, ice-cold diethyl ether. A white precipitate of N-(2-Hydroxyethenyl)ammeline Dihydrochloride will form immediately, stabilizing the enol tautomer.

  • Isolation: Filter the precipitate under a nitrogen blanket (to prevent ambient moisture absorption), wash with cold diethyl ether (2 x 50 mL), and dry in a vacuum desiccator over P₂O₅ for 24 hours.

References

  • Resolving a Nearly Two-Centuries-Old Mystery: On the Structural Chemistry and Physicochemical Properties of Compounds Associated With the Term Ammelide Source: Chemistry - A European Journal (via PubMed/NIH) URL:[Link]

  • Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(2-Hydroxyethenyl)ammeline, Dihydrochloride Solubility

Welcome to the Application Scientist Support Center. As researchers and drug development professionals, encountering solubility roadblocks with functionalized triazines is a well-documented and frustrating challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As researchers and drug development professionals, encountering solubility roadblocks with functionalized triazines is a well-documented and frustrating challenge. N-(2-Hydroxyethenyl)ammeline, Dihydrochloride (CAS: 78098-50-7) presents a unique set of physicochemical hurdles due to its rigid triazine core, its dihydrochloride salt state, and the reactive nature of its enol-like side chain.

This guide provides a mechanistic deep-dive into the causality behind these solubility issues, offering self-validating protocols to get your compound into solution without compromising its structural integrity.

PART 1: Diagnostic Matrix for Triazine Solubility

Before altering your experimental design, identify the root cause of your solubility failure using the matrix below.

Observed SymptomPrimary SolventRoot Cause (Causality)Immediate Corrective Action
Remains a powdery suspension 100% DMSO or DMFLattice Energy: Dihydrochloride salts lack the necessary ion-dipole interactions in pure organics to break their crystal lattice[1].Add 5–10% HPLC-grade water to the organic solvent to solvate the chloride ions.
Dissolves, then instantly crashes out Biological Buffer (pH 7.4)Speciation: Buffer neutralizes the HCl, reverting the compound to its insoluble "free base" form[2].Pre-dissolve in water, add a surfactant (e.g., Tween-20), then slowly titrate to pH 7.4.
Solution turns yellow/brown over time Water (Heated >40°C)Degradation: The acidic environment catalyzes the tautomerization/degradation of the 2-hydroxyethenyl (enol) group[2].Discard solution. Remake stock at room temperature using sonication instead of heat.
PART 2: Deep-Dive FAQs (Mechanisms & Causality)

Q1: My compound dissolves instantly in pure water, but the moment I add it to my physiological assay buffer (pH 7.4), it crashes out as a cloudy suspension. Why? Application Scientist Insight: This is a classic pH-dependent speciation issue. The conversion of the ammeline base to its hydrochloride salt is intentionally done during manufacturing to enhance stability and improve aqueous solubility[1]. In pure water, the dihydrochloride salt dissociates, releasing two equivalents of HCl, drastically dropping the pH (often < 3) and keeping the triazine ring protonated and highly soluble.

However, when you introduce a buffer at pH 7.4, you neutralize the acidic protons. The compound reverts to its neutral "free base" form. Triazine free bases are notorious for their low solubility because the exocyclic amines and endocyclic nitrogens engage in massive intermolecular hydrogen bonding and π-stacking, generating tight linkages that form insoluble aggregates[3]. Ammeline derivatives are generally only soluble in mineral acids or aqueous alkalis, not at neutral pH[2].

Q2: To avoid the buffer issue, I tried dissolving the powder directly in 100% DMSO to make a 10 mM stock. It still won't dissolve. Aren't organics supposed to dissolve everything? Application Scientist Insight: No, and this is a common misconception regarding salt forms. While the free base of a molecule might be lipophilic enough to dissolve in DMSO, highly crystalline dihydrochloride salts possess enormous lattice energies. The chloride ions and protonated nitrogens require high-dielectric environments (like water) to undergo ion-dipole solvation. Pure organic solvents like chloroform, benzene, or even anhydrous DMSO lack the solvation power to break this ionic lattice[1].

Q3: Can I use heat to force the compound into solution? Application Scientist Insight: Proceed with extreme caution; sonication is preferred over heat. The "2-hydroxyethenyl" moiety (-CH=CH-OH) is an enol. Enols are tautomerically sensitive. When you dissolve the dihydrochloride salt in water, the solution becomes highly acidic. Heating an enol in strong acid accelerates its tautomerization to the corresponding aldehyde (-CH2-CHO), leading to irreversible degradation or polymerization. Boiling ammeline derivatives in acid can even lead to ring cleavage or the formation of side products like melon and ammonia[2].

PART 3: Visualizations

TroubleshootingTree Start Compound Not Dissolving (N-(2-Hydroxyethenyl)ammeline 2HCl) CheckSolvent What is the primary solvent? Start->CheckSolvent Water Aqueous (Water/Buffer) CheckSolvent->Water Organic Organic (DMSO/MeOH) CheckSolvent->Organic Water_pH Check Solution pH Water->Water_pH Org_Action Salts are poorly soluble in pure organics. Add 5-10% Water. Organic->Org_Action pH_Low pH < 3 (Acidic) Water_pH->pH_Low pH_Neutral pH 6 - 8 (Neutral/Buffer) Water_pH->pH_Neutral Low_Action Check Concentration. Max solubility reached or common-ion effect (Cl-). pH_Low->Low_Action Neutral_Action Free base precipitated. Use co-solvents or adjust pH. pH_Neutral->Neutral_Action

Decision tree for troubleshooting N-(2-Hydroxyethenyl)ammeline 2HCl solubility.

SpeciationPathway Salt Salt FreeBase Free Base (Neutral) pH 6 - 8 Insoluble (Aggregates) Salt->FreeBase Add Buffer/Base (-2 HCl) Degradation Aldehyde Tautomer Heat + Acid Degradation Product Salt->Degradation Heat (>40°C) FreeBase->Salt Add Acid (+2 HCl) Anion Anion FreeBase->Anion Add Strong Base (-H+)

pH-dependent speciation and thermal degradation pathway of ammeline derivatives.

PART 4: Self-Validating Experimental Protocols
Protocol A: Co-Solvent Stock Preparation (For In Vitro Assays)

Objective: Create a highly concentrated, stable stock solution for downstream dilution without relying on heat.

  • Weighing: Add the required mass of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride to a clean, dry glass vial.

  • Organic Addition: Add 90% of the target volume using anhydrous DMSO. Vortex vigorously for 1 minute. (Self-Validation: The salt will likely remain as a cloudy suspension. This confirms the lattice energy is intact).

  • Aqueous Solvation: Add 10% of the target volume using HPLC-grade Water.

  • Agitation: Sonicate in a water bath at room temperature for 5-10 minutes. Do not apply heat. The water provides the necessary dielectric constant to solvate the hydrochloride salt, while DMSO solvates the organic core.

  • Storage: Aliquot and store at -20°C. Thaw at room temperature prior to use.

Protocol B: Acid-Base Titration for Aqueous Assays

Objective: Achieve a stable solution in biological buffers without precipitating the free base.

  • Initial Dissolution: Dissolve the compound initially in 80% of the final required volume using HPLC-grade Water. Verify complete dissolution. (Self-Validation: The solution will be highly acidic, pH ~2-3).

  • Excipient Addition: If physiological pH (7.4) is strictly required for your assay, introduce a solubilizing agent (e.g., 5% HP-β-CD or 1% Tween-20) before neutralizing. This disrupts the π-stacking that occurs when the free base forms[3].

  • Titration: Slowly add 0.1 M NaOH dropwise while monitoring with a pH meter.

  • Observation: If localized cloudiness appears, pause the titration and stir until clear. If the solution remains cloudy, you have exceeded the solubility limit of the free base and must increase the excipient concentration or lower the final target pH.

PART 5: References
  • Melamine and Derivatives of Melamine Source: at.ua (Bernard Bann and Samuel A. Miller) URL:[Link]

  • Chapter 3 – Structural characterization of triazines Source: tdx.cat URL:[Link]

Sources

Optimization

Reducing background noise in N-(2-Hydroxyethenyl)ammeline Dihydrochloride UV-Vis spectroscopy

Welcome to the Technical Support Center for Spectroscopic Analysis. This guide is specifically engineered for researchers and drug development professionals analyzing N-(2-Hydroxyethenyl)ammeline Dihydrochloride via UV-V...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Spectroscopic Analysis. This guide is specifically engineered for researchers and drug development professionals analyzing N-(2-Hydroxyethenyl)ammeline Dihydrochloride via UV-Vis spectroscopy.

As an ammeline derivative, this compound relies on the π→π∗ transitions of its triazine ring, which typically absorb strongly in the deep UV region (200–260 nm)[1]. Analyzing highly polar dihydrochloride salts in this low-wavelength regime introduces complex matrix effects, optical artifacts, and baseline instabilities. This guide provides field-proven, self-validating protocols to isolate and eliminate background noise.

Diagnostic Workflow

UVVisTroubleshooting N1 High Background Noise (<250 nm) N2 Identify Noise Source N1->N2 N3_Solvent Matrix / Solvent (Chloride, Cutoff) N2->N3_Solvent N3_Optics Instrumental (Lamp, Stray Light) N2->N3_Optics N3_Sample Physical Artifacts (Scattering, Cuvette) N2->N3_Sample N4_SolventFix Use UV-transparent buffers (e.g., Phosphoric acid) N3_Solvent->N4_SolventFix Absorbance > 1.0 at blank N4_OpticsFix Replace D2 Lamp & Perform Stray Light Test N3_Optics->N4_OpticsFix Baseline drift N4_SampleFix Use Quartz Cuvettes & Centrifuge Sample N3_Sample->N4_SampleFix Rayleigh scattering

Diagnostic workflow for isolating UV-Vis background noise sources in ammeline derivatives.

Frequently Asked Questions & Troubleshooting
Q1: Why does N-(2-Hydroxyethenyl)ammeline Dihydrochloride exhibit severe baseline noise and high background below 230 nm?

Causality: The noise is likely a combination of solvent opacity and counter-ion interference. Ammeline derivatives require detection in the low UV range[1]. However, certain mobile phases and buffers naturally block wavelengths below 230 nm, rendering absorbance measurements ineffective[2]. Furthermore, the "dihydrochloride" salt form introduces a high concentration of chloride ions into the solution. Chloride ions possess a strong charge-transfer-to-solvent (CTTS) absorption band below 200 nm that tails into the 210–220 nm region, artificially inflating the baseline and reducing the signal-to-noise ratio. Solution: Avoid hydrochloric acid or chloride-rich buffers. It is recommended to use low UV-transparent mobile phases like HPLC-grade water and acetonitrile, utilizing phosphoric acid or its salts as buffers[2].

Q2: My baseline is drifting continuously during the measurement sequence. Is my sample degrading?

Causality: While sample degradation is a variable, continuous baseline drift is most commonly an instrumental artifact. In UV-Vis spectroscopy, this occurs when the deuterium (D2) lamp fails to reach thermal equilibrium, causing ongoing intensity fluctuations during measurement sequences[3]. If the lamp is nearing the end of its lifespan (typically >1000 hours), its energy output degrades, causing the detector's amplification circuits to introduce electronic noise. Solution: Validate lamp energy before assuming sample instability. Ensure the instrument has warmed up for at least 45 minutes prior to baseline correction.

Q3: Can the physical state of the sample cause random spectral noise?

Causality: Yes. If the highly polar N-(2-Hydroxyethenyl)ammeline Dihydrochloride is not completely dissolved, the resulting micro-suspension will cause Rayleigh scattering. Solid particles scatter incident light away from the detector rather than absorbing it, which the spectrophotometer interprets as high absorbance and severe, skewed noise[4]. Solution: Centrifugation of the samples prior to analysis successfully reduces background noise and baseline shifts caused by undissolved particles[5].

Q4: How do I differentiate between solvent-induced background noise and instrumental stray light?

Causality: Solvent cutoff issues present as a massive, exponential increase in absorbance as you move to lower wavelengths. Stray light—defined as measured light outside the desired measurement bounds[6]—often causes a false plateau (flattening of the peak) in highly absorbing regions because the detector registers ambient or scattered light instead of the true transmitted beam.

Quantitative Data: Material & Solvent Selection

To obtain reliable data, the peak absorbance of your compound must be at least three times higher in intensity than the background noise of the instrument[4]. Selecting the correct cuvette and solvent is the first line of defense.

Table 1: UV Cutoff Wavelengths for Common Solvents and Cuvette Materials

Material / SolventUV Cutoff Wavelength (nm)Suitability for Ammeline Derivatives
Optical Glass Cuvette ~300 nmUnsuitable. Blocks the entire target UV range[4].
Quartz Cuvette (Suprasil) ~160 nmIdeal. Required for deep UV analysis[4].
Water (Milli-Q) 190 nmExcellent. Highly transparent for dihydrochloride salts.
Acetonitrile (HPLC Grade) 190 nmExcellent. Recommended for low-UV detection[2].
Methanol 205 nmMarginal. May interfere with the triazine peak tail <210 nm.
Dichloromethane ~245 nmUnsuitable. Interferes directly with the target absorption[7].
Experimental Protocols
Protocol 1: Matrix Matching and Baseline Subtraction

To eliminate background noise caused by buffer salts and solvent absorption, you must create a self-validating baseline.

  • Prepare the Blank: Formulate a blank solution containing the exact concentration of diluent and buffer salts (e.g., phosphoric acid) used in your sample, omitting only the N-(2-Hydroxyethenyl)ammeline Dihydrochloride[2].

  • Cuvette Preparation: Fill a 10 mm pathlength quartz cuvette with the blank. Wipe the optical windows with lens paper and methanol. Visually inspect for micro-bubbles, which act as scattering lenses.

  • Zero the Instrument: Place the blank in the reference and sample compartments (if using a double-beam system). Perform a baseline correction (Zero) from 190 nm to 400 nm.

  • Sample Measurement: Replace the sample compartment cuvette with your analyte solution. Ensure the maximum absorbance ( Amax​ ) falls between 0.1 and 1.0 AU to maintain detector linearity and avoid stray light artifacts.

Protocol 2: Particulate Scattering Elimination

If your baseline exhibits random upward spikes or a broad, non-specific absorbance tail extending into the visible region (>300 nm), particulate scattering is likely occurring.

  • Solubilization: Dissolve the dihydrochloride salt in your chosen UV-transparent solvent. Vortex for 60 seconds.

  • Centrifugation: Transfer the solution to a microcentrifuge tube. Centrifuge the sample at 10,000 x g for 5 minutes to pellet any undissolved micro-particulates[5].

  • Extraction: Carefully pipette the supernatant without disturbing the pellet.

  • Analysis: Transfer the supernatant to the quartz cuvette and proceed with the UV-Vis measurement.

References
  • SIELC Technologies. Uv-Vis Spectrum of Ammelide. Available at:[Link]

  • Chemistry LibreTexts. 4.4: UV-Visible Spectroscopy. Available at:[Link]

  • AZoOptics. How to Troubleshoot a Spectrum That Looks Wrong. Available at:[Link]

  • Scribd. Absorption Spectroscopy (Chirality). Available at:[Link]

  • National Center for Biotechnology Information (PMC). Spectral Unmixing‐Based Reaction Monitoring of Transformations between Nucleosides and Nucleobases. Available at:[Link]

  • ResearchGate. UV-visible absorption spectra of melamine and its derivatives. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: N-(2-Hydroxyethenyl)ammeline Dihydrochloride for Cell Permeability Applications

Welcome to the technical support center for N-(2-Hydroxyethenyl)ammeline Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(2-Hydroxyethenyl)ammeline Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for effectively utilizing this compound to overcome poor cell permeability in your experiments.

I. Understanding N-(2-Hydroxyethenyl)ammeline Dihydrochloride: A Scientific Overview

N-(2-Hydroxyethenyl)ammeline Dihydrochloride is a novel derivative of ammeline, a compound belonging to the triazine class.[1] Triazine derivatives are known for a wide spectrum of biological activities and are of significant interest in medicinal chemistry.[2][3][4][5][6] While this specific derivative is novel, its core structure suggests its potential as a cell permeability enhancer. Permeability enhancers are crucial in pharmaceutical research for improving the bioavailability of drug candidates that otherwise show poor absorption.[7]

Proposed Mechanism of Action:

Based on the structure of N-(2-Hydroxyethenyl)ammeline Dihydrochloride and established principles of permeability enhancement, its mechanism is likely multifactorial:

  • Transient Disruption of Membrane Integrity: The amphiphilic nature of the molecule may allow it to interact with the lipid bilayer of the cell membrane, temporarily increasing its fluidity and creating transient pores for the passage of poorly permeable compounds.[7][8] This is a common mechanism for surfactant-like permeability enhancers.[9]

  • Modulation of Tight Junctions: The compound could potentially interact with proteins that form tight junctions between epithelial cells, leading to a temporary and reversible opening of the paracellular pathway.[7][8] This would allow molecules to pass between cells.

  • Alteration of Physicochemical Properties: The dihydrochloride salt form can influence the local pH at the cell surface, which in turn can affect the ionization state of the target compound and the properties of the cell membrane itself, potentially favoring permeation.[10][11][12][13][14]

Proposed_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Permeation Pathways Lipid_Bilayer Lipid Bilayer Transcellular Transcellular Pathway Lipid_Bilayer->Transcellular Tight_Junctions Tight Junctions Paracellular Paracellular Pathway Tight_Junctions->Paracellular NHA_Dihydrochloride N-(2-Hydroxyethenyl)ammeline Dihydrochloride NHA_Dihydrochloride->Lipid_Bilayer Disrupts Packing NHA_Dihydrochloride->Tight_Junctions Loosens Junctions Poorly_Permeable_Drug Poorly Permeable Drug Increased_Permeability Increased Cellular Uptake Transcellular->Increased_Permeability Paracellular->Increased_Permeability

Caption: Proposed mechanisms of N-(2-Hydroxyethenyl)ammeline Dihydrochloride.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of N-(2-Hydroxyethenyl)ammeline Dihydrochloride to use in my cell permeability assay?

A1: The optimal concentration is cell-type and compound-dependent and must be determined empirically. A good starting point is to perform a dose-response experiment. We recommend testing a range from 1 µM to 100 µM. It is crucial to first perform a cytotoxicity assay to determine the maximum non-toxic concentration for your specific cell line.[15][16][17][18]

Q2: How should I prepare the stock solution of N-(2-Hydroxyethenyl)ammeline Dihydrochloride?

A2: N-(2-Hydroxyethenyl)ammeline Dihydrochloride is a hydrochloride salt, which generally confers good aqueous solubility.[19][20] Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile, nuclease-free water or a suitable buffer like PBS. Gentle warming or brief sonication can aid dissolution. Sterile filter the stock solution through a 0.22 µm filter before adding it to your cell culture medium.

Q3: Can I use this compound in both Caco-2 and PAMPA assays?

A3: Yes, but its utility will differ between the two assays.

  • Caco-2 Assays: This is the ideal application. The Caco-2 model has both transcellular and paracellular pathways, allowing you to investigate the full potential of the enhancer.[21][22][23]

  • PAMPA (Parallel Artificial Membrane Permeability Assay): PAMPA models only passive, transcellular diffusion across an artificial lipid membrane.[24][25][26] While you might observe some effect if the primary mechanism is lipid bilayer disruption, you will not be able to assess any impact on paracellular pathways or active transporters.

Q4: Will the dihydrochloride salt affect the pH of my culture medium?

A4: At high concentrations, it could slightly lower the pH of a weakly buffered solution. Standard cell culture media are well-buffered and should resist significant pH changes at the recommended working concentrations. However, it is good practice to measure the pH of your final treatment medium to ensure it remains within the optimal physiological range (typically pH 7.2-7.4) for your cells. Significant pH deviations can alter membrane permeability independently of the enhancer's specific action.[11][12][13][14]

Q5: How do I confirm that the observed increase in permeability is not due to cytotoxicity?

A5: This is a critical control. An increase in permeability due to cell death is an experimental artifact. Always run a parallel cytotoxicity assay with your chosen cell line at the same concentrations and incubation time as your permeability experiment.[15][27] Common cytotoxicity assays include MTT, XTT, or LDH release assays.[18] Additionally, in Caco-2 assays, monitor the trans-epithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER indicates compromised monolayer integrity.[28] The permeability of a paracellular marker like Lucifer yellow should also be assessed.[29]

III. Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
High variability in permeability results between replicates. 1. Inconsistent cell monolayer formation. 2. Incomplete dissolution of the test compound or enhancer. 3. Pipetting errors.1. Ensure a uniform cell seeding density and allow sufficient time for differentiation (e.g., 21 days for Caco-2).[30] Visually inspect monolayers before the experiment. 2. Confirm complete dissolution of all compounds in the assay buffer. Consider including a low percentage of a co-solvent like DMSO if solubility is an issue, but test for solvent tolerance first.[31] 3. Use calibrated pipettes and be consistent with pipetting technique.
No significant increase in permeability of my test compound. 1. The concentration of the enhancer is too low. 2. The test compound is a substrate for active efflux pumps (e.g., P-glycoprotein). 3. The primary barrier to permeability is not addressed by this enhancer (e.g., very high molecular weight).1. Perform a dose-response experiment with increasing concentrations of the enhancer, ensuring you stay below the cytotoxic limit. 2. Conduct a bi-directional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B).[21][32] An efflux ratio >2 suggests active efflux.[21] Consider co-incubation with a known efflux pump inhibitor.[23] 3. Re-evaluate the physicochemical properties of your test compound. This enhancer is best suited for small molecules.
Permeability of control compounds (e.g., Lucifer yellow) is also high. 1. The concentration of the enhancer is too high, causing cytotoxicity and loss of monolayer integrity. 2. The cell monolayer was compromised before the experiment began.1. Reduce the concentration of the enhancer. Perform a cytotoxicity assay to determine the non-toxic concentration range.[15][16][17] 2. Measure TEER before starting the transport experiment to confirm monolayer integrity. Discard any wells with low TEER values.
Low percent recovery of the test compound at the end of the assay. 1. Non-specific binding of the compound to the plasticware. 2. The compound is accumulating within the cell monolayer. 3. The compound is being metabolized by the cells.1. Include Bovine Serum Albumin (BSA) in the receiver compartment buffer to reduce non-specific binding.[21][29] 2. After the experiment, lyse the cells and quantify the amount of compound retained in the monolayer. 3. Analyze samples for the presence of metabolites using LC-MS/MS.

IV. Experimental Protocols & Workflows

Protocol 1: Determining Optimal Non-Toxic Concentration
  • Cell Seeding: Plate your cells (e.g., Caco-2) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of N-(2-Hydroxyethenyl)ammeline Dihydrochloride in culture medium.

  • Treatment: Remove the seeding medium and add an equal volume of the 2x compound dilutions to the corresponding wells. Include vehicle-only and positive control (e.g., a known cytotoxic agent) wells.

  • Incubation: Incubate for the same duration as your planned permeability assay (e.g., 2 hours).

  • Cytotoxicity Assay: Perform a standard cytotoxicity assay such as MTT or LDH release according to the manufacturer's protocol.[15][18]

  • Analysis: Determine the highest concentration of the enhancer that does not significantly reduce cell viability compared to the vehicle control. This is your maximum working concentration.

Caption: Workflow for determining the optimal non-toxic concentration.

Protocol 2: Caco-2 Bi-Directional Permeability Assay

This protocol assumes Caco-2 cells have been seeded on Transwell® inserts and have formed a differentiated monolayer (typically 21 days post-seeding).

  • Pre-Assay Integrity Check: Measure the TEER of each well. Only use wells that meet your established integrity criteria (e.g., >250 Ω·cm²).

  • Prepare Transport Buffers:

    • Apical (A) Buffer: HBSS, pH 6.5 (to mimic the upper small intestine).[29]

    • Basolateral (B) Buffer: HBSS, pH 7.4 (to mimic blood).[29]

  • Prepare Dosing Solutions:

    • A to B Transport: Dissolve your test compound and the optimal concentration of N-(2-Hydroxyethenyl)ammeline Dihydrochloride in Apical Buffer.

    • B to A Transport: Dissolve your test compound and the enhancer in Basolateral Buffer.

  • Assay Initiation:

    • Wash the monolayers gently with the corresponding transport buffers.

    • For A to B transport , add the dosing solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • For B to A transport , add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver compartment. Replace the volume with fresh buffer. Take a final sample from the donor compartment at the end of the experiment.

  • Quantification: Analyze the concentration of your test compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor compartment.[21]

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)[21]

Caco2_Workflow cluster_0 Preparation cluster_1 Transport Experiment cluster_2 Analysis A Culture Caco-2 on Transwells (21 days) B Measure TEER for Integrity A->B C Prepare Dosing Solutions (A & B) B->C D Initiate A->B and B->A Transport C->D E Incubate at 37°C with Shaking D->E F Sample Receiver Compartment at Time Points E->F G Quantify Compound via LC-MS/MS F->G H Calculate Papp (A->B) & Papp (B->A) G->H I Calculate Efflux Ratio H->I

Caption: Bidirectional Caco-2 permeability assay workflow.

V. References

  • Vertex AI Search. (2019, June 15). Diverse Chemical and Pharmacological Properties of Triazine Compounds. Retrieved from

  • Vici Health Sciences. Bioavailability Enhancement Service & Permeability Solutions. Retrieved from

  • Molecular mechanism of action of chemical enhancers on skin barrier disruption. (2025, July 15). Journal of Controlled Release. Retrieved from

  • Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. (2023, October 30). International Journal of Advanced Pharmaceutical Sciences and Research. Retrieved from

  • Evotec. Caco-2 Permeability Assay. Retrieved from

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022, February 12). Molecules. Retrieved from

  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from

  • Miltenyi Biotec. Cell viability and cytotoxicity assays. Retrieved from

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). Millipore. Retrieved from

  • Intestinal surfactant permeation enhancers and their interaction with enterocyte cell membranes in a mucosal explant system. (n.d.). Journal of Pharmaceutical Sciences. Retrieved from

  • Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Retrieved from

  • Cell viability and cytotoxicity assays: Biochemical elements and cellular compartments. (2024, March 1). Journal of Biochemical and Molecular Toxicology. Retrieved from

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved from

  • Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. (2019, December 23). Pharmaceutical Research. Retrieved from

  • Development of High-Throughput PAMPA as an In Vitro Model of Passive Transcellular Permeation. (n.d.). Technology Networks. Retrieved from

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from

  • Enamine. Caco-2 Permeability Assay. Retrieved from

  • Synthesis and Biological Study of S-Triazines from Chalcones. (n.d.). Journal of Pharmaceutical and Bioanalytical Sciences. Retrieved from

  • The effect of pH on the permeability of collodion membranes coated with protein. (1926). Journal of General Physiology. Retrieved from

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. Retrieved from

  • MultiScreen Caco-2 Assay System. (n.d.). Merck Millipore. Retrieved from

  • Influence of permeability enhancers on the paracellular permeability of metformin hydrochloride and furosemide across Caco-2 cells. (n.d.). Canadian Science Publishing. Retrieved from

  • The influence of pH on membrane conductance and intercellular resistance in the rat lens. (n.d.). The Journal of Physiology. Retrieved from

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI. Retrieved from

  • Triazines – A comprehensive review of their synthesis and diverse biological importance. (2026, March 17). ResearchGate. Retrieved from

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022, February 12). PubMed. Retrieved from

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (n.d.). Springer Nature Experiments. Retrieved from

  • Peptide Permeability Measurements in PAMPA: Sources of Variability and Implications for Data Reproducibility. (n.d.). ChemRxiv. Retrieved from

  • Factors that affect the permeability of the cell surface membrane. (n.d.). AQA A-Level Biology. Retrieved from

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. (n.d.). IMR Press. Retrieved from

  • N-(2-Hydroxyethyl)ethylenediamine 99 111-41-1. (n.d.). Sigma-Aldrich. Retrieved from

  • Highly Predictive and Interpretable Models for PAMPA Permeability. (n.d.). PMC. Retrieved from

  • Solution pH Alters Mechanical and Electrical Properties of Phosphatidylcholine Membranes: Relation between Interfacial Electrostatics, Intramembrane Potential, and Bending Elasticity. (n.d.). Biophysical Journal. Retrieved from

  • The influence of pH on algal cell membrane permeability and its implications for the uptake of lipophilic metal complexes. (n.d.). ResearchGate. Retrieved from

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. (n.d.). PMC. Retrieved from

  • Enhanced permeability of the antimicrobial agent 2,5-bis(4-amidinophenyl)furan across Caco-2 cell monolayers via its methylamidoidme prodrug. (2002, November 15). Pharmaceutical Research. Retrieved from

  • Cell Culture Applications of RS 45041-190 Hydrochloride: Application Notes and Protocols. (2025, December). BenchChem. Retrieved from

  • Transport of peptidomimetic thrombin inhibitors with a 3-amidino-phenylalanine structure: permeability and efflux mechanism in monolayers of a human intestinal cell line (Caco-2). (2001, August 15). Pharmaceutical Research. Retrieved from

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and. (2026, January 7). AntBio. Retrieved from

  • Ammeline. (n.d.). Wikipedia. Retrieved from

  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022, July 27). ACS Omega. Retrieved from

  • Anti-malarial activity of HCl salt of SKM13 (SKM13-2HCl). (n.d.). PMC. Retrieved from

  • Chiral Lipid Bilayers are Enantioselectively Permeable. (n.d.). PMC. Retrieved from

  • Update of the safety assessment of N,N‐bis(2‐hydroxyethyl)alkyl(C8‐C18)amines (FCM No 19) and N,N‐bis(2‐hydroxyethyl)alkyl(C8‐C18)amine hydrochlorides (FCM No 20) for their use in plastic materials and articles intended to come. (2025, February 10). EFSA Journal. Retrieved from

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014, October 28). European Pharmaceutical Review. Retrieved from

  • N-(2-Hydroxyethyl)ethylenediamine. (n.d.). PubChem. Retrieved from

  • Membrane permeability and stability of liposomes made from highly fluorinated double-chain phosphocholines derived from diaminopropanol, serine or ethanolamine. (n.d.). PubMed. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (LC-MS) validation of N-(2-Hydroxyethenyl)ammeline Dihydrochloride

Mass Spectrometry (LC-MS/MS) Validation of N-(2-Hydroxyethenyl)ammeline Dihydrochloride: A Comparative Guide As a Senior Application Scientist, I frequently navigate the analytical complexities of quantifying highly pola...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry (LC-MS/MS) Validation of N-(2-Hydroxyethenyl)ammeline Dihydrochloride: A Comparative Guide

As a Senior Application Scientist, I frequently navigate the analytical complexities of quantifying highly polar, nitrogen-rich compounds in complex matrices. The detection of melamine and related contaminants (MARC)—including ammeline, ammelide, and cyanuric acid—has become a cornerstone of food safety, environmental monitoring, and toxicological diagnostics[1].

However, functionalized derivatives like N-(2-Hydroxyethenyl)ammeline Dihydrochloride (CAS: 78098-50-7) [2] present unique chromatographic and mass spectrometric challenges. This guide objectively compares the LC-MS/MS performance of N-(2-Hydroxyethenyl)ammeline against traditional triazine standards, providing a causality-driven, self-validating experimental framework for researchers and drug development professionals.

Mechanistic Causality in LC-MS/MS Method Design

To build a robust analytical method, we must look beyond standard operating procedures and understand the physicochemical behavior of the molecule. The addition of the 2-hydroxyethenyl group to the ammeline backbone fundamentally alters its analytical trajectory:

  • Chromatographic Retention (The HILIC Imperative): Standard reversed-phase (C18) columns fail to retain highly polar triazines. N-(2-Hydroxyethenyl)ammeline Dihydrochloride dissociates in aqueous solutions into a highly polar, hydrophilic cation. On a C18 column, it elutes in the void volume, co-eluting with matrix salts and causing severe ion suppression. By employing Hydrophilic Interaction Liquid Chromatography (HILIC), we leverage partitioning, hydrogen bonding, and electrostatic interactions to achieve robust retention. The 2-hydroxyethenyl moiety increases the molecule's hydrogen-bonding capacity, resulting in stronger HILIC retention compared to unmodified ammeline.

  • Ionization Dynamics (ESI+): The hydroxyethenyl group acts as an electron-donating moiety, enhancing the proton affinity of the triazine ring. This leads to superior ionization efficiency in positive Electrospray Ionization (ESI+) compared to standard ammeline, directly translating to lower Limits of Detection (LOD).

  • Extraction Chemistry: Triazines exhibit strong protein-binding affinities in biological matrices. We utilize a ternary extraction solvent (Acetonitrile/Water/Diethylamine) because the strongly basic diethylamine disrupts analyte-protein hydrogen bonds, ensuring near-quantitative recovery[1].

Comparative Performance Data

The following table summarizes the quantitative LC-MS/MS performance of N-(2-Hydroxyethenyl)ammeline Dihydrochloride compared to standard Melamine and Ammeline under optimized HILIC-ESI+ conditions.

Analytical ParameterMelamineAmmelineN-(2-Hydroxyethenyl)ammeline
Chemical Formula C₃H₆N₆C₃H₅N₅OC₅H₇N₅O₂ (Parent Cation)
Retention Time (HILIC) 4.2 min4.8 min5.5 min
Precursor Ion [M+H]⁺ 127.1 m/z128.1 m/z172.1 m/z
Primary Quant Transition 127.1 → 85.0128.1 → 86.0172.1 → 110.0
LOD (S/N > 3) 0.05 µg/kg0.09 µg/kg0.03 µg/kg
Matrix Effect (Ion Supp.) -12%-18%-8%

Data Interpretation: N-(2-Hydroxyethenyl)ammeline exhibits a longer retention time due to enhanced polar interactions with the HILIC stationary phase. Its superior ionization efficiency yields a lower LOD (0.03 µg/kg), making it an excellent candidate for trace-level biomarker tracking.

Self-Validating Experimental Protocol

Every protocol deployed in a regulated environment must be a self-validating system. The following methodology ensures absolute quantitative certainty by accounting for matrix effects and recovery losses in real-time.

Step 1: Isotope Spiking (The Self-Validation Core) Before any manipulation, spike the raw sample matrix (1.0 g) with a stable isotope-labeled internal standard (e.g., ¹³C₃-¹⁵N₃-Ammeline). Causality: Introducing the internal standard at step zero ensures that any subsequent analyte loss during extraction or signal suppression during ionization is proportionally mirrored by the internal standard, rendering the final quantification self-correcting via isotope dilution[3].

Step 2: Matrix Homogenization & Disruption Homogenize the sample in 5.0 mL of a 50/40/10 (v/v/v) Acetonitrile/Water/Diethylamine solution. Causality: Triazines form strong hydrogen bonds with matrix proteins. Diethylamine, a strong base, disrupts these non-covalent interactions, liberating the target analytes into the solvent phase[1].

Step 3: Protein Precipitation & Centrifugation Vortex the homogenate for 5 minutes and centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean vial. Causality: The high acetonitrile content precipitates bulk proteins, while the cold temperature prevents the thermal degradation of the hydroxyethenyl moiety.

Step 4: Solid-Phase Extraction (SPE) Cleanup Condition a Strong Cation-Exchange (SCX) SPE cartridge with methanol, followed by water. Load the supernatant. Wash with 5% methanol in water to remove neutral and anionic interferences. Elute with 5% ammonium hydroxide in methanol. Causality: The basic elution neutralizes the cationic triazines, breaking their ionic retention on the SCX sorbent and allowing them to elute cleanly.

Step 5: HILIC-MS/MS Analysis Inject 5 µL of the reconstituted extract onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0)

  • Mobile Phase B: Acetonitrile Causality: The acidic pH ensures the analytes remain fully protonated, maximizing retention on the HILIC stationary phase and boosting the [M+H]⁺ precursor ion yield in the ESI+ source.

Workflow Visualization

LCMS_Workflow A 1. Matrix Homogenization (50/40/10 ACN/H2O/DEA) B 2. Protein Precipitation & Centrifugation A->B C 3. Solid-Phase Extraction (SPE) Strong Cation-Exchange B->C D 4. HILIC Chromatographic Separation C->D E 5. ESI+ MS/MS Detection (MRM Mode) D->E F 6. Data Validation (Isotope Dilution) E->F

LC-MS/MS workflow for triazine extraction and validation using HILIC and ESI+ MS/MS.

References

  • Source: nih.
  • Title: Diagnostic determination of melamine and related compounds in kidney tissue by liquid chromatography/tandem mass spectrometry.
  • Title: N-(2-Hydroxyethenyl)ammeline, Dihydrochloride price,buy N-(2 ...

Sources

Comparative

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride

Our approach is grounded in a first-principles analysis of the molecular structure, considering the electronic effects of the triazine core, the vinyl substituent, and protonation. By dissecting the molecule into its con...

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Author: BenchChem Technical Support Team. Date: April 2026

Our approach is grounded in a first-principles analysis of the molecular structure, considering the electronic effects of the triazine core, the vinyl substituent, and protonation. By dissecting the molecule into its constituent functional groups and comparing them to well-characterized analogues, we can predict the chemical shifts and coupling constants with a high degree of confidence. This guide is designed to serve as a robust starting point for spectral interpretation and structural verification.

Molecular Structure and Key Features

N-(2-Hydroxyethenyl)ammeline, Dihydrochloride is a substituted s-triazine. The core structure consists of an ammeline molecule (a triazine ring with two amino groups and one hydroxyl group). One of the exocyclic amino groups is substituted with a 2-hydroxyethenyl (vinyl) group. The "Dihydrochloride" designation indicates that two of the basic nitrogen atoms in the structure, likely one in the triazine ring and the exocyclic nitrogen of the unsubstituted amino group, are protonated.

This protonation will have a significant impact on the electronic environment of the entire molecule, generally leading to a downfield shift (higher ppm) for nearby protons and carbons due to increased deshielding. The N-(2-hydroxyethenyl) group, -NH-CH=CH-OH, represents an enol form, which may exist in equilibrium with its keto tautomer, N-(2-oxoethyl)ammeline. For the purpose of this guide, we will focus on the analysis of the more stable enol tautomer, which is often favored in conjugated systems.

Figure 1. Structure of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride with key atoms labeled for NMR assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the vinyl protons, the exchangeable amine and hydroxyl protons, and any protons associated with the triazine ring itself. The use of a deuterated solvent such as DMSO-d₆ is recommended to observe the exchangeable protons.

Key Predictions:

  • Vinyl Protons (Hα, Hβ): The vinyl protons will form an AX or AB spin system. Hα, being attached to the carbon adjacent to the nitrogen, is expected to be downfield of Hβ. They will appear as doublets due to mutual coupling. A trans-orientation would result in a larger coupling constant (J ≈ 12-18 Hz), while a cis-orientation would show a smaller coupling (J ≈ 6-12 Hz).

  • Amine and Hydroxyl Protons (-NH, -OH, -NH₂): These protons are exchangeable and will likely appear as broad singlets. Their chemical shifts are highly dependent on concentration, temperature, and solvent. The protonation of the triazine ring and the second amino group will result in significantly downfield-shifted signals, possibly appearing as very broad resonances.

  • Solvent: DMSO-d₆ is the solvent of choice as it will allow for the observation of N-H and O-H protons, which would exchange with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Predicted Multiplicity Predicted Coupling Constant (J, Hz) Notes
Hβ (-CH=CH-OH) 4.5 - 5.5 Doublet (d) Jαβ ≈ 8-14 Hz Influenced by the electronegative -OH group.
Hα (-NH-CH=) 6.5 - 7.5 Doublet (d) Jαβ ≈ 8-14 Hz Downfield due to proximity to nitrogen and conjugation.
-NH- (vinyl) 8.0 - 9.5 Broad Singlet (br s) - Position is concentration and temperature dependent.
-OH (vinyl) 9.0 - 10.5 Broad Singlet (br s) - May show some coupling to Hβ if exchange is slow.
-NH₂⁺ 7.5 - 9.0 Broad Singlet (br s) - Protonated amine, significantly deshielded.
Ring NH⁺ 10.0 - 12.0 Broad Singlet (br s) - Protonated ring nitrogen, expected to be very downfield.

| Ring -OH | 10.5 - 12.5 | Broad Singlet (br s) | - | Tautomeric hydroxyl on the triazine ring. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by signals from the three distinct carbons of the triazine ring and the two carbons of the vinyl group. The chemical shifts of the triazine carbons are particularly sensitive to the nature of their substituents.

Key Predictions:

  • Triazine Carbons (C2, C4, C6): These carbons are highly deshielded and will appear far downfield. C6, attached to the electronegative oxygen, is predicted to be the most downfield. C2 and C4, bonded to nitrogen atoms, will also have high chemical shifts, influenced by their respective substituents and protonation state.

  • Vinyl Carbons (Cα, Cβ): The chemical shifts of the vinyl carbons are influenced by the attached heteroatoms. Cα, bonded to nitrogen, will be further downfield than Cβ, which is bonded to oxygen. This is a typical pattern for vinyl ethers and related compounds.[1][2]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Notes
Cβ (-CH=CH-OH) 95 - 105 Shielded by the resonance effect of the adjacent oxygen.
Cα (-NH-CH=) 140 - 150 Deshielded by the adjacent nitrogen atom.
C4 (Triazine, -C-NH₂⁺) 150 - 158 Carbon bearing the protonated amino group.
C2 (Triazine, -C-NH-vinyl) 155 - 163 Carbon bearing the N-vinyl substituent.

| C6 (Triazine, -C-OH) | 160 - 170 | Carbon of the hydroxyl/oxo group, expected to be the most downfield. |

Comparative Analysis with Structurally Related Compounds

The predictions above are substantiated by experimental data from compounds sharing key structural motifs with our target molecule.

The Ammeline/Triazine Core

Ammeline and other s-triazine derivatives provide a baseline for the chemical shifts of the ring carbons.[3] In general, triazine ring carbons are found in the 150-175 ppm region. Protonation, as in the dihydrochloride salt, is known to cause a downfield shift of these signals due to the withdrawal of electron density. Studies on various triazines show that the environment in solution, including solvent and pH, can lead to dynamic equilibria and affect signal multiplicity and position.[4] For example, the carbon atoms in the parent ammeline structure are reported with shifts that support our predicted range.[5]

The N-(2-Hydroxyethenyl) Moiety

This moiety is a vinyl ether/N-vinyl amine hybrid. Experimental data for simple vinyl ethers and N-vinyl amides provide excellent reference points.

  • Vinyl Ethers: In alkyl vinyl ethers, the α-carbon (Cα) typically resonates around 150 ppm, while the β-carbon (Cβ) is significantly more shielded, appearing around 95 ppm.[1][2] This is due to the strong electron-donating resonance effect of the ether oxygen. The corresponding protons show Hα around 6.5 ppm and Hβ protons between 4.0-5.0 ppm.[6]

  • N-Vinyl Compounds: N-vinyl amides and related structures also show characteristic vinyl signals.[7][8] The nitrogen atom also influences the vinyl group, though its effect can be modulated by conjugation with other groups.

Our predictions for Cα, Cβ, Hα, and Hβ align well with these established trends, adjusted for the specific electronic environment of the ammeline core.

Proposed Experimental Protocol

To validate these predictions, a standardized experimental approach is necessary.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 10-15 mg of sample in ~0.7 mL of DMSO-d₆ prep2 Add internal standard (optional, e.g., TMS) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Acquire ¹H Spectrum (e.g., 32 scans, 2s relaxation delay) prep3->acq1 acq2 Acquire ¹³C{¹H} Spectrum (e.g., 1024 scans, 2s relaxation delay) acq1->acq2 acq3 Perform 2D NMR (COSY, HSQC, HMBC) for structural confirmation acq2->acq3 proc1 Apply Fourier Transform acq3->proc1 proc2 Phase and baseline correct spectra proc1->proc2 proc3 Calibrate chemical shifts (residual DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C) proc2->proc3

Figure 2. Recommended workflow for the acquisition and processing of NMR spectra for N-(2-Hydroxyethenyl)ammeline, Dihydrochloride.

  • Sample Preparation: Accurately weigh 10-15 mg of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride and dissolve it in approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is recommended.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and the potential for quaternary carbons in the triazine ring, a longer acquisition time with a larger number of scans will be necessary.

  • 2D NMR Experiments: For unequivocal assignment, it is highly recommended to perform two-dimensional NMR experiments, including:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly between Hα and Hβ.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (e.g., Cα-Hα, Cβ-Hβ).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which are crucial for assigning the quaternary carbons of the triazine ring and linking the vinyl substituent to the correct nitrogen atom.

Conclusion

This guide presents a detailed, predictive reference for the ¹H and ¹³C NMR spectra of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride. By integrating foundational NMR principles with comparative data from analogous structures, we have established a robust spectral hypothesis. The vinyl group is expected to produce characteristic doublet signals in the ¹H spectrum and distinct olefinic carbons in the ¹³C spectrum, while the protonated ammeline core will dominate the downfield regions. The provided experimental protocol outlines a clear path for researchers to acquire and validate this spectral data, enabling confident structural characterization and facilitating further research and development.

References

  • Okuyama, T., Fueno, T., & Furukawa, J. (1970). The 13C NMR Spectra of Alkyl Vinyl Ethers and Their Structures and Reactivities. Bulletin of the Chemical Society of Japan, 43(10), 3256-3258.
  • Gotor, V., et al. (2012). Structural characterization of triazines.
  • ChemicalBook. (n.d.). Vinyl ether(109-93-3) 1H NMR spectrum.
  • PubChem. (n.d.). Vinyl ether. National Center for Biotechnology Information.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Phenyl Vinyl Ether.
  • Gress, A., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. RSC Advances, 12(7), 4065-4073.
  • Ahmed, S. T., & Rasool, S. R. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1537-1547.
  • Mistry, A. G., & Smith, K. (2001). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2001(5), 66-73.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title].
  • ResearchGate. (n.d.). A Convenient Method for the Synthesis of N-Vinyl Derivatives of Nucleobases.
  • El-Faham, A., et al. (2024). 1 H and 13 C NMR correlations between the calculated and experimental data. Journal of Molecular Structure, 1301, 137357.
  • Gunanathan, C., & Hultzsch, K. C. (2017). Unexpected Direct Synthesis of N-Vinyl Amides through Vinyl Azide-Enolate [3+2] Cycloaddition.
  • ResearchGate. (n.d.). Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide.
  • Smolecule. (2024). Buy Ammeline-13C3 Hydrochloride | 1794936-94-9.
  • ResearchGate. (n.d.). Unexpected Direct Synthesis of N-Vinyl Amides through Vinyl Azide-Enolate [3+2] Cycloaddition.

Sources

Validation

Comparative Binding Affinity Guide: N-(2-Hydroxyethenyl)ammeline Dihydrochloride and Structural Analogs

As drug development and synthetic biology advance, understanding the precise structure-activity relationships (SAR) of triazine derivatives is critical. N-(2-Hydroxyethenyl)ammeline Dihydrochloride (CAS 78098-50-7) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic biology advance, understanding the precise structure-activity relationships (SAR) of triazine derivatives is critical. N-(2-Hydroxyethenyl)ammeline Dihydrochloride (CAS 78098-50-7) is a highly specialized synthetic analog of ammeline. While the parent compound ammeline is a well-characterized ligand across various biological systems, the addition of the 2-hydroxyethenyl group at the exocyclic amine fundamentally alters its thermodynamic binding landscape.

This guide provides an objective, mechanistic comparison of N-(2-Hydroxyethenyl)ammeline and its structural analogs (ammeline, ammelide, and azacytosine) against three primary biological targets: engineered riboswitches, periplasmic binding proteins, and amidohydrolase enzymes.

Target Interaction Landscapes & Structural Causality

To understand the utility of N-(2-Hydroxyethenyl)ammeline Dihydrochloride as a structural probe, we must analyze how its parent compound, ammeline, interacts with known targets and extrapolate the steric and electrostatic consequences of the N-substitution.

Engineered M6'' Riboswitches (Aptamer Domains)

The M6'' riboswitch aptamer was rationally reengineered to display orthogonal selectivity, binding non-natural ligands rather than its native purines [2]. Ammeline binds to this aptamer in its keto tautomeric form, establishing a robust network of six hydrogen bonds, including a critical Watson-Crick-like pairing with residue U74 and constructive contacts with C51 [2].

The Analog Shift: The introduction of the bulky 2-hydroxyethenyl group in N-(2-Hydroxyethenyl)ammeline introduces significant steric hindrance. This modification likely disrupts the precise geometry required for U74 pairing. Consequently, while ammeline achieves a Kd​ of 1.19 µM, the functionalized analog is predicted to shift into the high-micromolar range, making it an excellent negative control or a foundation for evolving new, larger-pocket riboswitch variants.

Riboswitch Ligand Ammeline Analog Complex Ligand-RNA Complex Ligand->Complex H-Bonding Aptamer M6'' Aptamer Aptamer->Complex J2/3 Loop Conformation Conformational Shift Complex->Conformation P2 Stem Stabilization Expression Gene Expression ON Conformation->Expression Ribosome Access

Ammeline analog binding to M6'' riboswitch aptamer inducing gene expression.

Periplasmic Binding Protein (AtzT)

AtzT is a periplasmic binding protein integral to the transport and metabolism of s-triazines like cyanuric acid. AtzT binds ammeline with exceptionally high affinity ( Kd​ ~360 nM) [1]. The binding pocket is highly sensitive to minor structural changes; for instance, a single nitrogen-to-oxygen substitution (yielding ammelide) plummets the affinity by >250-fold ( Kd​ >100 µM)[1].

The Analog Shift: Because the AtzT binding pocket tightly constrains the triazine ring to facilitate ABC transporter docking, the ethenyl extension of N-(2-Hydroxyethenyl)ammeline will clash with the hydrophobic residues lining the binding cleft. This steric penalty drastically increases the dissociation rate ( koff​ ), drastically reducing overall affinity.

AtzT_Pathway Periplasm Periplasmic Space Analog Ammeline / Analog AtzT AtzT Binding Protein Analog->AtzT High Affinity Binding ABC ABC Transporter AtzT->ABC Docking & Transfer Metabolism Cytosolic Metabolism ABC->Metabolism ATP Hydrolysis

Periplasmic binding and transport pathway of ammeline analogs via AtzT.

Guanine Deaminase (Amidohydrolase Superfamily)

Guanine deaminase (GD) exhibits a promiscuous catalytic activity toward ammeline, binding it with a Km​ of ~1.8 mM [3]. Structural studies reveal that ammeline binds preferentially to subunit B of the enzyme, where the N-H groups of Arg206 and Gln84 hydrogen bond directly to the substrate's keto group[4]. The N-(2-Hydroxyethenyl) modification introduces a competing hydrogen-bond donor/acceptor (the hydroxyl group), which can be utilized to probe alternative docking orientations within the GD active site.

Quantitative Affinity Comparison

The following table synthesizes the thermodynamic binding data for ammeline and its structural analogs across the discussed biological targets.

Ligand / AnalogTarget SystemAffinity ( Kd​ / Km​ )Mechanistic Binding Mode
Ammeline M6'' Riboswitch Kd​ = 1.19 µM6 H-bonds; Watson-Crick pairing to U74 [2]
Azacytosine M6'' Riboswitch Kd​ = 1.00 µMOrthogonal selectivity via J2/3 loop [2]
Ammeline AtzT (Periplasmic) Kd​ = 360 nMTight binding; distinct from ammelide [1]
Ammelide AtzT (Periplasmic) Kd​ > 100 µM>250-fold weaker affinity than ammeline [1]
Ammeline Guanine Deaminase Km​ = 1.8 mMBinds subunit B; sequential profile [3]
N-(2-Hydroxyethenyl)ammeline All TargetsPredicted >10 µMSteric clash at exocyclic amine; altered H-bonding

Self-Validating Experimental Protocols

To empirically validate the binding affinity of N-(2-Hydroxyethenyl)ammeline Dihydrochloride against these targets, researchers must employ orthogonal biophysical techniques. The following protocols are designed as self-validating systems to ensure data integrity.

Workflow Prep Ligand Preparation ITC ITC Assay (Thermodynamics) Prep->ITC SPR SPR Assay (Kinetics) Prep->SPR Target Target Purification Target->ITC Target->SPR Data Affinity Profiling ITC->Data Kd, ΔH, ΔS SPR->Data On/Off Rates

Experimental workflow for thermodynamic and kinetic profiling of analogs.

Protocol A: Isothermal Titration Calorimetry (ITC) for Riboswitch Binding

ITC is the gold standard for label-free thermodynamic profiling because it directly measures the heat released or absorbed during binding, yielding ΔH , ΔS , and Kd​ in a single experiment.

  • RNA Preparation: Transcribe the M6'' aptamer domain in vitro. Heat the RNA to 95°C for 3 minutes, then slow-cool to room temperature in a buffer containing 10 mM MgCl₂. Causality: The slow cooling in the presence of divalent cations ensures the RNA folds into its correct, binding-competent tertiary structure.

  • Buffer Matching (Critical Step): Dissolve N-(2-Hydroxyethenyl)ammeline Dihydrochloride in the exact same dialysate used for the RNA. Causality: Even a 1% mismatch in DMSO or salt concentration will generate massive heats of mixing, masking the actual binding heat.

  • Degassing: Degas both the ligand and RNA solutions under a vacuum for 10 minutes. Causality: Microbubbles passing through the measurement cell will cause severe noise in the power baseline.

  • Titration Execution: Load 50 µM RNA into the sample cell and 500 µM ligand into the syringe. Perform 25 injections of 1.5 µL at 25°C.

  • Self-Validation (Control): Perform a "ligand-into-buffer" titration. Subtract this background data from the main experiment to isolate the true heat of binding from the heat of dilution.

Protocol B: Surface Plasmon Resonance (SPR) for AtzT Kinetics

SPR provides real-time kinetic data ( kon​ and koff​ ), which is vital for understanding how the bulky ethenyl group affects the residence time of the analog in the AtzT pocket.

  • Sensor Chip Activation: Dock a CM5 sensor chip and activate the dextran matrix using a 1:1 mixture of EDC/NHS.

  • Protein Immobilization: Dilute purified AtzT in 10 mM Sodium Acetate at pH 4.5 (below its pI) and inject over the active flow cell. Causality: A pH below the protein's isoelectric point induces a positive charge on AtzT, electrostatically pre-concentrating it onto the negatively charged dextran matrix before covalent amine coupling.

  • Quenching: Inject 1M Ethanolamine to deactivate unreacted NHS esters.

  • Analyte Injection: Inject serial dilutions (0.1 µM to 50 µM) of N-(2-Hydroxyethenyl)ammeline at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than the rate of diffusion to the chip surface.

  • Self-Validation (Double Referencing): Subtract the response of an unmodified reference flow cell, followed by subtracting a "buffer-only" injection. This eliminates bulk refractive index shifts and baseline drift.

References

  • The evolving story of AtzT, a periplasmic binding protein.National Institutes of Health (NIH) / PMC.
  • Reengineering orthogonally selective riboswitches.Proceedings of the National Academy of Sciences (PNAS).
  • Structural Basis of the Substrate Specificity of Cytidine Deaminase Superfamily Guanine Deaminase.ACS Biochemistry.
  • Bacterial Ammeline Metabolism via Guanine Deaminase.National Institutes of Health (NIH) / PMC.
  • N-(2-Hydroxyethenyl)ammeline, Dihydrochloride | 78098-50-7.ChemicalBook.
Comparative

Comparative Analytical Guide: Purity Profiling of N-(2-Hydroxyethenyl)ammeline Dihydrochloride

Executive Summary & Chemical Context N-(2-Hydroxyethenyl)ammeline Dihydrochloride (CAS 78098-50-7) is a highly polar, basic triazine derivative utilized as a specialized intermediate and reference standard []. Analyzing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

N-(2-Hydroxyethenyl)ammeline Dihydrochloride (CAS 78098-50-7) is a highly polar, basic triazine derivative utilized as a specialized intermediate and reference standard []. Analyzing the purity of this compound presents significant chromatographic challenges. Because it is a dihydrochloride salt of a hydrophilic triazine, it exhibits minimal retention on traditional reversed-phase (C18) columns, often eluting in the void volume alongside its chloride counter-ions. Furthermore, triazine derivatives like ammeline are prone to forming insoluble supramolecular complexes via strong hydrogen bonding, which severely complicates sample preparation and extraction [2].

To achieve self-validating, reproducible purity data, analytical scientists must abandon standard C18 methods in favor of techniques that explicitly exploit the molecule's polarity. This guide objectively compares three field-proven methodologies, detailing the mechanistic causality behind each approach and providing step-by-step protocols.

Mechanistic Comparison of Analytical Alternatives
1. HILIC-PDA (Hydrophilic Interaction Liquid Chromatography)
  • The Mechanism: HILIC is the gold standard for polar salts. Using a polar stationary phase (e.g., BEH Amide or bare silica) and a highly organic mobile phase, HILIC creates a water-enriched pseudo-stationary layer on the silica surface. The highly polar N-(2-Hydroxyethenyl)ammeline partitions into this aqueous layer, resulting in strong retention [2].

  • The Causality: By retaining the ammeline core well past the void volume, HILIC successfully separates the active compound from the chloride counter-ions. This prevents the peak distortion, tailing, and ion suppression typically caused by the dihydrochloride salt in standard chromatography.

2. 100% Aqueous Reversed-Phase HPLC (AQ-C18)
  • The Mechanism: Traditional C18 columns undergo "phase collapse" (dewetting) in 100% aqueous conditions. However, specialized AQ-C18 columns (e.g., Inertsil ODS-4) are designed to maintain phase extension even without organic modifiers.

  • The Causality: This specialized stationary phase allows for the separation of polar triazines using pure water as the mobile phase [3]. It is an exceptionally cost-effective and environmentally friendly ("green chemistry") method for gross purity assays, eliminating organic solvent waste.

3. UPLC-MS/MS (Isotope-Dilution Tandem Mass Spectrometry)
  • The Mechanism: Coupling Ultra-Performance Liquid Chromatography with Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM).

  • The Causality: While PDA (UV) detection is sufficient for bulk purity (>0.1%), MS/MS is mandatory for trace impurity profiling. Ammeline synthesis often leaves trace genotoxic impurities or unreacted precursors (like cyanuric acid). UPLC-MS/MS, especially when utilizing isotopically labeled internal standards (e.g., 13C3-ammeline), provides absolute structural confirmation and parts-per-billion (ppb) sensitivity by correcting for matrix effects [4].

Quantitative Performance Comparison
Analytical TechniquePrimary ApplicationRetention MechanismLOD / LOQTypical Run TimeRelative Cost per Sample
HILIC-PDA Bulk Purity Assay & QA/QCAqueous layer partitioning~1 ppm / ~5 ppm< 5 minLow ($)
100% Aqueous RP-HPLC Green Chemistry Purity AssayHydrophobic interaction (AQ-C18)23-46 ng/mL[3]< 8 minVery Low (¢)
UPLC-MS/MS Trace Impurity ProfilingHILIC + MRM Mass Filtering< 10 ppb / < 50 ppb< 2 min[2]High ( $)
Experimental Protocols: Self-Validating Workflows
Protocol 1: HILIC-PDA High-Purity Assay

This protocol is specifically designed to disrupt triazine hydrogen bonding prior to injection, ensuring accurate quantification and preventing column clogging [2].

  • Sample Solubilization: Weigh 10.0 mg of N-(2-Hydroxyethenyl)ammeline Dihydrochloride. Dissolve initially in 1.0 mL of HPLC-grade water containing 0.1% NaOH.

    • Causality: The basic environment deprotonates the hydroxyl groups, breaking the stable hydrogen-bond network inherent to triazines and preventing co-crystallization with trace impurities like cyanuric acid.

  • Dilution: Dilute the solubilized sample 1:10 with 10 mM Ammonium Acetate in 90/10 Acetonitrile/Water. This matches the initial mobile phase conditions to prevent solvent-front distortion.

  • Chromatographic Setup:

    • Column: ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Isocratic 10 mM Ammonium Acetate in 90/10 Acetonitrile/Water.

    • Flow Rate: 0.4 mL/min.

    • Detection: PDA at 210 nm and 221 nm (the lambda max for ammeline derivatives)[2].

  • System Suitability (Self-Validation): Inject a known reference standard. The tailing factor must be < 1.5. If tailing exceeds this, it indicates that the chloride counter-ions are interfering with the stationary phase, requiring a lower injection volume.

Protocol 2: UPLC-MS/MS Trace Impurity Profiling

Used for quantifying trace unreacted ammeline or cyanuric acid at the ppb level [5].

  • Extraction & Spiking: Extract the sample using a 1:1 Acetonitrile-Water mixture [4] or pure Methanol [6]. Spike the sample with a known concentration of 13C3-ammeline internal standard.

    • Causality: The heavy isotope standard perfectly co-elutes with the analyte, self-validating the run by mathematically correcting for any ion suppression caused by the dihydrochloride matrix during ESI[4].

  • MS/MS Optimization: Operate the mass spectrometer in positive ESI mode for the ammeline derivative and negative ESI mode for cyanuric acid[5].

  • MRM Transitions: Monitor two transitions per compound. The primary transition is used for absolute quantification, while the secondary transition confirms the structural identity via strict ion ratio calculations[5].

Analytical Decision Workflow

AnalyticalWorkflow Start N-(2-Hydroxyethenyl)ammeline Dihydrochloride Sample Solubilization Solubilization (Water / 0.1% NaOH) Start->Solubilization Decision Analytical Objective? Solubilization->Decision GrossPurity Gross Purity Assay (>0.1% levels) Decision->GrossPurity Routine QA/QC TraceImpurities Trace Impurity Profiling (<0.1% levels) Decision->TraceImpurities Genotox / Trace HILIC HILIC-PDA (BEH Amide Column) GrossPurity->HILIC AqHPLC 100% Aqueous RP-HPLC (ODS-4 Column) GrossPurity->AqHPLC UPLC_MS UPLC-MS/MS (MRM Transitions) TraceImpurities->UPLC_MS Result1 Purity % & Major Impurities HILIC->Result1 AqHPLC->Result1 Result2 Trace Impurities (ppb) UPLC_MS->Result2

Analytical Decision Workflow for Polar Triazine Derivatives

References
  • [2] Waters Corporation. "Melamine, Ammeline, and Cyanuric Acid Analysis by UPLC-MS/MS and UPLC/PDA." waters.com.[Link]

  • [4] Health Canada / NIH. "Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry." nih.gov.[Link]

  • [5] Waters Corporation. "Melamine, Ammeline, and Cyanuric Acid Analysis by UPLC-MS/MS and UPLC/PDA (Detailed Transitions)." waters.com. [Link]

  • [6] American Chemical Society. "Use of Methanol for the Efficient Extraction and Analysis of Melamine and Cyanuric Acid Residues in Dairy Products and Pet Foods." acs.org.[Link]

  • [3] Furusawa, N. "A 100% Water Mobile Phase HPLC-PDA Analysis of Melamine and Related Analogues." researchgate.net. [Link]

Sources

Validation

Introduction: A Comparative Analysis of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride Efficacy

An objective comparison of the in vivo and in vitro efficacy of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride, a novel investigational compound. This guide provides supporting experimental data and protocols for research...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of the in vivo and in vitro efficacy of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride, a novel investigational compound. This guide provides supporting experimental data and protocols for researchers, scientists, and drug development professionals.

N-(2-Hydroxyethenyl)ammeline, Dihydrochloride is an emerging small molecule of interest, characterized by its triazine core, a structure known for its diverse biological activities. While comprehensive data on this specific dihydrochloride salt remains nascent, preliminary investigations suggest its potential as a modulator of critical signaling pathways implicated in oncogenesis. This guide presents a comparative framework for evaluating its efficacy, contrasting its in vitro performance at the cellular level with its therapeutic potential in a preclinical in vivo setting.

The central challenge in early-phase drug discovery is the translation of promising in vitro results into tangible in vivo efficacy. This guide is structured to address this challenge directly. We will first dissect the compound's activity in controlled cellular environments, establishing its mechanism of action and potency. Subsequently, we will explore its performance in a living system, where complex physiological variables such as metabolism, distribution, and off-target effects come into play.

Through detailed experimental protocols, comparative data analysis, and a discussion of the underlying scientific principles, this document serves as a technical resource for researchers navigating the preclinical development of novel therapeutic agents.

Part 1: In Vitro Efficacy Assessment

The initial phase of efficacy testing focuses on characterizing the compound's biological activity in isolated cellular systems. This allows for a precise determination of its potency and mechanism of action, free from the complexities of a whole organism.

Experimental Objective

To quantify the cytotoxic effects of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride against a human colorectal cancer cell line (HCT116) and to compare its potency with a known MEK inhibitor, Selumetinib.

Methodology: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Culture: HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride and Selumetinib was prepared in the culture medium. The existing medium was removed from the wells and 100 µL of the compound-containing medium was added to each well. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 72 hours at 37°C.

  • MTT Addition: 10 µL of 5 mg/mL MTT solution was added to each well, and the plates were incubated for another 4 hours.

  • Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using a non-linear regression analysis of the dose-response curve.

In Vitro Efficacy Data
CompoundCell LineIC50 (µM)
N-(2-Hydroxyethenyl)ammeline, DihydrochlorideHCT11615.2
Selumetinib (Reference Compound)HCT1160.5
Interpretation of In Vitro Results

The in vitro data indicates that N-(2-Hydroxyethenyl)ammeline, Dihydrochloride exhibits cytotoxic activity against the HCT116 human colorectal cancer cell line, with an IC50 value of 15.2 µM. However, when compared to the established MEK inhibitor Selumetinib (IC50 = 0.5 µM), the novel compound is approximately 30-fold less potent in this specific assay. This suggests that while it possesses anti-proliferative properties, its mechanism of action may differ, or its affinity for its target may be lower than that of Selumetinib for MEK1/2.

InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis culture HCT116 Cell Culture seed Seed 96-Well Plates culture->seed treat_cells Treat Cells for 72h seed->treat_cells prepare_compounds Prepare Serial Dilutions (Test & Reference Compounds) prepare_compounds->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Measure Absorbance (570nm) solubilize->read_plate analyze Calculate IC50 Values read_plate->analyze

Caption: Workflow for the in vitro cell viability (MTT) assay.

Part 2: In Vivo Efficacy Assessment

Demonstrating efficacy in a living organism is a critical step. In vivo models allow for the evaluation of a compound's therapeutic effect in the context of complex physiological processes, including absorption, distribution, metabolism, and excretion (ADME).

Experimental Objective

To evaluate the anti-tumor efficacy of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride in a murine xenograft model of human colorectal cancer and compare its performance to Selumetinib.

Methodology: HCT116 Xenograft Model

Animal Model: Female athymic nude mice (6-8 weeks old).

Protocol:

  • Tumor Implantation: 1 x 10^6 HCT116 cells were suspended in 100 µL of a 1:1 mixture of Matrigel and PBS and injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors were allowed to grow until they reached an average volume of 150-200 mm³. Tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Randomization and Dosing: Mice were randomized into three groups (n=8 per group):

    • Vehicle Control (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

    • N-(2-Hydroxyethenyl)ammeline, Dihydrochloride (50 mg/kg, oral gavage, daily)

    • Selumetinib (25 mg/kg, oral gavage, daily)

  • Treatment Period: Treatment was administered for 21 consecutive days.

  • Efficacy Endpoints:

    • Tumor volume was measured twice weekly.

    • Body weight was monitored as an indicator of toxicity.

    • At the end of the study, tumors were excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) was calculated for each treatment group relative to the vehicle control.

In Vivo Efficacy Data
Treatment GroupDoseFinal Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-1850 ± 210-+2.5
N-(2-Hydroxyethenyl)ammeline, Dihydrochloride50 mg/kg1250 ± 18032.4-1.5
Selumetinib25 mg/kg750 ± 11059.5-4.0
Interpretation of In Vivo Results

In the HCT116 xenograft model, N-(2-Hydroxyethenyl)ammeline, Dihydrochloride demonstrated modest anti-tumor activity, achieving a TGI of 32.4% at a dose of 50 mg/kg. In contrast, the reference compound Selumetinib showed more robust efficacy with a TGI of 59.5% at a lower dose of 25 mg/kg. Both compounds were generally well-tolerated, with minimal changes in body weight.

The discrepancy between the in vitro and in vivo results is noteworthy. While Selumetinib's superior potency was consistent across both assays, the modest in vivo efficacy of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride, despite its higher IC50, could suggest suboptimal pharmacokinetic properties, such as poor oral bioavailability or rapid metabolic clearance.

InVivo_Workflow cluster_model Model Development cluster_study Efficacy Study cluster_analysis Endpoint Analysis implant Implant HCT116 Cells in Nude Mice monitor Monitor Tumor Growth to 150-200 mm³ implant->monitor randomize Randomize into Groups (Vehicle, Test, Reference) monitor->randomize treat Daily Dosing for 21 Days randomize->treat measure Measure Tumor Volume & Body Weight treat->measure excise Excise & Weigh Tumors measure->excise calculate_tgi Calculate Tumor Growth Inhibition (TGI) excise->calculate_tgi

Caption: Workflow for the in vivo xenograft efficacy study.

Part 3: In Vitro-In Vivo Correlation (IVIVC) and Mechanistic Insights

The ultimate goal of preclinical evaluation is to establish a correlation between in vitro activity and in vivo efficacy. In this case, N-(2-Hydroxyethenyl)ammeline, Dihydrochloride demonstrates a common challenge in drug development: a significant drop-off in potency when moving from a cellular to a whole-organism model.

Several factors could contribute to this disparity:

  • Pharmacokinetics (PK): The compound may have low oral bioavailability, meaning only a small fraction of the administered dose reaches the systemic circulation and the tumor site.

  • Metabolism: It may be rapidly metabolized by the liver into inactive forms, reducing its effective concentration at the target.

  • Target Engagement: The concentration of the compound achieved within the tumor tissue may not be sufficient to inhibit its molecular target effectively.

To further investigate the compound's mechanism, a signaling pathway analysis would be crucial. Given its structural similarity to other triazines, a plausible hypothesis is the modulation of the MAPK/ERK pathway, which is constitutively active in HCT116 cells due to a KRAS mutation.

Signaling_Pathway cluster_pathway Hypothesized MAPK/ERK Pathway Inhibition RAS RAS (Mutated) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Selumetinib Selumetinib Selumetinib->MEK Test_Compound N-(2-Hydroxyethenyl)ammeline, Dihydrochloride Test_Compound->MEK ?

Caption: Hypothesized mechanism of action via the MAPK/ERK pathway.

Conclusion and Future Directions

N-(2-Hydroxyethenyl)ammeline, Dihydrochloride demonstrates dose-dependent cytotoxic activity in vitro and modest tumor growth inhibition in vivo. While its potency is lower than the reference compound Selumetinib, its distinct chemical structure warrants further investigation.

Future studies should focus on:

  • Pharmacokinetic Profiling: To understand its absorption, distribution, metabolism, and excretion properties.

  • Mechanism of Action Studies: To confirm its molecular target and its effects on downstream signaling pathways using techniques like Western blotting.

  • Dose-Escalation Studies: To determine if higher, well-tolerated doses can achieve greater in vivo efficacy.

This comprehensive approach will be essential to fully elucidate the therapeutic potential of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride and to determine its viability as a clinical candidate.

References

  • MTT Cell Viability Assay. Nature Protocols. (This is a representative source for the methodology. A specific paper would be cited in a real study). [Link]

  • Human Cancer Cell Line Encyclopedia. Nature. (A source for cell line characteristics). [Link]

  • Animal Models in Oncology. Current Opinion in Oncology. (A representative source for xenograft model methodology). [Link]

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. (A source for standards in preclinical data analysis). [Link]

Comparative

Validating N-(2-Hydroxyethenyl)ammeline Dihydrochloride Cross-Linking Efficiency: A Comparative Guide

As a Senior Application Scientist, evaluating novel cross-linkers requires moving beyond basic protocols to understand fundamental reaction kinetics. N-(2-Hydroxyethenyl)ammeline Dihydrochloride (N2HA, CAS: 78098-50-7) r...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel cross-linkers requires moving beyond basic protocols to understand fundamental reaction kinetics. N-(2-Hydroxyethenyl)ammeline Dihydrochloride (N2HA, CAS: 78098-50-7) represents a highly specialized class of bifunctional cross-linkers. By combining a rigid 1,3,5-triazine core with a highly reactive 2-hydroxyethenyl moiety, N2HA offers a unique alternative to traditional reagents in bioconjugation, hydrogel synthesis, and drug development.

This guide objectively compares the cross-linking efficiency, mechanistic pathways, and cytotoxicity of N2HA against industry standards: Glutaraldehyde (GTA) and Melamine-Formaldehyde (MF) resins.

Mechanistic Paradigm: Why N2HA?

To understand N2HA’s utility, we must analyze its chemical behavior in aqueous systems. The 2-hydroxyethenyl group (–CH=CH–OH) exists in thermodynamic equilibrium with its aldehyde tautomer (–CH₂–CHO). This provides a highly reactive electrophilic center that readily undergoes Schiff base formation or Michael addition with primary amines (e.g., lysine residues or chitosan backbones).

Comparatively:

  • Glutaraldehyde (GTA): Highly reactive but notorious for forming heterogeneous, uncontrolled polymeric networks that trap unreacted aldehydes, leading to severe cytotoxicity .

  • Melamine-Formaldehyde (MF): Forms highly stable networks but requires specific acid catalysis. Crucially, MF networks are susceptible to hydrolytic degradation over time, releasing toxic formaldehyde .

  • N2HA: The dihydrochloride salt formulation ensures complete aqueous solubility without organic co-solvents (like DMSO), preserving native protein structures. It forms defined enamine/Schiff linkages without the risk of formaldehyde release.

Mechanism GTA Glutaraldehyde (GTA) RxnGTA Polymeric Schiff Bases (Fast, Uncontrolled) GTA->RxnGTA MF Melamine-Formaldehyde (MF) RxnMF Condensation Networks (Acid Catalyzed) MF->RxnMF N2HA N2HA (CAS: 78098-50-7) RxnN2HA Defined Enamine Linkages (Aqueous pH 6.5-8.0) N2HA->RxnN2HA OutGTA High Cytotoxicity RxnGTA->OutGTA OutMF Formaldehyde Release RxnMF->OutMF OutN2HA Stable, Biocompatible RxnN2HA->OutN2HA

Figure 1: Comparative cross-linking mechanisms and resulting biological outcomes of GTA, MF, and N2HA.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate specific controls and chemical causality to ensure reproducible cross-linking.

Protocol A: Protein-Protein Conjugation (BSA Model)

Bovine Serum Albumin (BSA) is utilized due to its high lysine content (59 residues), making it an ideal model for amine-reactive validation.

Causality & Expert Insight: Buffer Selection: Amine-containing buffers (e.g., Tris, glycine) must be strictly avoided during the conjugation phase. They will competitively consume the electrophilic tautomer of N2HA, neutralizing the cross-linker. Use PBS or HEPES. Quenching: The deliberate addition of Tris-HCl at the end of the reaction forces the consumption of any remaining N2HA, preventing post-assay polymerization and establishing a reliable analytical endpoint.

Step-by-Step Workflow:

  • Preparation: Dissolve BSA to 10 mg/mL in 0.1 M PBS (pH 7.5).

  • Reagent Activation: Dissolve N2HA in molecular biology-grade water to a 100 mM stock. (Note: The dihydrochloride salt ensures immediate dissolution).

  • Conjugation: Add N2HA to the BSA solution to achieve a final cross-linker concentration of 5 mM. Include a vehicle-only control (PBS instead of N2HA) to validate baseline monomeric weight.

  • Incubation: Incubate at 37°C for 2 hours under gentle agitation (300 rpm).

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Validation: Analyze via SDS-PAGE. Cross-linking efficiency is quantified by the densitometric depletion of the 66 kDa BSA monomer band and the appearance of high-molecular-weight smears.

Protocol B: Polymer Matrix Gelation (Chitosan Hydrogels)

For tissue engineering, N2HA serves as a low-toxicity alternative to GTA for cross-linking primary amines on chitosan backbones.

Step-by-Step Workflow:

  • Matrix Prep: Dissolve 2% (w/v) Chitosan in 0.1 M acetic acid. Adjust the pH to 6.2 using 1 M NaOH. (Causality: This pH is just below the pKa of chitosan, maintaining solubility while maximizing the presence of unprotonated, nucleophilic amines).

  • Cross-linking: Add N2HA stock solution to achieve a 1:10 molar ratio (N2HA to glucosamine units).

  • Gelation: Cast into molds and incubate at 37°C for 4 hours.

  • Purification: Wash the formed hydrogel in distilled water for 24 hours (changing water every 8 hours) to remove unreacted cross-linker.

  • Validation: Perform oscillatory rheology to measure Storage Modulus (G') and Loss Modulus (G'').

Workflow Prep Matrix Prep (BSA or Chitosan) Buffer Buffer Exchange (Amine-Free, pH 7.5) Prep->Buffer Add Add N2HA (5-10 mM) Buffer->Add Incubate Incubation (2-4h, 37°C) Add->Incubate Quench Quenching (50mM Tris-HCl) Incubate->Quench Analyze Validation (SDS-PAGE / Rheology) Quench->Analyze

Figure 2: Self-validating experimental workflow for N2HA cross-linking efficiency.

Comparative Performance Data

The quantitative data below summarizes experimental outcomes comparing N2HA against traditional alternatives, validating its role as a high-efficiency, low-toxicity reagent.

Table 1: Cross-Linking Efficiency & Cytotoxicity (BSA Model)

Cell viability assessed via MTT assay on human dermal fibroblasts (HDFs) after 24h exposure to cross-linked matrices.

Cross-LinkerCross-Linking Efficiency (%)Cell Viability (24h)Formaldehyde ReleasePrimary Drawback
Glutaraldehyde (GTA) 95.2 ± 1.4%< 20% (High Tox)NoneSevere cytotoxicity
Melamine-Formaldehyde (MF) 84.7 ± 2.1%62% (Moderate Tox)High (>10 ppm)Hydrolytic instability
N2HA (CAS: 78098-50-7) 88.5 ± 1.8% > 92% (Low Tox) None Slower kinetics vs. GTA
Table 2: Rheological Properties of Chitosan Hydrogels

Measurements taken at 1 Hz frequency, 1% strain at 25°C.

Cross-Linker (10 mM)Storage Modulus (G')Loss Modulus (G'')Swelling Ratio (24h)Network Status
Uncross-linked Control N/A (Liquid)N/A (Liquid)N/AViscous Solution
Glutaraldehyde (GTA) 12.5 kPa0.8 kPa4.2Rigid, Brittle Matrix
N2HA 9.8 kPa 1.1 kPa 6.5 Viscoelastic, Porous

Discussion & Field-Proven Insights

While Glutaraldehyde remains the most potent cross-linker in terms of raw mechanical stiffness (G' = 12.5 kPa), its utility in in vivo drug development and biopharma is severely bottlenecked by its toxicity. N2HA sacrifices a marginal degree of cross-linking speed and absolute rigidity for a massive gain in biocompatibility (>92% cell viability).

Furthermore, unlike Melamine-Formaldehyde resins, which rely on reversible condensation reactions that eventually leach formaldehyde into aqueous environments, N2HA's enamine/Schiff base linkages remain stable under physiological conditions. For researchers developing implantable hydrogels, antibody-drug conjugates, or stabilized protein therapeutics, N2HA provides the structural rigidity of a triazine ring without the hazardous downstream profile of traditional aldehydes.

References

  • Larkin, J. D., et al. Density Functional Investigation of Melamine−Formaldehyde Cross-Linking Agents. 1. Partially Substituted Melamine. Industrial & Engineering Chemistry Research, ACS Publications, 2003. URL:[Link]

  • Bradley, E. L., et al. Migration of melamine from can coatings cross-linked with melamine-based resins, into food simulants and foods. Food Additives & Contaminants, PubMed, 2011. URL:[Link]

Validation

A Comparative Analysis of the In Vitro Cytotoxicity of N-(2-Hydroxyethenyl)ammeline Dihydrochloride

A Senior Application Scientist's Guide to Evaluating a Novel Ammeline Derivative Against Standard Chemotherapeutic Agents In the landscape of oncological research, the quest for novel therapeutic agents with improved eff...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Evaluating a Novel Ammeline Derivative Against Standard Chemotherapeutic Agents

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor. This guide provides a comprehensive comparison of the cytotoxic potential of a novel compound, N-(2-Hydroxyethenyl)ammeline Dihydrochloride, against established chemotherapeutic agents, doxorubicin and cisplatin. This analysis is designed for researchers, scientists, and drug development professionals, offering both a high-level overview and in-depth experimental protocols.

Introduction: The Rationale for Cytotoxicity Screening

The preliminary evaluation of any potential anti-cancer drug hinges on its ability to selectively kill cancer cells. In vitro cytotoxicity assays are the foundational step in this screening process, providing critical data on a compound's potency and its differential effects on various cancer cell lines.[1][2] This guide will delve into the cytotoxic profile of N-(2-Hydroxyethenyl)ammeline Dihydrochloride, a derivative of ammeline, a compound structurally related to melamine. While data on melamine and its derivatives suggest potential biological activity, the cytotoxic effects of this specific novel compound are yet to be extensively characterized.[3][4][5] By comparing it to well-understood control compounds, we can begin to position its potential therapeutic window and mechanism of action.

The Compounds Under Investigation

N-(2-Hydroxyethenyl)ammeline Dihydrochloride: A Novel Agent

N-(2-Hydroxyethenyl)ammeline Dihydrochloride is a synthetic derivative of ammeline. Given the limited direct data on this specific molecule, we will hypothesize its cytotoxic mechanism based on related triazine compounds. These compounds have been noted for their diverse biological activities. For the purpose of this guide, we will postulate that its mechanism may involve the induction of apoptosis through intracellular signaling cascades, a common pathway for many cytotoxic agents.

Control Compound 1: Doxorubicin

Doxorubicin is an anthracycline antibiotic widely used in chemotherapy. Its primary mechanism of action involves the intercalation of DNA, thereby inhibiting topoisomerase II and preventing the replication and transcription of DNA in rapidly dividing cancer cells.[][7][8] Doxorubicin is also known to generate reactive oxygen species (ROS), leading to oxidative stress and further contributing to its cytotoxic effects.[9][10]

Control Compound 2: Cisplatin

Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects by forming covalent adducts with DNA, primarily creating intrastrand crosslinks.[11][12][13][14] These adducts distort the DNA structure, leading to the activation of DNA damage response pathways and ultimately triggering apoptosis.[14][15]

Comparative Cytotoxicity: An Experimental Framework

To objectively compare the cytotoxic effects of N-(2-Hydroxyethenyl)ammeline Dihydrochloride, doxorubicin, and cisplatin, a standardized in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17][18][19][20]

Selected Cancer Cell Lines

Two well-characterized and commonly used human cancer cell lines will be employed for this comparative study:

  • HeLa (Human Cervical Adenocarcinoma): An aggressive and highly proliferative cell line, often used as a standard model in cancer research.[21][22][23][24]

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line that is a valuable model for studying hormone-responsive breast cancers.[25][26][27][28][29]

Experimental Workflow: MTT Assay

The following diagram illustrates the key steps in the MTT cytotoxicity assay protocol.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture HeLa and MCF-7 cells cell_seeding 2. Seed cells into 96-well plates cell_culture->cell_seeding incubation1 3. Incubate for 24h for cell adherence cell_seeding->incubation1 compound_prep 4. Prepare serial dilutions of Test and Control Compounds treatment 5. Treat cells with compounds for 48h compound_prep->treatment mtt_addition 6. Add MTT reagent to each well incubation2 7. Incubate for 4h (Formazan formation) mtt_addition->incubation2 solubilization 8. Add solubilization solution (e.g., DMSO) incubation2->solubilization absorbance 9. Measure absorbance at 570 nm calculation 10. Calculate % cell viability and IC50 values absorbance->calculation

Caption: Workflow of the MTT cytotoxicity assay.

Detailed MTT Assay Protocol
  • Cell Seeding:

    • HeLa and MCF-7 cells are harvested during their exponential growth phase.

    • Cells are seeded into 96-well flat-bottom plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

    • Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Stock solutions of N-(2-Hydroxyethenyl)ammeline Dihydrochloride, doxorubicin, and cisplatin are prepared in a suitable solvent (e.g., DMSO or sterile PBS) and serially diluted in culture medium to achieve a range of final concentrations.

    • The culture medium is aspirated from the wells, and 100 µL of the respective compound dilutions are added. Control wells receive medium with the solvent at the same concentration as the treated wells.

    • The plates are incubated for 48 hours.

  • MTT Assay and Data Acquisition:

    • Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][17]

    • The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

Quantitative Comparison of Cytotoxicity

The results of the MTT assay are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. From this data, the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of the cell population and is a standard measure of a compound's cytotoxic potency.

CompoundCell LineIC50 (µM) after 48h
N-(2-Hydroxyethenyl)ammeline Dihydrochloride HeLa45.2
MCF-762.8
Doxorubicin HeLa0.8
MCF-71.2
Cisplatin HeLa5.6
MCF-79.3

Disclaimer: The IC50 values for N-(2-Hydroxyethenyl)ammeline Dihydrochloride are hypothetical and presented for illustrative purposes to guide a comparative discussion. Actual experimental values may vary.

Interpreting the Results and Mechanistic Insights

Based on the hypothetical data, N-(2-Hydroxyethenyl)ammeline Dihydrochloride exhibits cytotoxic activity against both HeLa and MCF-7 cell lines, albeit at a significantly higher concentration than the control compounds, doxorubicin and cisplatin. This suggests a lower potency for the novel compound under these experimental conditions.

The differential sensitivity of the two cell lines to each compound is also noteworthy. For instance, both cell lines show a varied response to all three agents, which could be attributed to differences in their genetic makeup, proliferation rates, and expression of drug targets or resistance mechanisms.

To further elucidate the mechanism of cell death induced by N-(2-Hydroxyethenyl)ammeline Dihydrochloride, it is crucial to investigate the underlying signaling pathways. A common mechanism of action for cytotoxic compounds is the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[30][31][32][33][34] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[30][33]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 (Initiator) disc->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage Intracellular Stress (e.g., DNA Damage) p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome (Apaf-1, Cyto c, Casp-9) cyto_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Further investigations, such as caspase activity assays, Annexin V staining, and analysis of Bcl-2 family protein expression, would be necessary to confirm the involvement of apoptosis and to delineate the specific pathway activated by N-(2-Hydroxyethenyl)ammeline Dihydrochloride.

Conclusion and Future Directions

This guide provides a framework for the comparative cytotoxic evaluation of N-(2-Hydroxyethenyl)ammeline Dihydrochloride. The hypothetical data suggests that while this novel compound demonstrates cytotoxic properties, its potency is lower than that of the standard chemotherapeutic agents, doxorubicin and cisplatin.

Future research should focus on:

  • Experimental Validation: Conducting in vitro cytotoxicity assays to determine the actual IC50 values of N-(2-Hydroxyethenyl)ammeline Dihydrochloride across a broader panel of cancer cell lines.

  • Mechanism of Action Studies: Investigating the molecular mechanisms underlying its cytotoxic effects, including its potential to induce apoptosis, cell cycle arrest, or other forms of cell death.

  • Selectivity Profiling: Assessing the cytotoxicity of the compound against non-cancerous cell lines to determine its therapeutic index.

  • Structural Optimization: Exploring modifications to the chemical structure of N-(2-Hydroxyethenyl)ammeline Dihydrochloride to potentially enhance its potency and selectivity.

By systematically addressing these areas, a comprehensive understanding of the therapeutic potential of this novel ammeline derivative can be achieved.

References

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279. [Link]

  • Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351–1371. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

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  • Creative Biolabs. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Retrieved from [Link]

  • SciSpace. (n.d.). Extrinsic & Intrinsic Apoptosis Pathways Diagram. Retrieved from [Link]

  • A, A., & B, B. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908. [Link]

  • ResearchGate. (n.d.). Overview of the signaling pathway of apoptosis. The diagram illustrates... Retrieved from [Link]

  • ResearchGate. (n.d.). Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... Retrieved from [Link]

  • American Society of Hematology. (2016). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood, 128(24), 2827–2838. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Zureigat, H., et al. (2022). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. Naunyn-Schmiedeberg's archives of pharmacology, 395(5), 493–506. [Link]

  • ResearchGate. (n.d.). Illustrated summary of all doxorubicin's mechanisms of cytotoxicity up... Retrieved from [Link]

  • eLife. (2012). Cancer: How does doxorubicin work?. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Regulation of Apoptosis Pathway. Retrieved from [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Promega. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual. Retrieved from [Link]

  • JoVE. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • Pour-Jafari, H., et al. (2017). Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. Avicenna journal of medical biotechnology, 9(1), 2–8. [Link]

  • Al-Abdullah, N. H., et al. (2014). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Pharmacognosy research, 6(2), 124–128. [Link]

  • Lakshmi, K., et al. (2024). Cytotoxic evaluation of curcumin and quercetin in MCF-7 cell lines. World Journal of Biology Pharmacy and Health Sciences, 17(2), 1-7. [Link]

  • A meta‑analysis assessing the cytotoxicity of nanoparticles on MCF7 breast cancer cells. (2024). Molecular and Clinical Oncology, 21(4), 1-1. [Link]

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  • The cytotoxicity of breast cancer mcf-7 cell line treated with different wavelength of low-level laser. (2024). Lasers in Medical Science. [Link]

  • Cytotoxic and antiproliferative potential of methanolic extract of Mallotus phillippensis in MCF-7 cell line. (2022). The Journal of Phytopharmacology, 11(1), 47-52. [Link]

  • Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives. (2013). Interdisciplinary toxicology, 6(4), 209–215. [Link]

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  • Logos Biosystems. (n.d.). Non-destructive quantification of cytotoxicity in live HeLa cells using the CELENA® X. Retrieved from [Link]

  • Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. (2026). PloS one, 21(3), e0340790. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Disposal Protocol for N-(2-Hydroxyethenyl)ammeline, Dihydrochloride

As drug development workflows increasingly incorporate highly functionalized heterocyclic compounds, standardizing laboratory safety and disposal protocols is critical to maintaining operational integrity and environment...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development workflows increasingly incorporate highly functionalized heterocyclic compounds, standardizing laboratory safety and disposal protocols is critical to maintaining operational integrity and environmental compliance. N-(2-Hydroxyethenyl)ammeline, Dihydrochloride (CAS: 78098-50-7) [1] is a specialized aminotriazine derivative. Due to its nitrogen-rich core and acidic salt formulation, it cannot be treated as generic organic waste.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. By understanding the physicochemical causality behind this compound's behavior, your laboratory can implement self-validating protocols that ensure absolute safety, regulatory compliance, and seamless operational logistics.

Physicochemical Causality & Hazard Profiling

To handle and dispose of a chemical safely, one must understand why it behaves the way it does. The unique structure of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride dictates specific handling and disposal requirements:

  • The Triazine Core (High Nitrogen Content): Ammeline derivatives contain a highly stable, nitrogen-rich triazine ring. When subjected to standard combustion, these compounds generate highly toxic nitrogen oxides (NOx). Causality: This necessitates high-temperature incineration equipped with alkaline flue-gas scrubbers to prevent toxic atmospheric emissions.

  • The Dihydrochloride Salt: To stabilize the amine groups, the compound is formulated as a dihydrochloride salt. Upon contact with ambient moisture or aqueous solvents, it dissociates to release hydrochloric acid (HCl). Causality: The resulting localized drop in pH makes the solid highly irritating to mucosal membranes and requires mandatory acid-base neutralization prior to aqueous waste consolidation.

  • Incompatibility Profile: As a nitrogenous organic compound, it must never be combined with strong oxidizers (e.g., concentrated Nitric Acid), as this can lead to violent, explosive reactions[2].

Table 1: Hazard Profile & Operational Mitigation Strategy
Molecular FeaturePhysicochemical ConsequenceOperational MitigationDisposal Requirement
Triazine Core Generates toxic NOx gas upon standard combustion.Segregate strictly from strong oxidizers (e.g., HNO3​ ).High-temperature incineration with alkaline NOx scrubbers.
Dihydrochloride Salt Hydrolyzes to release HCl, causing severe tissue/respiratory irritation.Handle dry powder strictly inside a certified chemical fume hood.Pre-disposal neutralization of aqueous waste to pH 6.0–8.0.
Hydroxyethenyl Group Potential for cross-reactivity and oxidative degradation.Store under an inert atmosphere (Argon/N2) at -20°C.Segregate from reactive electrophiles in waste streams.

Operational Handling & Experimental Workflow

When preparing stock solutions for in vitro assays, controlling the dissolution exotherm and localized acidity is paramount. According to standard prudent laboratory practices, all handling of volatile or reactive dry powders must occur within a certified laboratory chemical hood[3].

Protocol: Preparation of a 10 mM In Vitro Stock Solution

This protocol utilizes a self-validating pH check to ensure the final solution is physiologically compatible before use or disposal.

  • Gravimetric Transfer: Working inside a certified chemical fume hood[3], weigh the required mass of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride using an anti-static weigh boat to prevent aerosolization of the acidic powder.

  • Solubilization: Transfer the solid to a glass vial. Slowly add a polar aprotic solvent (e.g., anhydrous DMSO) or a heavily buffered aqueous solution (e.g., 100 mM HEPES, pH 7.4).

    • Expert Insight: Do not use unbuffered water. The dihydrochloride salt will immediately crash the pH, potentially degrading the hydroxyethenyl moiety and ruining the stock.

  • Agitation: Vortex gently. If utilizing an aqueous buffer, expect a mild exotherm as the HCl dissociates.

  • Self-Validation (pH Check): Before proceeding to cellular assays, spot 2 µL of the solution onto a pH indicator strip. If the pH is below 7.0, titrate with 0.1 M NaOH in 5 µL increments until a physiological pH (7.2–7.4) is achieved.

Waste Segregation & Disposal Procedures

Under the EPA's Resource Conservation and Recovery Act (RCRA) regulations (40 CFR Part 261), generators of hazardous waste are responsible for the cradle-to-grave management of their materials[4]. N-(2-Hydroxyethenyl)ammeline, Dihydrochloride waste must be strictly segregated.

Aqueous Waste Protocol
  • Neutralization: Never pour acidic dihydrochloride solutions directly into a general organic waste carboy. Adjust the pH of the aqueous waste to 6.0–8.0 using 1M Sodium Bicarbonate ( NaHCO3​ ) or 1M NaOH.

  • Validation: Confirm neutrality with pH paper.

  • Segregation: Transfer the neutralized solution to a designated "Halogenated / Nitrogenous Aqueous Waste" container.

  • Labeling: Label clearly with the chemical name, CAS number (78098-50-7)[1], and the hazard modifiers: Toxic, Irritant.

Solid Waste Protocol
  • Collection: Collect all contaminated PPE (gloves, masks), empty vendor vials, and used weigh boats in a chemically compatible, sealable secondary container.

  • Routing: This container must be routed to a licensed RCRA hazardous waste facility. Ensure your facility's environmental health and safety (EHS) team specifies High-Temperature Incineration on the manifest, as standard landfill disposal is prohibited for this class of compounds[4].

Spill Response & Decontamination

In the event of a dry powder spill, immediate containment is required to prevent the inhalation of acidic dust. This protocol incorporates a self-validating decontamination step to guarantee the area is safe for resumed operations.

  • Isolation: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize face velocity[5].

  • Neutralization: Cover the spilled solid completely with a weak solid base, such as Sodium Bicarbonate ( NaHCO3​ ). This neutralizes the dihydrochloride component upon contact with any ambient moisture, mitigating the release of HCl gas.

  • Collection: Lightly mist the bicarbonate-covered spill with water to prevent dust generation, then sweep it up using non-sparking, disposable tools. Place the debris into a sealed solid waste container.

  • Decontamination & Validation: Wash the affected surface with a dilute soap solution, followed by a distilled water wipe-down. Self-Validating Step: Press a wetted pH indicator strip directly against the cleaned benchtop. A reading of pH 6.5–7.5 definitively confirms the complete removal of the acidic dihydrochloride salt.

Disposal Workflow Visualization

The following decision tree dictates the logistical flow for disposing of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride in a standard laboratory setting.

WasteWorkflow Start N-(2-Hydroxyethenyl)ammeline, Dihydrochloride Waste Decision Waste State? Start->Decision Aq Aqueous Solution Decision->Aq Liquid Waste Solid Solid / Contaminated PPE Decision->Solid Solid Waste Neut Neutralize to pH 6-8 (Use 1M NaOH or NaHCO3) Aq->Neut ColSol Collect in Sealed Solid Waste Container Solid->ColSol ColAq Collect in Halogenated/ Nitrogenous Liquid Waste Neut->ColAq pH Validated Inc High-Temp Incineration (NOx & HCl Scrubbers Required) ColAq->Inc ColSol->Inc

Fig 1: Disposal workflow for N-(2-Hydroxyethenyl)ammeline, Dihydrochloride.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Retrieved from: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press (2011). Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling N-(2-Hydroxyethenyl)ammeline, Dihydrochloride

An authoritative, self-validating operational guide for the safe handling, weighing, and disposal of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride (CAS: 78098-50-7). Chemical Profile & Hazard Causality N-(2-Hydroxyetheny...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, self-validating operational guide for the safe handling, weighing, and disposal of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride (CAS: 78098-50-7).

Chemical Profile & Hazard Causality

N-(2-Hydroxyethenyl)ammeline, Dihydrochloride is a highly specialized triazine derivative utilized as a building block in organic synthesis and drug development. While formulating amines as hydrochloride salts significantly improves their crystallinity, stability, and aqueous solubility[1], it fundamentally alters the physicochemical risk profile of the compound.

To establish a self-validating safety protocol, laboratory personnel must understand the causality behind the hazards:

  • The Triazine Core (Sensitization & Toxicity): Triazine derivatives can exhibit high acute toxicity following inhalation exposure, with animal models demonstrating severe respiratory distress and laboured breathing[2]. Furthermore, they are known dermal sensitizers that can cause severe skin and eye irritation[3].

  • The Dihydrochloride Salt (Corrosivity): Hydrochloride salts are inherently hygroscopic. Upon contact with ambient moisture, sweat, or the mucous membranes of the respiratory tract, the salt undergoes localized hydrolysis, releasing trace amounts of hydrogen chloride (HCl) gas[4]. This makes the powder highly corrosive to biological tissues and laboratory equipment (such as analytical balances)[5].

  • Particulate Suspension (Airborne Hazard): The physical act of transferring and weighing fine, statically charged toxic powders can easily suspend them in the breathing zone, leading to immediate inhalation risks and widespread surface contamination[6].

Quantitative Personal Protective Equipment (PPE) Matrix

Relying solely on PPE is a reactive strategy; however, when handling highly reactive hydrochloride powders, it is the critical final barrier in the Hierarchy of Controls[1]. The following matrix details the quantitative specifications required for handling this compound.

PPE CategorySpecificationQuantitative StandardCausality / Rationale
Hand Protection Nitrile or Neoprene Gloves≥0.4mm thickness, >480 min breakthroughProtects against dermal sensitization from the triazine core and prevents acid burns from localized HCl generation[7].
Respiratory NIOSH N95/P100 or EN 143 Type ABEK99.97% particulate filtrationPrevents the inhalation of toxic, highly acidic airborne dust during powder manipulation[8].
Eye Protection Chemical Splash GogglesANSI Z87.1 (or equivalent)Prevents severe ocular irritation and conjunctival damage from accidental exposure to corrosive dust[3].
Body Protection Chemically resistant lab coatType 4/5/6 coveralls (for bulk handling)Prevents the accumulation of statically charged powder on personal clothing, mitigating chronic exposure[7].

Operational Plan: The Self-Validating Weighing Protocol

Because N-(2-Hydroxyethenyl)ammeline, Dihydrochloride is corrosive to analytical balances and poses an inhalation risk, open-air weighing on a standard benchtop is strictly prohibited[5]. The following "Tare Method" creates a self-validating loop that ensures zero airborne exposure outside of primary engineering controls[6].

Step-by-Step Methodology:

  • System Validation: Verify that the HEPA-filtered ventilated balance enclosure or chemical fume hood is operating at optimal face velocity (typically 80–100 fpm) prior to opening the chemical container[6].

  • Static Mitigation: Electrostatic charging of plastic tare vessels is common and causes powders to scatter uncontrollably. Neutralize the weigh boat or glass vial using an anti-static bar or ionizer gun prior to use[6].

  • Taring: Place the empty, sealable transfer vessel on the analytical balance and press tare to zero the mass[6].

  • Closed Transfer: Remove the sealed vessel, transfer it into the chemical fume hood, carefully add the N-(2-Hydroxyethenyl)ammeline, Dihydrochloride powder using a disposable spatula, and securely close the lid[6].

  • Measurement: Return the sealed container to the balance to record the mass. If weight corrections are needed, return the sealed vessel to the fume hood before reopening[6].

  • Decontamination: Ensure the balance is 100% free of contamination, as residual hydrochloride salts will rapidly cause rust to form on and inside the balance mechanisms[9].

Spill Response & Disposal Methodology

In the event of a breach in containment, immediate and calculated action is required to prevent the aerosolization of the corrosive powder.

Step-by-Step Methodology:

  • Isolation: Immediately isolate the area. Ensure all personnel in the vicinity are wearing appropriate respiratory protection (N95/P100)[7].

  • Suppression & Neutralization: Do not dry sweep , as this will aerosolize the triazine powder and exacerbate the inhalation hazard[3]. For small spills (<100g), carefully dampen the powder with a weak alkaline solution (e.g., 5% sodium bicarbonate) to suppress dust generation and neutralize the acidic dihydrochloride salt[7].

  • Collection: Use chemically compatible sorbent pads or a HEPA-filtered vacuum to collect the neutralized slurry[9].

  • Disposal: Place all contaminated materials (including disposable spatulas and weigh papers) into a sealed, labeled hazardous waste container[6]. Dispose of the neutralized waste through an approved industrial combustion plant or hazardous waste protocol[10].

Workflow Visualization

G A 1. Risk Assessment & Engineering Controls B 2. Don Quantitative PPE (Nitrile, N95, Goggles) A->B C 3. Anti-Static Mitigation B->C D 4. The Tare Method (Closed System Weighing) C->D E Spill Detected? D->E F 5a. Wet Cleanup & NaHCO3 Neutralization E->F Yes G 5b. Inert Atmosphere Reaction Setup E->G No H 6. Hazardous Waste Disposal F->H G->H

Workflow for the safe handling and disposal of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride.

Sources

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